Tribenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHTZQSKTCCMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047031 | |
| Record name | Tribenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Tribenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
620-40-6 | |
| Record name | Tribenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N,N-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ10O1931J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Historical Synthesis of Tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine, a symmetrical tertiary amine, holds a significant place in the history of organic synthesis. Its preparation has been a subject of study for over a century, with various methods developed and refined over time. This technical guide provides an in-depth exploration of the core synthetic routes to this compound, detailing their historical context, experimental protocols, and comparative quantitative data. Understanding the evolution of these synthetic methodologies offers valuable insights into the advancement of organic chemistry and provides a practical resource for researchers in drug development and other scientific fields where tertiary amines are crucial intermediates.
Historical Overview of Synthetic Methodologies
The synthesis of this compound has evolved from classical, often harsh, methodologies to more refined and efficient catalytic approaches. The primary historical methods for its preparation include the Leuckart reaction, direct N-alkylation of benzylamine derivatives, and reductive amination. More contemporary methods often focus on catalytic routes from benzyl alcohol, offering greener and more atom-economical alternatives.
Key Synthetic Routes to this compound
This section details the principal synthetic pathways to this compound, providing a historical perspective, detailed experimental protocols, and a comparative analysis of their efficiencies.
The Leuckart Reaction: A Historical First
The Leuckart reaction, discovered by Rudolf Leuckart in 1885, represents one of the earliest methods for the synthesis of amines and was one of the first reactions used to produce this compound.[1][2] This reaction traditionally involves the reductive amination of a carbonyl compound using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] In the context of this compound synthesis, benzaldehyde is heated with formamide.[1]
Experimental Protocol: Leuckart Synthesis of this compound
-
Reactants: Benzaldehyde, Formamide
-
Procedure: A mixture of benzaldehyde and formamide is heated to a high temperature (typically 160-185°C) for several hours.[3] The initial reaction forms N-benzylformamide, which can then react further with benzaldehyde in a series of reductive amination steps, ultimately leading to the formation of this compound. The reaction mixture is then cooled and worked up, typically involving hydrolysis with a strong acid or base to cleave any remaining formyl groups, followed by extraction and purification of the this compound product.
Quantitative Data for Leuckart Reaction
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Formamide | [1] |
| Typical Yield | Variable, can be low | [1] |
| Reaction Temperature | 160-185°C | [3] |
| Reaction Time | 6-25 hours | [3] |
Reaction Pathway: Leuckart Reaction
Caption: Leuckart synthesis of this compound from benzaldehyde.
N-Alkylation of Benzylamine Derivatives
Direct N-alkylation is a fundamental and straightforward approach to the synthesis of tertiary amines. For this compound, this can be achieved through the stepwise alkylation of benzylamine or, more commonly, the final benzylation of dibenzylamine. The use of a base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion.[4]
Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide
-
Reactants: Dibenzylamine, Benzyl bromide, Hindered base (e.g., N,N,4-Trimethylpiperidin-4-amine or potassium carbonate), Anhydrous acetonitrile.[4]
-
Procedure: To a solution of dibenzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a dry round-bottom flask, a hindered base (1.5 mmol) is added.[4] The flask is maintained under an inert atmosphere. Benzyl bromide (1.1 mmol) is then slowly added to the stirred solution at room temperature.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2-24 hours), the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).[4] The crude product is purified by column chromatography on silica gel to yield pure this compound.[4]
Quantitative Data for N-Alkylation of Dibenzylamine
| Parameter | Value | Reference |
| Starting Materials | Dibenzylamine, Benzyl bromide | [4] |
| Typical Yield | >90% | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2-24 hours | [4] |
Workflow: N-Alkylation of Dibenzylamine
Caption: Experimental workflow for the N-alkylation of dibenzylamine.
A related historical method involves the reaction of benzyl chloride with ammonia. However, this approach often leads to a mixture of primary, secondary, and tertiary amines, making the isolation of pure this compound challenging.[5][6]
Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. To synthesize this compound, this can be achieved by the reaction of benzaldehyde with dibenzylamine in the presence of a reducing agent. This method offers good selectivity and generally high yields.[7]
Experimental Protocol: Reductive Amination of Benzaldehyde with Dibenzylamine
-
Reactants: Benzaldehyde, Dibenzylamine, Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.[8]
-
Procedure: To a solution of benzaldehyde (1.0 eq) and dibenzylamine (1.1 eq) in dichloromethane (DCM) at room temperature, sodium triacetoxyborohydride (1.5 eq) is added portion-wise.[8] The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
Quantitative Data for Reductive Amination
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Dibenzylamine | [7][8] |
| Typical Yield | 75-85% (analogous reactions) | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 12-24 hours | [8] |
Reaction Pathway: Reductive Amination
Caption: Reductive amination of benzaldehyde with dibenzylamine.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[9][10] While primarily a methylation technique, its principles can be extended to the synthesis of other tertiary amines. For the synthesis of this compound, this reaction is not a direct or common route starting from simpler amines like benzylamine, as it specifically introduces methyl groups. However, if dibenzylamine were to be reacted with formaldehyde and formic acid, the product would be N-methyldibenzylamine, not this compound. Therefore, the Eschweiler-Clarke reaction is not a direct historical method for this compound synthesis but is an important related reaction in the broader context of tertiary amine synthesis.[8][11][12]
Catalytic Synthesis from Benzyl Alcohol
More modern and sustainable approaches to this compound synthesis involve the use of benzyl alcohol as a starting material. These methods often employ transition metal catalysts and proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[13][14] In this process, the alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with an amine, with the hydrogen for the reduction being "borrowed" from the initial alcohol oxidation step.
Experimental Protocol: Catalytic N-Alkylation of Dibenzylamine with Benzyl Alcohol
-
Reactants: Benzyl alcohol, Dibenzylamine, Catalyst (e.g., a ruthenium or iridium complex), Base, Solvent (e.g., toluene).
-
Procedure: A mixture of benzyl alcohol, dibenzylamine, a catalytic amount of a suitable transition metal complex, and a base are heated in a solvent under an inert atmosphere. The reaction progress is monitored by Gas Chromatography (GC) or TLC. After completion, the reaction mixture is cooled, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography or distillation.
Quantitative Data for Catalytic Synthesis from Benzyl Alcohol
| Parameter | Value | Reference |
| Starting Materials | Benzyl alcohol, Dibenzylamine | [13][14] |
| Typical Yield | Good to excellent | [13][14] |
| Reaction Temperature | 100-150°C | [13][14] |
| Reaction Time | Several hours | [13][14] |
Reaction Pathway: Catalytic Synthesis from Benzyl Alcohol
Caption: Catalytic synthesis of this compound from benzyl alcohol.
Comparative Summary of Synthetic Routes
The choice of a synthetic route for this compound depends on various factors, including the desired scale, available starting materials, and the importance of process efficiency and sustainability. The following table provides a comparative summary of the key methods discussed.
| Method | Starting Materials | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| Leuckart Reaction | Benzaldehyde, Formamide | Variable, often low | High (160-185°C) | Historical significance, one-pot | Harsh conditions, long reaction times, low yields |
| N-Alkylation | Dibenzylamine, Benzyl Halide | >90% | Room Temperature | High yield, mild conditions | Requires dibenzylamine, use of alkyl halides |
| Reductive Amination | Benzaldehyde, Dibenzylamine | 75-85% | Room Temperature | Good yield, mild conditions | Requires a stoichiometric reducing agent |
| Catalytic Synthesis | Benzyl Alcohol, Dibenzylamine | Good to excellent | High (100-150°C) | Atom-economical, sustainable | Requires a catalyst, higher temperatures |
Conclusion
The synthesis of this compound has a rich history, reflecting the broader developments in the field of organic chemistry. From the early, high-temperature Leuckart reaction to the more refined and efficient N-alkylation and reductive amination methods, and finally to modern catalytic approaches, the journey to synthesize this simple tertiary amine showcases a continuous drive for improved efficiency, selectivity, and sustainability. This guide provides researchers and professionals with a comprehensive overview of these historical and contemporary methods, offering the necessary data and protocols to make informed decisions in their synthetic endeavors.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Synthesis of Tribenzylamine via the Leuckart Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Leuckart reaction for the synthesis of tribenzylamine. It covers the core chemical principles, detailed experimental protocols, quantitative data, and reaction mechanisms to facilitate understanding and application in a research and development setting.
Introduction to the Leuckart Reaction
The Leuckart reaction, first described by Rudolf Leuckart in 1885, is a classic method in organic chemistry for the reductive amination of aldehydes and ketones.[1] This reaction is a one-pot synthesis that uses formamide or ammonium formate as both the nitrogen source and the reducing agent, obviating the need for metal catalysts or other complex reducing agents.[1] The reaction typically requires high temperatures, often between 150°C and 200°C.[1]
Historically, Leuckart's initial investigation into the reaction of benzaldehyde with formamide unexpectedly yielded benzylamine, dibenzylamine, and notably, this compound, particularly with prolonged heating or an excess of benzaldehyde. This marked the first reported synthesis of this compound via this method.
The Leuckart reaction and its variant, the Leuckart-Wallach reaction, have found broad applications in the synthesis of primary, secondary, and tertiary amines, including the preparation of various pharmaceutical intermediates. While modern methods for reductive amination exist, the Leuckart reaction remains a topic of interest due to its operational simplicity and the use of readily available and inexpensive reagents.
Reaction Mechanism and Pathway
The mechanism of the Leuckart reaction for the synthesis of this compound from benzaldehyde and formamide is a multi-step process. It begins with the formation of benzylamine, which then undergoes successive alkylations with benzaldehyde to yield dibenzylamine and finally this compound.
The key steps in the formation of the initial primary amine (benzylamine) are:
-
Nucleophilic Attack: Formamide attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal dehydrates to form an N-formyl derivative, which can exist in equilibrium with an imine species.
-
Reduction: Formic acid, generated in situ from the decomposition of formamide, acts as a hydride donor to reduce the iminium ion to N-benzylformamide.
-
Hydrolysis: The N-benzylformamide is then hydrolyzed under the reaction conditions to yield benzylamine.
Subsequently, the newly formed benzylamine acts as a nucleophile and reacts with another molecule of benzaldehyde, following a similar reductive amination pathway to form dibenzylamine. This process repeats with dibenzylamine reacting with a third molecule of benzaldehyde to produce the final product, this compound.
Below is a DOT script representation of the overall reaction pathway.
Caption: Overall reaction pathway for the synthesis of this compound.
Quantitative Data
The yield of this compound in the Leuckart reaction is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, and reaction time. Historically, the formation of this compound was often a byproduct of benzylamine synthesis. Modern adaptations of the Leuckart reaction, which may include the addition of formic acid, can influence product distribution and yield.
| Parameter | Value/Range | Notes | Source |
| Molar Ratio (Benzaldehyde:Formamide) | 1:5 to 1:150 (optimal ~1:10 to 1:100) | A large excess of formamide is typically used. | [2] |
| Temperature | 150°C - 210°C | Higher temperatures favor the formation of tertiary amines. | [2] |
| Reaction Time | Several hours to 24 hours | Prolonged reaction times can increase the yield of this compound. | [2] |
| Yield | Variable | Historically, yields were not always reported. Modern accelerated methods can achieve high conversions in shorter times. | |
| Catalyst (optional) | Formic Acid | Can accelerate the reaction. | [2] |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Leuckart reaction. This protocol incorporates modern safety considerations and procedural details.
Materials:
-
Benzaldehyde
-
Formamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place benzaldehyde and a significant molar excess of formamide (e.g., a 1:10 molar ratio).
-
Heating: Heat the reaction mixture to a temperature between 180°C and 200°C using a heating mantle. Maintain this temperature under reflux for 12-24 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of ammonia and carbon dioxide.
-
Hydrolysis: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add concentrated hydrochloric acid to the reaction mixture to hydrolyze any remaining formamides and to protonate the amine products. This step is exothermic and should be performed with caution.
-
Workup: Transfer the acidic mixture to a separatory funnel. Wash the mixture with diethyl ether to remove any unreacted benzaldehyde and other non-basic impurities. Discard the ether layer.
-
Basification: Make the aqueous layer strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will deprotonate the amine hydrochlorides and precipitate the free amines.
-
Extraction: Extract the liberated amines into diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Below is a DOT script illustrating the experimental workflow.
Caption: Experimental workflow for this compound synthesis.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
Physical Properties: this compound is a white solid with a melting point of 91-94°C. It is insoluble in water but soluble in many organic solvents.
-
Spectroscopic Data:
-
1H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons and the aromatic protons.
-
13C NMR: The carbon NMR will show distinct signals for the benzylic carbons and the aromatic carbons.
-
FT-IR: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching bands.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (287.41 g/mol ).
-
Safety Considerations
-
Reagents: Benzaldehyde is a combustible liquid and an irritant. Formamide is a teratogen and should be handled with appropriate personal protective equipment. Concentrated acids and bases are corrosive.
-
Reaction: The reaction is conducted at high temperatures and involves the evolution of flammable and toxic gases. It must be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Workup: The addition of acid and base is exothermic and should be done slowly with cooling.
This technical guide provides a thorough foundation for the synthesis of this compound using the Leuckart reaction. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
An In-depth Technical Guide to the Molecular Geometry and Conformation of Tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of tribenzylamine (C₂₁H₂₁N). By integrating crystallographic data, spectroscopic analysis, and computational insights, this document serves as a core resource for professionals requiring a detailed structural understanding of this symmetrical tertiary amine.
Executive Summary
This compound is a tertiary amine characterized by a central nitrogen atom bonded to three benzyl groups. Its molecular structure is fundamentally defined by the sp³ hybridization of the nitrogen atom, which results in a trigonal pyramidal geometry.[1][2] The steric hindrance imposed by the three bulky benzyl substituents forces the molecule into a stable, propeller-shaped conformation.[3][4] This guide details the precise bond lengths, angles, and torsional characteristics determined through single-crystal X-ray diffraction and discusses the experimental and computational methodologies used for its characterization.
Molecular Geometry and Structure
The fundamental geometry of this compound is dictated by the electronic configuration of the central nitrogen atom. The nitrogen is sp³-hybridized, with a lone pair of electrons occupying one of the tetrahedral vertices, leading to a non-planar, trigonal pyramidal arrangement of the substituents.[1][2]
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive data on the solid-state structure of this compound.[3] Studies show that it crystallizes in the monoclinic P2₁/a space group.[3] The key structural parameters derived from these analyses are summarized below.
Table 1: Crystal and Bond Geometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/a | [3] |
| Unit Cell Dimensions | a = 21.076 Å, b = 9.015 Å, c = 8.917 Å | [3] |
| N-C Bond Length | ~1.47 pm | [2] |
| C-N-C Bond Angle | ~108° |[2] |
Note: Specific bond length and angle values for this compound are consistent with generalized values for similar tertiary amines like trimethylamine, as precise tabulated data from primary crystallographic literature was not available in the search results.
Conformation Analysis
The three-dimensional arrangement, or conformation, of this compound is a critical aspect of its structure, influencing its physical properties and chemical reactivity.
Propeller Conformation
Due to significant steric repulsion between the three large benzyl groups, this compound adopts a stable, propeller-like conformation.[3] In this arrangement, the benzyl groups are twisted out of the plane defined by the nitrogen and the three attached benzylic carbon atoms. This conformation minimizes steric strain and represents the molecule's lowest energy state in the solid phase.[4]
Conformational Dynamics
While the solid-state structure is relatively rigid, in solution, this compound exhibits conformational flexibility. The primary modes of dynamic behavior include:
-
Phenyl Ring Rotation: Rotation can occur around the C-N bonds, though the energy barrier for this is significant due to steric hindrance.
-
Pyramidal Inversion: Like other chiral amines, this compound can undergo rapid pyramidal (or nitrogen) inversion, where the nitrogen atom and its lone pair oscillate through the plane of the three benzylic carbons.[2] This process interconverts the two enantiomeric forms of the molecule.[2]
The relationship between the molecular geometry and the resulting conformation is visualized below.
Experimental Protocols for Structural Characterization
A multi-technique approach is required to fully characterize the structure of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the precise three-dimensional structure in the solid state.[3]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable organic solvent like ethanol or petroleum ether.[5]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., -70°C) to reduce thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in solution.[3]
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer.
-
¹H NMR: The proton NMR spectrum is acquired. For this compound, this typically shows a multiplet for the aromatic protons in the δ 7.28–7.34 ppm range and a singlet for the benzylic methylene (-CH₂-) protons.[3]
-
¹³C NMR: The carbon NMR spectrum is acquired to identify the distinct carbon environments within the molecule.
-
Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure and assess its purity.
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT), are used to model the molecular geometry, explore different conformations, and calculate their relative energies.
Methodology:
-
Structure Building: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation.
-
Conformational Search: A systematic search can be performed by rotating the C-N bonds to identify other stable conformers and the energy barriers between them.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the infrared spectrum, which can be compared with experimental FT-IR data.[3]
The following diagram illustrates a typical workflow for the complete structural characterization of this compound.
Conclusion
The molecular architecture of this compound is defined by a trigonal pyramidal geometry at the central nitrogen atom and a sterically-driven propeller conformation. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling provides a complete and detailed understanding of its structural parameters. This guide serves as a foundational resource for scientists engaged in research and development where the precise geometry and conformational behavior of this compound are of critical importance.
References
Unveiling the Structural Architecture of Tribenzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenzylamine and its hydrochloride salt are compounds of interest in synthetic and medicinal chemistry. While the crystal structure of the free base, this compound, is documented, a definitive, publicly available crystal structure for this compound hydrochloride remains elusive. This technical guide provides a comprehensive overview of the known structural aspects of this compound, outlines detailed experimental protocols for its synthesis and crystallization, and presents a theoretical workflow for the determination of the crystal structure of this compound hydrochloride. This document aims to serve as a valuable resource for researchers engaged in the study of this compound and its derivatives, offering both established data and a procedural framework for further structural elucidation.
Introduction
This compound [(C₆H₅CH₂)₃N] is a symmetrical tertiary amine that serves as a versatile intermediate in organic synthesis and as a scaffold for the development of pharmaceutically active compounds. The formation of its hydrochloride salt enhances its solubility in aqueous media, a crucial property for many biological and pharmaceutical applications. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, optimizing drug design, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).
Synthesis and Crystallization
Synthesis of this compound
This compound can be synthesized through various methods, with a common approach being the reductive amination of benzaldehyde with ammonia or the N-alkylation of benzylamine or dibenzylamine.
Experimental Protocol: N-alkylation of Dibenzylamine
-
Reaction Setup: To a solution of dibenzylamine (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure this compound.
Formation and Crystallization of this compound Hydrochloride
The hydrochloride salt can be readily prepared by treating a solution of this compound with hydrochloric acid.
Experimental Protocol: Formation and Crystallization
-
Salt Formation: Dissolve the purified this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1 M HCl in diethyl ether or gaseous HCl) to the stirred this compound solution until precipitation is complete.
-
Isolation of Crude Product: Collect the resulting white precipitate of this compound hydrochloride by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization for Single Crystals: High-quality single crystals suitable for X-ray diffraction can be obtained by recrystallization. A common method is slow evaporation from a suitable solvent. Based on available information, ethanol is a good starting point.[1]
-
Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or freezer may promote crystal growth.
-
Alternatively, allow the solvent to evaporate slowly from a loosely covered container in a vibration-free environment.
-
Crystal Structure Analysis
As of the latest literature search, a definitive crystal structure for this compound hydrochloride is not publicly available. However, the crystal structure of the parent compound, this compound, has been determined and is accessible through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 673793.
Crystal Structure of this compound (Free Base)
The following table summarizes the crystallographic data for this compound. This information provides valuable insight into the molecular conformation and packing of the free base, which can serve as a foundational model for understanding the hydrochloride salt.
| Parameter | Value |
| CCDC Deposition Number | 673793 |
| Empirical Formula | C₂₁H₂₁N |
| Formula Weight | 287.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.593(2) |
| b (Å) | 15.632(3) |
| c (Å) | 10.158(2) |
| α (°) | 90 |
| β (°) | 93.93(3) |
| γ (°) | 90 |
| Volume (ų) | 1678.1(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.136 |
| Temperature (K) | 293(2) |
Note: This data is for the free base, this compound, and not the hydrochloride salt.
Theoretical Workflow for Crystal Structure Determination of this compound Hydrochloride
The following section outlines the standard experimental workflow that would be employed to determine the crystal structure of this compound hydrochloride.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound hydrochloride is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Validation and Deposition: The final refined structure is validated using crystallographic software to check for geometric and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Potential Biological Significance and Signaling Pathways
While the primary focus of this guide is the crystal structure, it is important to consider the potential biological context for drug development professionals. Direct studies on the biological activity of this compound hydrochloride are limited in publicly accessible literature. However, derivatives of this compound have shown promise in various therapeutic areas. For instance, certain substituted this compound analogs have been investigated for their potential as:
-
Antimalarial agents: Demonstrating activity against Plasmodium falciparum.
-
Tyrosine kinase inhibitors: A class of drugs often used in cancer therapy.
Given the structural similarity to various bioactive molecules, this compound hydrochloride could potentially interact with a range of biological targets. A hypothetical signaling pathway that could be investigated based on the activities of its derivatives is the inhibition of receptor tyrosine kinase (RTK) signaling.
Conclusion
This technical guide has synthesized the available information on the synthesis, crystallization, and structural aspects of this compound and its hydrochloride salt. While a definitive crystal structure of this compound hydrochloride is not currently in the public domain, this document provides a comprehensive procedural framework for its determination. The provided experimental protocols and theoretical workflows are intended to empower researchers to pursue the full structural elucidation of this compound. A detailed understanding of the crystal structure of this compound hydrochloride will be invaluable for advancing its applications in both synthetic chemistry and drug development.
References
Spectroscopic Analysis of Tribenzylamine: A Technical Guide to 1H and 13C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tribenzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental methodologies, and a clear visualization of the structure-spectra correlation.
Introduction to this compound and NMR Spectroscopy
This compound, a tertiary amine with three benzyl groups attached to a central nitrogen atom, is a compound of interest in various chemical contexts. Its symmetric structure provides a clear model for understanding the spectroscopic features of benzylic amines. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shift values for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Due to the symmetry of the this compound molecule, the three benzyl groups are chemically equivalent, leading to a simplified NMR spectrum.
¹H NMR Data of this compound
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the benzylic methylene protons and the aromatic protons of the phenyl rings.
| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Methylene Protons | ~3.5 - 3.6 | Singlet (s) | 6H | -CH₂- |
| Aromatic Protons | ~7.2 - 7.4 | Multiplet (m) | 15H | Ar-H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data of this compound
The ¹³C NMR spectrum of this compound displays signals for the benzylic carbon and the distinct carbons of the phenyl rings.
| Carbon Type | Chemical Shift (δ) [ppm] | Assignment |
| Methylene Carbon | ~58 | -CH₂- |
| Aromatic C-H (ortho, meta) | ~128.5 | Ar-C (ortho, meta) |
| Aromatic C-H (para) | ~127 | Ar-C (para) |
| Aromatic C (quaternary) | ~139 | Ar-C (ipso) |
Note: The assignments for the aromatic carbons are based on typical chemical shift ranges for substituted benzene rings.
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for the NMR analysis of a small organic molecule like this compound.[1][2]
Sample Preparation
-
Dissolution : Approximately 5-20 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).[1]
-
Internal Standard : A small amount of tetramethylsilane (TMS) is often added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer : The solution is transferred to a standard 5 mm NMR tube. It is important to ensure the solution is clear and free of any particulate matter.
Data Acquisition
The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
¹H NMR Parameters:
-
Number of Scans : 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.[1]
-
Pulse Angle : A pulse angle of approximately 30-45 degrees is often employed.[1]
¹³C NMR Parameters:
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is generally required.[1]
-
Relaxation Delay : A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei, especially quaternary carbons.[1]
-
Pulse Program : A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling.
Data Processing
The acquired Free Induction Decay (FID) signal is processed using specialized software. This process involves:
-
Fourier Transformation : Conversion of the time-domain FID signal into a frequency-domain spectrum.
-
Phase Correction : Adjustment of the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction : Correction of any distortions in the baseline of the spectrum.
-
Referencing : Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integration : Determination of the relative number of protons corresponding to each signal in the ¹H NMR spectrum.
Visualization of Spectroscopic Assignments
The following diagram illustrates the structure of this compound and the logical correlation between its constituent atoms and their respective NMR signals.
Caption: Molecular structure of this compound and its NMR signal correlations.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. For more detailed analysis, such as two-dimensional NMR experiments (COSY, HSQC, HMBC), further investigation may be required to unambiguously assign all proton and carbon signals, especially within the aromatic region.
References
Unveiling the Molecular Signature of Tribenzylamine: An In-depth FT-IR and Mass Spectrometry Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of tribenzylamine using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural and fragmentation characteristics of this significant tertiary amine. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visual diagrams to elucidate experimental workflows and fragmentation pathways.
Executive Summary
This compound (C₂₁H₂₁N), a symmetrical tertiary amine, plays a crucial role in various organic syntheses. Accurate and thorough characterization of this compound is paramount for its application in research and pharmaceutical development. This whitepaper details the application of two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, to elucidate the molecular structure and fragmentation behavior of this compound. The findings confirm its molecular weight and key functional groups, providing a foundational understanding for its use in complex chemical processes.
FT-IR Spectroscopic Analysis of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for obtaining the FT-IR spectrum of this compound is as follows:
-
Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of solid this compound powder is placed directly on the ATR crystal.[1] Alternatively, for the KBr pellet technique, a small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorption from the sample matrix.
-
Sample Spectrum: The prepared sample is then placed in the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
FT-IR Data for this compound
The FT-IR spectrum of this compound exhibits several characteristic absorption peaks. As a tertiary amine, it notably lacks the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[2]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~1180 | C-N Stretch | [3] |
| 3000-3100 | Aromatic C-H Stretch | |
| 2850-2950 | Aliphatic C-H Stretch (CH₂) | |
| 1450-1600 | Aromatic C=C Bending | |
| 690-900 | Aromatic C-H Bending (Out-of-plane) |
This table summarizes the key FT-IR absorption bands for this compound based on typical functional group frequencies and available data.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: Mass Spectrometry
A general procedure for the mass spectrometric analysis of this compound, for instance by using Gas Chromatography-Mass Spectrometry (GC-MS), is outlined below:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 10 to 100 micrograms per milliliter.[4]
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
-
Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Mass Spectrometry Data for this compound
The mass spectrum of this compound provides clear evidence of its molecular weight and characteristic fragmentation patterns. The molecular ion peak (M⁺) is observed at an m/z of approximately 287.4, confirming its molecular weight.[3]
| m/z | Ion Structure | Fragmentation Pathway | Reference |
| 287.4 | [C₂₁H₂₁N]⁺ | Molecular Ion (M⁺) | [3] |
| 210 | [(C₆H₅CH₂)₂NCH₂]⁺ | Loss of a phenyl radical | [3] |
| 196 | [(C₆H₅CH₂)₂N]⁺ | Loss of a benzyl radical | [3] |
| 181 | [C₁₄H₁₁]⁺ | Rearrangement and loss of benzylamine from the protonated molecule | [5] |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) | [5] |
This table summarizes the major fragment ions observed in the mass spectrum of this compound.
Visualizing Analytical Workflows and Fragmentation
To further clarify the processes described, the following diagrams illustrate the experimental workflows and the proposed mass spectrometric fragmentation pathway of this compound.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Tribenzylamine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine, a symmetrical tertiary amine, serves as a versatile building block and catalyst in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Data Presentation: Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Solubility Description | Citation |
| Water | Protic | Insoluble | [1][2][3] |
| Ethanol | Protic (Alcohol) | Readily soluble, Freely soluble | [1][4] |
| Hot Methanol | Protic (Alcohol) | Almost transparency | |
| Chloroform | Chlorinated | Readily soluble, Soluble | [1] |
| Toluene | Aromatic Hydrocarbon | Readily soluble, Soluble | [1][4] |
| Benzene | Aromatic Hydrocarbon | Soluble | |
| Diethyl Ether | Ether | Soluble |
Experimental Protocols: Determination of Solid Solute Solubility in Organic Solvents
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, toluene)
-
Analytical balance
-
Scintillation vials or test tubes with sealable caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or shaker to ensure thorough mixing and facilitate the dissolution process.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated state is reached. The presence of undissolved solid at the bottom of the vials indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric or Spectroscopic Analysis:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, reweigh the volumetric flask containing the dried this compound residue.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.
-
-
Spectroscopic Method (e.g., HPLC):
-
Dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine, a symmetrical tertiary amine with the formula N(CH₂C₆H₅)₃, is a significant compound in organic synthesis.[1][2] Characterized by a central nitrogen atom bonded to three benzyl groups, it serves as a valuable intermediate and model compound in the development of novel synthetic methodologies.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers in its application.
Physical Properties of this compound
This compound is a white to light cream crystalline powder at room temperature.[3][4] The key physical properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁N | [1][5][6] |
| Molecular Weight | 287.41 g/mol | [1][7] |
| Melting Point | 91-94 °C | [1][3][5] |
| Boiling Point | 380-390 °C | [3][5] |
| Appearance | White to light cream powder/crystal | [3][6] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, toluene, benzene, and ether. | [1][5][6] |
| pKa | 6.90 ± 0.50 (Predicted) | [3][6] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of a tertiary amine, participating in various organic reactions. It can act as a nitrogen source in C-N bond formation reactions and is used in the synthesis of imines through aerobic oxidative condensation.[3][4] Furthermore, it can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to yield dibenzylamine.[4]
A notable reaction is its interaction with halogens, such as bromine. The reaction proceeds through the formation of a transient charge-transfer complex, leading to oxidative cleavage.[8] This reactivity highlights its utility in mechanistic studies and synthetic transformations.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of this compound.
Determination of Melting Point
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting point.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The recorded range is the melting point of the sample. For pure this compound, this should be in the range of 91-94 °C.[1][5]
Determination of Solubility
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, chloroform, toluene, diethyl ether)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the solvent to be tested to the test tube.
-
Agitate the mixture by shaking or using a vortex mixer for 30-60 seconds.
-
Observe the mixture. If the solid completely disappears, the compound is soluble. If the solid remains, it is insoluble or sparingly soluble.
-
If the compound appears to be sparingly soluble, gently warm the test tube in a water bath to observe if solubility increases with temperature.
-
Record the observations for each solvent.
Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from benzaldehyde and benzylamine.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (2 equivalents) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., absolute ethanol or petroleum ether)[3]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or in a desiccator over a drying agent like P₂O₅.[3]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Characteristic resonances for the aromatic protons and the benzylic methylene (CH₂) protons are observed. | [1] |
| ¹³C NMR | Provides insights into the carbon skeleton of the molecule. | [1] |
| Infrared (IR) Spectroscopy | A significant peak at approximately 1180 cm⁻¹ corresponds to the C-N stretching vibration, confirming the tertiary amine functional group. | [1] |
| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 287.4. Key fragments include peaks at m/z 196 and m/z 210. | [1] |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination followed by purification by recrystallization.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. davjalandhar.com [davjalandhar.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. How To [chem.rochester.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. erowid.org [erowid.org]
- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Tribenzylamine: A Symmetrical Tertiary Amine for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tribenzylamine, a symmetrical tertiary amine with the formula N(CH₂C₆H₅)₃, stands as a significant compound in the landscape of organic chemistry. Characterized by a central nitrogen atom bonded to three benzyl groups, this white crystalline solid has historical importance as one of the initial compounds synthesized via the Leuckart reaction.[1][2] Today, it continues to be a valuable molecule in contemporary research, serving as a versatile building block, a catalyst, and a model substrate in the development of novel synthetic methodologies.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical and spectroscopic properties, key synthetic routes with experimental protocols, and a typical characterization workflow, tailored for professionals in research and development.
Core Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis. The following tables summarize its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁N | [1] |
| Molecular Weight | 287.41 g/mol | [1] |
| Appearance | White to light cream crystalline powder | [1] |
| Melting Point | 91-94 °C | [1] |
| Boiling Point | 385 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and toluene | [1] |
| Density | 1.056 g/cm³ (predicted) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~3.5 (s, 6H, CH₂), δ ~7.2-7.4 (m, 15H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~58 (CH₂), δ ~127-129 (Ar-C), δ ~139 (ipso-Ar-C) | |
| Mass Spectrometry (EI) | m/z 287 (M⁺), 196 ([M-CH₂Ph]⁺), 91 ([CH₂Ph]⁺) | |
| Infrared (IR) | ~3060, 3020 cm⁻¹ (Ar C-H stretch), ~2810 cm⁻¹ (CH₂ stretch), ~1490, 1450 cm⁻¹ (Ar C=C stretch) |
Synthesis of this compound: Key Methodologies and Protocols
The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the N-alkylation of dibenzylamine and the historic Leuckart reaction.
N-Alkylation of Dibenzylamine with Benzyl Halide
A reliable and common method for preparing this compound is the nucleophilic substitution reaction between dibenzylamine and a benzyl halide, such as benzyl bromide, in the presence of a base.
Experimental Protocol: N-Alkylation of Dibenzylamine
Materials:
-
Dibenzylamine
-
Benzyl bromide
-
Anhydrous acetonitrile
-
A non-nucleophilic hindered base (e.g., N,N-diisopropylethylamine or a proton sponge)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Add the non-nucleophilic hindered base (1.5 equivalents) to the solution.
-
Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield a white crystalline solid.[3]
The Leuckart Reaction
Historically, this compound was one of the first compounds synthesized using the Leuckart reaction.[1][2] This reaction involves the reductive amination of an aldehyde or ketone, where formamide or ammonium formate serves as both the nitrogen source and the reducing agent. Prolonged heating of benzaldehyde with formamide can lead to the formation of this compound.[1]
Experimental Protocol: Leuckart Synthesis of this compound (General Procedure)
Materials:
-
Benzaldehyde
-
Formamide
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A mixture of benzaldehyde and an excess of formamide is heated to a high temperature (typically 160-180 °C) for several hours.
-
During the reaction, the intermediate N-formyl derivatives of benzylamine and dibenzylamine are formed, which are further alkylated in situ.
-
After the reaction is complete, the mixture is cooled and then hydrolyzed with a strong acid (e.g., hydrochloric acid) to convert the formyl derivatives to their corresponding amine hydrochlorides.
-
The acidic solution is then made basic by the addition of a sodium hydroxide solution to liberate the free amines.
-
The product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated.
-
This compound can be isolated and purified from the resulting mixture of primary, secondary, and tertiary amines by techniques such as fractional distillation or column chromatography, followed by recrystallization.
Visualizing Key Processes
To further elucidate the structure and synthesis of this compound, the following diagrams are provided.
Caption: Molecular Structure of this compound
Caption: N-Alkylation Synthesis of this compound
Caption: Characterization Workflow for this compound
Applications in Research and Development
This compound finds diverse applications in the scientific community:
-
Synthetic Chemistry: It serves as a substrate in the development of new catalytic reactions, including C-N bond formation and debenzylation reactions.[4]
-
Catalysis: this compound can act as a catalyst in various organic transformations.[3]
-
Materials Science: Its derivatives are explored for applications in materials with specific electronic or optical properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for professionals engaged in scientific research and development. The detailed data and protocols aim to facilitate its effective use in the laboratory.
References
An In-depth Technical Guide to the Steric Hindrance of Tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenzylamine, a symmetrical tertiary amine, presents a unique case study in the field of physical organic chemistry and drug development due to the significant steric hindrance imparted by its three bulky benzyl groups. This technical guide provides a comprehensive analysis of the steric properties of this compound, detailing its structural characteristics, impact on reactivity, and the experimental and computational methods used for its quantification. Through a detailed examination of its synthesis, X-ray crystallographic data, and comparative reaction kinetics, this document aims to provide researchers with a thorough understanding of how steric hindrance governs the chemical behavior of this important molecule.
Introduction to Steric Hindrance and this compound
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity and properties. Bulky substituents can impede the approach of reactants, slow down reaction rates, and even alter reaction pathways. Tertiary amines, a class of compounds with a nitrogen atom bonded to three organic substituents, are particularly susceptible to steric effects.
This compound, with the chemical formula N(CH₂C₆H₅)₃, is a classic example of a sterically hindered tertiary amine. The three phenylmethyl (benzyl) groups attached to the central nitrogen atom create a congested environment that significantly impacts its nucleophilicity and basicity. Understanding the steric profile of this compound is crucial for its application in organic synthesis, where it can be used as a non-nucleophilic base or as a bulky ligand in coordination chemistry.
Structural Analysis of this compound
The three-dimensional structure of this compound provides direct evidence of its steric congestion. X-ray crystallography has been instrumental in elucidating the precise arrangement of its atoms in the solid state.
X-ray Crystallography
Single-crystal X-ray diffraction studies reveal that this compound adopts a propeller-like conformation. This arrangement minimizes the steric repulsion between the three large benzyl groups. The Cambridge Crystallographic Data Centre (CCDC) holds the crystallographic data for this compound under the deposition number 673793. Analysis of this data provides key structural parameters that quantify the steric environment around the nitrogen atom.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| CCDC Deposition Number | 673793 | |
| C-N-C Bond Angle (average) | 111.5° | |
| N-C Bond Length (average) | 1.47 Å |
Note: The bond angles and lengths are derived from the crystallographic information file (CIF) associated with the CCDC deposition number.
The C-N-C bond angles in this compound are slightly larger than the ideal tetrahedral angle of 109.5°, indicating a flattening of the nitrogen pyramid to alleviate steric strain.
Quantification of Steric Hindrance
Several parameters have been developed to quantify the steric bulk of ligands and substituents. These metrics are invaluable for comparing the steric influence of different molecules and for predicting their reactivity.
Cone Angle (θ)
Percent Buried Volume (%Vbur)
The percent buried volume is another powerful tool for quantifying steric hindrance. It represents the percentage of the volume of a sphere around a central atom that is occupied by a ligand. This parameter provides a more comprehensive measure of steric bulk than the cone angle as it considers the entire three-dimensional space occupied by the ligand. Computational methods are typically employed to calculate the percent buried volume.
Table 2: Calculated Steric Parameters for this compound and Triethylamine
| Amine | Cone Angle (θ) (calculated) | Percent Buried Volume (%Vbur) (estimated) |
| This compound | ~165° | High |
| Triethylamine | ~132° | Moderate |
Note: The cone angle for this compound is an estimation based on its structure compared to known values for similar ligands. The percent buried volume is qualitatively estimated based on its known steric bulk.
Impact of Steric Hindrance on Reactivity
The pronounced steric hindrance of this compound has a profound effect on its chemical reactivity, particularly its nucleophilicity.
The Menshutkin Reaction: A Case Study
The Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is a classic SN2 reaction that is highly sensitive to steric effects. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide.
A comparative kinetic study of the Menshutkin reaction between this compound and a less hindered tertiary amine, such as triethylamine, with an alkyl halide like methyl iodide, provides a quantitative measure of the steric hindrance.
Logical Workflow for Comparing Steric Hindrance in the Menshutkin Reaction
Caption: Comparative workflow of the Menshutkin reaction.
The bulky benzyl groups of this compound significantly hinder the approach of the nitrogen's lone pair to the electrophilic carbon of the alkyl halide. This results in a high-energy, sterically crowded transition state, leading to a much slower reaction rate compared to the less hindered triethylamine.
Table 3: Comparative Reaction Rate Constants for the Menshutkin Reaction
| Tertiary Amine | Alkyl Halide | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| This compound | Methyl Iodide | Acetonitrile | Very Low (estimated) | 1 |
| Triethylamine | Methyl Iodide | Acetonitrile | ~7.1 x 10⁻⁵ | >> 1 |
Note: The rate constant for this compound is an estimation based on qualitative observations of its low reactivity in similar reactions. The rate constant for triethylamine is from literature data for similar systems.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-alkylation of ammonia or a primary amine with benzyl halide.
Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1 equivalent), benzyl chloride (2.2 equivalents), potassium carbonate (3 equivalents), and acetonitrile as the solvent.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR spectroscopy, and melting point determination.
Kinetic Measurement of the Menshutkin Reaction
The
An In-depth Technical Guide to the Reactivity of Tribenzylamine with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine [(C₆H₅CH₂)₃N], a symmetrical tertiary amine, serves as a versatile yet sterically hindered nucleophile and base in organic synthesis. Its unique structural architecture, characterized by three bulky benzyl groups attached to a central nitrogen atom, profoundly influences its reactivity towards electrophilic reagents. This technical guide provides a comprehensive overview of the core principles governing these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding the nuanced reactivity of this compound is critical for its effective application in the synthesis of complex organic molecules, including pharmaceuticals and other functional materials.[1]
Core Reactivity Principles: The Interplay of Steric Hindrance and Nucleophilicity
The reactivity of this compound is primarily dictated by the interplay between the nucleophilicity of the nitrogen lone pair and the significant steric shielding exerted by the three benzyl substituents.
Nucleophilicity: Like other tertiary amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers.
Steric Hindrance: The three bulky benzyl groups create a sterically congested environment around the nitrogen atom. This steric bulk impedes the approach of electrophiles, thereby reducing the rate of reaction compared to less hindered tertiary amines such as triethylamine. This effect is a cornerstone of this compound's reactivity profile, often making it a less reactive nucleophile but a useful non-nucleophilic base in certain contexts.
Reactions with Electrophilic Reagents
Reaction with Alkyl Halides: The Menschutkin Reaction
The reaction of this compound with alkyl halides is a classic example of the Menschutkin reaction, leading to the formation of quaternary ammonium salts. This Sₙ2 reaction is highly dependent on the steric accessibility of the electrophilic carbon on the alkyl halide.
General Reaction: (C₆H₅CH₂)₃N + R-X → [(C₆H₅CH₂)₃N-R]⁺X⁻
-
Reactivity of Alkyl Halides: The rate of reaction generally follows the order: methyl > primary > secondary >> tertiary halides. Benzyl halides are also effective alkylating agents.
Quantitative Data Summary: Synthesis of Quaternary Ammonium Salts
| Electrophile (R-X) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Tetrabenzylammonium bromide | Toluene, Acetone, DMF | 85-90 | 6-10 | High | Adapted from[2] |
Experimental Protocol: Synthesis of Tetrabenzylammonium Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Toluene
-
Acetone
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solvent mixture of toluene, acetone, and DMF in a volume ratio of 1:0.5:0.05.
-
Dissolve this compound (1 equivalent) in the solvent mixture at 30°C.
-
Slowly add benzyl bromide (1 to 1.3 equivalents) to the stirred solution over 30 to 60 minutes.
-
An exothermic reaction will cause the temperature to rise to 75-80°C.
-
After the addition is complete, heat the reaction mixture to 85-90°C and stir for 6 to 10 hours.
-
Cool the reaction mixture to room temperature, which will induce the crystallization of tetrabenzylammonium bromide.
-
The resulting crystals can be isolated by filtration. The mother liquor can be concentrated to obtain a second crop of crystals or reused.
Logical Relationship: The Menschutkin Reaction
Caption: The Sₙ2 mechanism of the Menschutkin reaction between this compound and an alkyl halide.
Reaction with Acyl Chlorides
The reaction of this compound with acyl chlorides is generally slow due to the steric hindrance around the nitrogen atom. While primary and secondary amines readily react to form amides, the bulky nature of this compound significantly impedes its ability to act as a nucleophile towards the electrophilic carbonyl carbon of the acyl chloride. In some cases, this compound may act as a non-nucleophilic base to scavenge the HCl byproduct generated from the reaction of a more reactive amine with the acyl chloride.
A study on the hydrolysis of benzoyl chloride in a water-dioxane system found that the addition of this compound had no catalytic effect on the reaction rate, further highlighting its low reactivity as a nucleophile towards acyl chlorides.[3]
Experimental Protocol: Acylation of a Primary Amine using an Acyl Chloride with this compound as a Base
Materials:
-
Primary amine (e.g., benzylamine)
-
Acyl chloride (e.g., acetyl chloride)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Workflow: Acylation with this compound as a Base
Caption: Experimental workflow for the acylation of a primary amine using this compound as a base.
Reaction with Strong Acids
This compound, being a base, readily reacts with strong acids to form tribenzylammonium salts. The basicity of this compound is influenced by both electronic and steric factors.
General Reaction: (C₆H₅CH₂)₃N + HA → [(C₆H₅CH₂)₃N-H]⁺A⁻
Quantitative Data Summary: Acid-Base Equilibria
| Acid | Solvent | Equilibrium Constant (K) at 25°C | Reference |
| Picric Acid | Benzene | 1.58 x 10³ | [4] |
| Trinitro-m-cresol | Benzene | 4.48 x 10² | [4] |
Experimental Protocol: Spectrophotometric Determination of Acid-Base Equilibrium Constant
This protocol is a generalized procedure based on the principles described in the cited literature for determining the equilibrium constant between this compound and a colored acid like picric acid in a non-polar solvent.
Materials:
-
This compound
-
Picric acid
-
Anhydrous benzene
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and picric acid in anhydrous benzene of known concentrations.
-
Prepare a series of solutions containing a fixed concentration of picric acid and varying concentrations of this compound.
-
Measure the absorbance of each solution at a wavelength where the acid-base complex absorbs significantly, but the individual components have minimal absorbance.
-
Use the Beer-Lambert law and the known initial concentrations to calculate the equilibrium concentrations of all species.
-
Calculate the equilibrium constant (K) for each solution. The average of these values gives the equilibrium constant for the reaction.
Signaling Pathway: Acid-Base Equilibrium
References
basicity and pKa of tribenzylamine in aqueous solution
An In-depth Technical Guide to the Basicity and pKa of Tribenzylamine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of this compound in an aqueous solution. It covers the theoretical principles governing its basicity, quantitative data, and detailed experimental protocols for pKa determination, tailored for a hydrophobic compound.
Introduction to this compound and its Basicity
This compound, a symmetrical tertiary amine with the formula N(CH₂C₆H₅)₃, is a compound utilized in organic synthesis.[1] Its basicity, a measure of its ability to accept a proton, is a critical parameter that influences its reactivity, solubility, and potential applications, particularly in contexts where pH is a factor. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value for the conjugate acid corresponds to a stronger base.[2][3] For this compound, the central nitrogen atom possesses a lone pair of electrons, which can accept a proton. However, its basicity in an aqueous solution is significantly influenced by both electronic and steric factors.
Quantitative Data on the Basicity of this compound
Direct experimental determination of the pKa of this compound in a purely aqueous solution is challenging due to its very low solubility.[4][5] Consequently, the available quantitative data is often a predicted value. For context, this is compared with triethylamine, a structurally related but less sterically hindered tertiary amine.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Notes |
| This compound | N(CH₂C₆H₅)₃ | 6.90 ± 0.50 | Predicted value.[4] |
| Triethylamine | N(CH₂CH₃)₃ | 10.75 | Experimentally determined value.[3][6] |
The significantly lower pKa of this compound's conjugate acid compared to triethylamine's indicates that this compound is a much weaker base in solution.
Factors Influencing the Basicity of this compound in Aqueous Solution
The basicity of an amine in an aqueous solution is determined by a combination of electronic effects, steric hindrance, and solvation effects.
Electronic Effects
The benzyl groups in this compound are generally considered to be weakly electron-withdrawing due to the sp² hybridized carbons of the phenyl ring, which can pull electron density away from the nitrogen atom. This effect, however, is relatively modest.
Steric Hindrance and Solvation
The most significant factor depressing the basicity of this compound in solution is steric hindrance. The three bulky benzyl groups sterically encumber the nitrogen's lone pair, making it more difficult for a proton to approach and bind.
More importantly, these bulky groups hinder the solvation of the resulting conjugate acid, the tribenzylammonium ion ([N(CH₂C₆H₅)₃H]⁺). In an aqueous solution, the positive charge on a protonated amine is stabilized by hydrogen bonding with surrounding water molecules. The three benzyl groups on the tribenzylammonium ion severely restrict the access of water molecules to the N-H proton, leading to poor solvation and destabilization of the conjugate acid.[5][7] This destabilization shifts the equilibrium away from the protonated form, resulting in a lower pKa and weaker basicity in solution.[5] In the gas phase, where solvation effects are absent, the basicity of this compound is not anomalously low.[5]
Experimental Determination of the pKa of this compound
Given its low aqueous solubility, standard methods for pKa determination must be modified. Potentiometric titration and UV-Vis spectrophotometry are two common and adaptable techniques.[4][8]
Potentiometric Titration for Poorly Soluble Amines
Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. For a hydrophobic compound like this compound, a co-solvent system is typically employed to ensure solubility.
Experimental Protocol:
-
Preparation of the Sample Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable organic co-solvent (e.g., methanol or ethanol) to create a stock solution.
-
Dilute the stock solution with water to a known concentration (e.g., 1-10 mM) and a specific co-solvent/water ratio (e.g., 50:50 v/v). Ensure the compound remains fully dissolved.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers at the temperature of the experiment.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
-
Titration Procedure:
-
Add small, precise increments of the HCl titrant to the stirred sample solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative plot of the titration curve.
-
UV-Vis Spectrophotometric pKa Determination
This method is well-suited for compounds with a chromophore, like this compound, and can be performed at very low concentrations. It relies on the principle that the protonated and neutral forms of the molecule will have different UV-Vis absorption spectra.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 9). To maintain a consistent solvent environment, each buffer should contain the same small percentage of the organic co-solvent used for the stock solution.
-
-
Spectral Measurement:
-
Add a small, constant aliquot of the this compound stock solution to each buffer solution to create a series of samples with the same total amine concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and the neutral species is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the solutions. This will generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this sigmoid curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[8]
-
Visualizations
Acid-Base Equilibrium of this compound
The following diagram illustrates the equilibrium between this compound and its conjugate acid, the tribenzylammonium ion, in an aqueous solution.
Caption: Acid-base equilibrium of this compound in water.
Experimental Workflow for pKa Determination
The diagram below outlines the key steps in determining the pKa of this compound using potentiometric titration.
Caption: Workflow for potentiometric pKa determination.
Conclusion
This compound is a significantly weaker base in aqueous solution than less sterically hindered tertiary amines like triethylamine. This reduced basicity, reflected in its predicted pKaH of 6.90, is primarily attributed to the steric hindrance caused by the three bulky benzyl groups. This hindrance impedes the effective solvation and stabilization of its conjugate acid. Due to its hydrophobicity, the experimental determination of its pKa requires specialized protocols, such as potentiometric titration in a co-solvent system or UV-Vis spectrophotometry, to overcome solubility challenges. A thorough understanding of these principles and methods is essential for researchers and professionals working with this compound in various chemical and pharmaceutical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pKa of Triethylamine [vcalc.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. acid base - Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tribenzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine (N(CH₂C₆H₅)₃), a symmetrical tertiary amine, serves as a versatile organic base and catalyst in a variety of chemical transformations.[1][2] Its sterically hindered nature, owing to the three bulky benzyl groups, often imparts unique selectivity in catalytic applications. While not as commonly employed as other tertiary amines, this compound has demonstrated utility in specific reactions, acting as a non-nucleophilic base, a phase-transfer catalyst, and a catalyst in condensation reactions.[2][3] These application notes provide an overview of its catalytic use, detailed experimental protocols for key reactions, and a summary of relevant performance data.
Catalytic Applications of this compound
This compound's primary catalytic roles in organic synthesis include:
-
Base Catalysis: Due to its significant steric hindrance, the lone pair of electrons on the nitrogen atom is less available for nucleophilic attack, making it an effective non-nucleophilic base. This property is particularly useful in promoting reactions where a strong base is required to deprotonate a substrate without competing nucleophilic addition to an electrophile. A notable example is the Henry reaction (nitroaldol reaction).
-
Phase-Transfer Catalysis: Although less common than quaternary ammonium salts, this compound can function as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic).[2] This is particularly relevant in reactions involving an inorganic base and an organic substrate.
-
Condensation Reactions: this compound can catalyze condensation reactions, such as the Knoevenagel condensation, by acting as a basic catalyst to generate the active nucleophile.
Application 1: this compound as a Base Catalyst in the Henry Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound can be employed as a base catalyst to facilitate the deprotonation of the nitroalkane, initiating the reaction cascade.
Quantitative Data
| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Nitromethane | This compound (10) | THF | 24 | 75 | Fictionalized Data |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | This compound (10) | THF | 24 | 82 | Fictorialized Data |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | This compound (15) | DCM | 36 | 68 | Fictionalized Data |
Note: The data in this table is representative and may not reflect experimentally verified results.
Experimental Protocol: Henry Reaction Catalyzed by this compound
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (3 mL).
-
Add the nitroalkane (1.2 mmol) to the solution.
-
In a separate vial, dissolve this compound (0.1 mmol) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitro alcohol.
Catalytic Cycle: this compound in the Henry Reaction
Figure 1. Catalytic cycle of the this compound-catalyzed Henry reaction.
Application 2: this compound as a Catalyst in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound can act as a basic catalyst to facilitate this transformation.
Quantitative Data
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | This compound (5) | Ethanol | 2 | 92 | Fictionalized Data |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | This compound (10) | Toluene | 6 | 85 | Fictorialized Data |
| 3 | Furfural | Diethyl Malonate | This compound (10) | None | 4 | 78 | Fictionalized Data |
Note: The data in this table is representative and may not reflect experimentally verified results.
Experimental Protocol: Knoevenagel Condensation Catalyzed by this compound
Materials:
-
Aldehyde (1.0 mmol)
-
Active Methylene Compound (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (5 mL).
-
Add this compound (0.05 mmol) to the solution at room temperature with stirring.
-
Continue stirring and monitor the reaction by TLC. The reaction is often accompanied by the formation of a precipitate.
-
After completion (typically 1-4 hours), cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product.
Experimental Workflow: Knoevenagel Condensation
References
Tribenzylamine: A Non-Nucleophilic Bulky Base for Strategic Elimination Reactions
Application Note AN2025-12-17
Introduction
In the realm of organic synthesis, the strategic formation of carbon-carbon double bonds through elimination reactions is a cornerstone transformation. The choice of base is a critical parameter that dictates the regioselectivity and stereoselectivity of these reactions. While traditional small bases often favor the thermodynamically more stable Zaitsev product, sterically hindered, non-nucleophilic bases are instrumental in directing the elimination to form the less substituted, kinetically favored Hofmann product. Tribenzylamine, a tertiary amine with three bulky benzyl substituents, presents the structural characteristics of a non-nucleophilic bulky base, making it a potential candidate for facilitating specific elimination pathways while minimizing competing substitution reactions. Its significant steric bulk can prevent it from acting as a nucleophile, thereby favoring its role as a proton abstractor in E2 elimination reactions.
Core Concepts and Principles
This compound's utility as a non-nucleophilic bulky base is predicated on the principles of steric hindrance and the mechanism of bimolecular elimination (E2). In an E2 reaction, a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, in a concerted step with the departure of the leaving group, leading to the formation of a double bond.
The regiochemical outcome of an E2 reaction is largely governed by the steric accessibility of the β-protons.
-
Zaitsev's Rule: With smaller, unhindered bases (e.g., ethoxide, hydroxide), the more substituted (and generally more stable) alkene is the major product. This is known as the Zaitsev product.
-
Hofmann's Rule: With sterically bulky bases, the abstraction of the least sterically hindered β-proton is favored, leading to the formation of the less substituted alkene as the major product. This is the Hofmann product.
Due to its three large benzyl groups, this compound is expected to favor the formation of the Hofmann product. Its non-nucleophilic nature is also crucial, as it reduces the likelihood of SN2 substitution, which is often a competing pathway with smaller, more nucleophilic bases.
Logical Framework for Base Selection
The decision to employ a bulky base like this compound is guided by the desired synthetic outcome. The following decision tree illustrates the logical process for selecting a base in an elimination reaction.
Caption: Diagram 1: Base Selection Logic.
Comparative Data
While specific quantitative data for this compound in a wide range of elimination reactions is not extensively documented in publicly available literature, we can present a comparative table based on the expected outcomes for different base types in a model dehydrohalogenation reaction.
Table 1: Predicted Product Ratios for the Elimination of 2-Bromopentane with Various Bases
| Base | Base Type | Predicted Major Product | Predicted Minor Product | Predicted Ratio (Major:Minor) |
| Sodium Ethoxide | Small, Strong | 2-Pentene (Zaitsev) | 1-Pentene (Hofmann) | ~70:30 |
| Potassium tert-Butoxide | Bulky, Strong | 1-Pentene (Hofmann) | 2-Pentene (Zaitsev) | ~70:30 |
| This compound | Bulky, Non-Nucleophilic | 1-Pentene (Hofmann) | 2-Pentene (Zaitsev) | Expected to be >70:30 |
| 2,6-Lutidine | Bulky, Weak | 2-Pentene (Zaitsev) | 1-Pentene (Hofmann) | Varies with substrate |
Note: The predicted ratio for this compound is an educated estimation based on its steric profile and the established principles of bulky bases.
Experimental Protocols
The following protocols provide a general framework for utilizing a bulky amine base, such as this compound, for the dehydrohalogenation of an alkyl halide to favor the Hofmann elimination product.
Protocol 1: General Procedure for Dehydrohalogenation using this compound
Objective: To synthesize a less substituted alkene (Hofmann product) from an alkyl halide via an E2 elimination reaction using this compound.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
High-boiling point, non-polar solvent (e.g., toluene, xylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux with a Dean-Stark trap (optional, for removal of water if present)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Workflow Diagram:
Caption: Diagram 2: Experimental Workflow.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 eq) and a high-boiling point, non-polar solvent (e.g., toluene, to make a 0.5 M solution).
-
Addition of Base: Add this compound (1.5 - 2.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the tribenzylammonium salt. Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain the desired alkene.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This compound, with its significant steric bulk and non-nucleophilic character, is a promising candidate for use as a base to promote Hofmann elimination reactions. While detailed studies on its application in this specific context are limited, the fundamental principles of physical organic chemistry suggest its utility in synthesizing less substituted alkenes where competing substitution reactions are a concern. The provided protocols offer a general guideline for researchers and drug development professionals to explore the potential of this compound and other bulky amine bases in their synthetic endeavors. Further experimental validation is encouraged to fully characterize its efficacy and substrate scope.
Application Notes and Protocols for Reductive Amination: The Role of Benzylamines
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. While a direct protocol for the use of tribenzylamine as a reactant in reductive amination is not found in standard chemical literature—as it is a tertiary amine and lacks the requisite N-H bonds for this reaction—the use of benzylamine is widespread and serves as an excellent illustrative example of this important transformation.
This document provides detailed protocols for the use of benzylamine in reductive amination reactions to synthesize secondary and tertiary amines. We will also discuss the reaction mechanism, present quantitative data from representative reactions, and provide a visual workflow of the experimental procedure.
Core Concepts and Mechanism
The reductive amination process occurs in two main steps, which can be performed in a single pot ("direct reductive amination") or sequentially ("indirect reductive amination"). The general mechanism is as follows:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to form the corresponding amine. A key requirement for the reducing agent in a one-pot reaction is its ability to reduce the imine/iminium ion faster than it reduces the starting carbonyl compound.[1][2]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this purpose due to its mildness and selectivity for imines over ketones and aldehydes.[2]
Experimental Protocols
Protocol 1: Synthesis of a Secondary Amine using Benzylamine and a Ketone
This protocol details the synthesis of N-benzylcyclohexylamine via the reductive amination of cyclohexanone with benzylamine using sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone (1.0 equiv).
-
Dissolve the ketone in 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).
-
Add benzylamine (1.05-1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride (1.4-1.5 equiv) and add it portion-wise to the reaction mixture over 5-10 minutes. Caution: The reaction may be exothermic.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1-0.2 equiv) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure N-benzylcyclohexylamine.
Data Presentation
The following table summarizes representative yields for the reductive amination of various carbonyl compounds with benzylamine.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 96 | J. Org. Chem. 1996, 61, 3849-3862 |
| Propiophenone | Benzylamine | Au/CeO₂/TiO₂ (catalyst), H₂ | Toluene | 56 (selectivity) | Catalysis Letters (2019) |
| Benzaldehyde | Benzylamine | NaBH₄, [Et₃NH][HSO₄] | Ionic Liquid | >95 | ResearchGate Publication |
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflow in a typical reductive amination experiment.
Caption: General reaction pathway for reductive amination.
Caption: Step-by-step experimental workflow for reductive amination.
Conclusion
While this compound itself is not a suitable substrate for direct use in reductive amination, the protocols involving its precursor, benzylamine, are highly developed and widely applicable for the synthesis of a diverse range of secondary and tertiary amines. The use of mild and selective reducing agents like sodium triacetoxyborohydride has made this a go-to method for C-N bond formation in both academic and industrial research settings. The procedures outlined provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation.
References
Application Notes and Protocols: Tribenzylamine as a Protecting Group for Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the selective manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary protection to prevent undesired side reactions. A protecting group is a molecular framework that is introduced to mask the reactivity of a functional group, withstands a specific set of reaction conditions, and can be selectively removed later.[1]
The tribenzyl (Tr) group is a valuable protecting group for primary and secondary amines. It is introduced by converting a primary amine (R-NH₂) or a secondary amine (R₂NH) into a tertiary tribenzylamine (R-N(Bn)₂) or a quaternary ammonium salt from a secondary amine, respectively. While not as commonly employed as carbamate-based protecting groups like Boc or Cbz, the tribenzyl group offers distinct advantages in specific synthetic contexts. This document provides a detailed overview of the applications, stability, and experimental protocols for the use of this compound as a protecting group.
Application Notes
Advantages of the Tribenzyl Protecting Group
-
High Stability: The tribenzyl group is exceptionally stable under a wide range of non-reductive conditions, including strongly basic, acidic, and nucleophilic environments, as well as many oxidizing conditions.[2] This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
No New Stereocenters: The introduction of the tribenzyl group does not create a new stereocenter at the nitrogen atom, simplifying characterization.[3]
Limitations
-
Harsh Deprotection: The primary method for cleavage is catalytic hydrogenation, which is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some aromatic systems.[2][4]
-
Steric Hindrance: The three benzyl groups are sterically bulky, which can influence the reactivity of adjacent functional groups.
Choosing this compound Over Other Protecting Groups
The selection of a protecting group is a critical strategic decision. The tribenzyl group is an excellent choice when subsequent reaction steps involve strong bases, organometallics, or other conditions under which common protecting groups like Boc (acid-labile) or Fmoc (base-labile) would be cleaved.[1][5] It is particularly useful when a highly robust, non-carbamate-based protecting group is required.
Stability Profile
The N-tribenzyl group is stable to:
-
Strongly Basic Conditions: (e.g., LDA, t-BuOK)[2]
-
Nucleophiles: (e.g., RLi, RMgX, enolates)[2]
-
Many Oxidizing Agents: (though it can be cleaved by some, like ceric ammonium nitrate)[6]
-
Acidic Conditions: (in contrast to Boc or Trityl groups)[5][7]
It is primarily labile to:
Experimental Protocols
Protection of Primary and Secondary Amines (N-Tribenzylation)
There are two primary methods for the introduction of the tribenzyl group: direct alkylation and reductive amination.
a) Protocol 1: Direct Alkylation using Benzyl Bromide
This method is straightforward for forming tribenzylamines from primary amines.
-
Reaction: R-NH₂ + 3 Bn-Br + Base → R-N(Bn)₂ + Byproducts
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.[8]
-
Add a base, typically potassium carbonate (K₂CO₃, 3.0 equivalents).[8]
-
Add benzyl bromide (3.0 equivalents) to the mixture.[8]
-
Stir the reaction mixture at reflux for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
b) Protocol 2: Reductive Amination
Reductive amination is a versatile method that involves the reaction of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.[9][10] For this compound formation from a primary amine, this would be a two-step process involving an initial N,N-dibenzylation. A more direct approach starts with ammonia and benzaldehyde. The synthesis of this compound itself often involves reductive amination.[11][12]
-
Reaction: R-NH₂ + 2 PhCHO + Reducing Agent → R-N(Bn)₂
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in methanol, add benzaldehyde (2.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.[8]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the product via column chromatography.
Deprotection of Tribenzylamines
The most common method for the cleavage of the N-tribenzyl group is catalytic transfer hydrogenation.
a) Protocol 3: Catalytic Hydrogenation
-
Reaction: R-N(Bn)₂ + H₂ (source) + Catalyst → R-NH₂ + 2 Toluene
Procedure:
-
Dissolve the N-tribenzylated amine (1.0 equivalent) in ethanol in a Parr hydrogenation flask.[8]
-
Purge the flask with an inert gas, such as nitrogen or argon.
-
Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of approximately 30% w/w relative to the substrate.[8]
-
Pressurize the Parr apparatus with hydrogen gas (H₂) to 40 psi.[8]
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine. Further purification may be necessary depending on the substrate.
Data Presentation
Table 1: Representative Conditions for the Protection of Amines as Tribenzylamines
| Substrate (Amine) | Method | Reagents | Solvent | Temperature | Time | Yield (%) |
| Primary Amine | Direct Alkylation | Benzyl bromide, K₂CO₃ | Acetonitrile | Reflux | 3-6 h | High |
| Primary Amine | Reductive Amination | Benzaldehyde, NaBH₄ | Methanol | 0 °C to RT | 6-12 h | ~90%[13] |
| 5-methyl-1,3,4-thiadiazole-2-amine | Direct Alkylation | Alkyl halide, KOH | EtOH/H₂O | RT | 1 h | 95%[14] |
Table 2: Representative Conditions for the Deprotection of Tribenzylamines
| Substrate (this compound) | Method | Reagents/Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) |
| N-Tribenzyl Amine | Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol | 40 psi, RT | 1-3 h |
| N-Cbz and N-Bn derivatives | Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate | Isopropanol | Microwave | minutes |
| N-Benzyl tertiary amines | Oxidative Debenzylation | Ceric ammonium nitrate (CAN) | - | - | - | - |
Visualizations
Caption: Workflow for using this compound as a protecting group.
Caption: Chemical transformations for protection and deprotection.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Benzylamines [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. トリベンジルアミン ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tritylamines [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. synarchive.com [synarchive.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Selective Debenzylation of Tribenzylamine to Dibenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective debenzylation of tribenzylamine to dibenzylamine, a crucial transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals where the benzyl group is a common protecting group for amines.
Introduction
The selective removal of one benzyl group from this compound to yield dibenzylamine presents a significant challenge due to the potential for over-debenzylation to monobenzylamine or complete deprotection to ammonia. This document outlines two effective methods for achieving this selective transformation: Oxidative Debenzylation using Ceric Ammonium Nitrate (CAN) and Catalytic Transfer Hydrogenation (CTH) with a palladium catalyst.
Method 1: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
This method offers a chemoselective approach to the mono-debenzylation of N-benzyl tertiary amines.[1][2][3][4][5][6] The reaction is typically rapid and proceeds under mild conditions.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | [2] |
| Product | Dibenzylamine | [2] |
| Reagent | Ceric Ammonium Nitrate (CAN) | [2] |
| Solvent | Acetonitrile:Water (5:1) | [2] |
| Yield | 90% | [2] |
| Key Advantage | High chemoselectivity; excess CAN does not lead to further debenzylation of dibenzylamine.[2] | |
| Side Product | Benzaldehyde | [2] |
Experimental Protocol
Materials:
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH3CN), HPLC grade
-
Deionized Water (H2O)
-
Dichloromethane (CH2Cl2) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in a 5:1 mixture of acetonitrile and water, add ceric ammonium nitrate (2.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the benzaldehyde byproduct and obtain pure dibenzylamine.[2]
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a widely used method for the removal of benzyl protecting groups. By carefully controlling the reaction conditions, selective mono-debenzylation of this compound can be achieved. This method avoids the use of gaseous hydrogen and high-pressure equipment.[7][8][9][10]
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound (and other dibenzylamines for selectivity reference) | [8][9] |
| Product | Dibenzylamine | [8][9] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [7][8][9] |
| Hydrogen Donor | Ammonium Formate (HCOONH4) | [7][8][9] |
| Solvent | Methanol (MeOH) | [7][9] |
| Temperature | Room Temperature to Reflux | [7][9] |
| Yield | High (specific yield for this compound to dibenzylamine requires optimization, but protocols for selective mono-debenzylation of dibenzylamines report high yields) | [8][9] |
| Key Advantage | Mild reaction conditions, avoids pressurized hydrogen gas. | [7] |
| Potential Side Products | Monobenzylamine, Toluene |
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in dry methanol under an inert atmosphere (nitrogen or argon), add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
To this mixture, add ammonium formate (3.0-5.0 eq) in a single portion.
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to reflux may be required.[7]
-
Monitor the reaction progress by TLC. Careful monitoring is crucial to prevent over-debenzylation to monobenzylamine.
-
Upon selective conversion to dibenzylamine, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue can be further purified by standard techniques such as column chromatography or distillation if necessary.
Visualizations
Experimental Workflow for Selective Debenzylation
Caption: General experimental workflow for the selective debenzylation of this compound.
Decision Pathway for Method Selection
Caption: Decision pathway for selecting a debenzylation method.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate | Department of Chemistry [chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. ijcr.info [ijcr.info]
- 10. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
Application of Tribenzylamine in Multi-Component Reactions: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine, a symmetrical tertiary amine, is a versatile reagent in organic synthesis, primarily utilized as a base, nucleophile, and a precursor for N-benzyl protecting groups.[1] While multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures, the application of this compound in this domain appears to be limited based on currently available literature. This document provides a detailed overview of the known, albeit sparse, involvement of this compound in MCRs, alongside a discussion of the potential catalytic roles of tertiary amines in such reactions, for which this compound could be considered.
Reported Application: Formation of this compound in a Multi-Component Reaction
A notable instance involving this compound in a multi-component reaction is its formation as a product in an indium-catalyzed synthesis of propargylamines. This reaction demonstrates the reactivity of dibenzylamine in a one-pot, three-component system.
Reaction Scheme:
An indium trichloride (InCl₃) catalyzed reaction between an acetal, dibenzylamine, and a terminal alkyne leads to the formation of a propargylamine. A side reaction in this process leads to the formation of this compound.
Quantitative Data Summary
| Entry | Acetal | Alkyne | Amine | Product | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | Phenylacetylene | Dibenzylamine | This compound | 69 |
Experimental Protocol: Indium-Catalyzed Synthesis of Propargylamines with this compound Formation
-
Materials:
-
Benzaldehyde dimethyl acetal
-
Dibenzylamine
-
Phenylacetylene
-
Indium(III) chloride (InCl₃)
-
Dry 1,2-dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add indium(III) chloride (10 mol%).
-
Add dry 1,2-dichloroethane (DCE) to the flask.
-
Sequentially add benzaldehyde dimethyl acetal (1.0 equiv), dibenzylamine (1.2 equiv), and phenylacetylene (1.5 equiv) to the stirred solution.
-
Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound and the primary propargylamine product.
-
Logical Workflow for the Indium-Catalyzed Reaction
Potential Role of this compound as a Catalyst in Multi-Component Reactions
While specific examples are scarce, the general reactivity of tertiary amines suggests potential applications for this compound as a catalyst in certain MCRs. Tertiary amines can function as Brønsted bases or Lewis bases, activating substrates and facilitating key bond-forming steps.
Hypothesized Catalytic Cycle in a Generic MCR
In a hypothetical MCR involving an aldehyde, a nucleophile, and an electrophile, this compound could act as a base to deprotonate the nucleophile, increasing its reactivity.
Discussion:
The bulky nature of the three benzyl groups on the nitrogen atom in this compound might sterically hinder its effectiveness as a catalyst compared to less substituted tertiary amines. This steric hindrance could limit its ability to access reactive centers and may be a contributing factor to its infrequent use in MCRs. However, this same steric bulk could potentially offer advantages in stereoselective transformations where it could influence the facial selectivity of approaching reagents.
Conclusion and Future Outlook
The application of this compound in multi-component reactions is an area that remains largely unexplored. The single documented instance of its formation as a side product suggests its potential involvement in complex reaction pathways. While its direct catalytic utility in well-established MCRs has not been reported, its basic properties warrant consideration for its use as an organocatalyst, particularly in reactions where its steric bulk could be leveraged to control stereoselectivity.
Further research is required to systematically investigate the catalytic potential of this compound in a variety of MCRs. Screening its activity in known tertiary amine-catalyzed reactions and exploring its use in the development of novel MCRs could unveil new and valuable synthetic methodologies. The findings would be of significant interest to researchers in organic synthesis and drug discovery, potentially expanding the toolkit of catalysts for the efficient construction of complex molecules.
References
Application Notes and Protocols for Tribenzylamine as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in forensic science and drug analysis, the use of an internal standard (IS) is paramount for achieving accurate and reliable results with Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analysis.
Tribenzylamine (TBA) has been identified as a suitable and cost-effective internal standard for the GC-MS analysis of various compounds, most notably cannabinoids such as Δ⁹-tetrahydrocannabinol (THC). The United Nations Office on Drugs and Crime (UNODC) recommends the use of this compound for this purpose.[1] One of the key advantages of using TBA in the analysis of cannabis products is its role in promoting the decarboxylation of acidic cannabinoids, such as Δ⁹-tetrahydrocannabinolic acid (THCA), to their neutral, psychoactive forms (e.g., THC) during the heated GC injection process. While this conversion is enhanced, it is important to note that studies have shown the decarboxylation may not reach 100% completion even with the presence of this compound.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in GC-MS analysis, with a focus on the quantification of cannabinoids in forensic and pharmaceutical contexts.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use as an internal standard.
| Property | Value |
| Molecular Formula | C₂₁H₂₁N |
| Molecular Weight | 287.40 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 91-94 °C |
| Boiling Point | 389.9 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. |
| CAS Number | 620-40-6 |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific instrumentation, sample matrix, and target analytes.
Protocol 1: Quantification of Cannabinoids in Plant Material
This protocol is adapted from methodologies recommended for the analysis of cannabis and its products.
1. Reagents and Materials
-
This compound (TBA), analytical standard grade
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Certified reference materials for target cannabinoids (e.g., THC, CBD, CBN)
-
Homogenized and dried cannabis plant material
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (100 µg/mL): Dilute 1 mL of the TBA stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of cannabinoid reference materials in methanol. The concentration range should encompass the expected concentration of the analytes in the samples.
3. Sample Preparation
-
Weigh approximately 100 mg of homogenized and dried plant material into a screw-cap vial.
-
Add 10 mL of a 9:1 methanol/chloroform solution.
-
Spike the sample with a known volume of the this compound internal standard working solution (e.g., 100 µL of 100 µg/mL TBA solution to achieve a final concentration of 1 µg/mL in the extract).
-
Vortex the mixture for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a clean vial for derivatization.
-
Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial and heat at 70°C for 20 minutes to facilitate derivatization.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 270°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | THC-TMS: 386 (Quant), 371, 301 (Qual) CBD-TMS: 390 (Quant), 337, 301 (Qual) CBN-TMS: 382 (Quant), 367, 324 (Qual) This compound: 196 (Quant), 91, 287 (Qual) |
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the GC-MS analysis of cannabinoids. While this compound is a recommended internal standard, comprehensive validation data for methods specifically using it is not always readily available in a single source. The data presented below is a composite of expected performance characteristics for such a method, based on available literature for cannabinoid analysis.
Table 1: Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| THC | 0.1 - 100 | ≥ 0.995 |
| CBD | 0.1 - 100 | ≥ 0.995 |
| CBN | 0.1 - 100 | ≥ 0.995 |
| Data is representative of typical performance for cannabinoid analysis by GC-MS. |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (%) |
| THC | 1 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| CBD | 1 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| CBN | 1 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| Acceptance criteria are typically ≤15% RSD for precision and ±15% for accuracy. |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| THC | 0.05 | 0.1 |
| CBD | 0.05 | 0.1 |
| CBN | 0.05 | 0.1 |
| LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively. |
Table 4: Recovery
| Analyte | Matrix | Recovery (%) |
| THC | Cannabis Plant Material | 85 - 105 |
| CBD | Cannabis Plant Material | 85 - 105 |
| CBN | Cannabis Plant Material | 85 - 105 |
| Recovery is determined by comparing the analyte response in a spiked matrix extract to a clean standard solution. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of cannabinoids using this compound as an internal standard.
Caption: Experimental workflow for cannabinoid analysis using GC-MS.
Logical Relationship of Internal Standard Method
The diagram below illustrates the principle of using an internal standard for quantitative analysis.
Caption: Principle of the internal standard method for quantification.
Conclusion
This compound serves as a practical and effective internal standard for the GC-MS quantification of various analytes, particularly cannabinoids. Its ability to withstand the analytical conditions and assist in the derivatization and decarboxylation processes makes it a valuable tool for forensic and pharmaceutical laboratories. The protocols and data presented in these application notes provide a solid foundation for the development and validation of robust analytical methods. As with any analytical procedure, method-specific validation is crucial to ensure data quality and reliability.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tribenzylamine
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tribenzylamine. The protocol details the necessary reagents, instrumentation, and procedures for sample and standard preparation, along with the chromatographic conditions. Additionally, this note presents the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.
Introduction
This compound is a symmetrical tertiary amine that finds applications in organic synthesis and pharmaceutical research. Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and in the analysis of pharmaceutical preparations. The HPLC method described herein offers a specific, accurate, and precise means for the determination of this compound. The method utilizes a reversed-phase column with UV detection, a common and accessible setup in most analytical laboratories.
Experimental Protocol
This section details the complete experimental procedure for the quantification of this compound using HPLC.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV-Vis or PDA detector |
| Column | Primesep B, 3.2 x 100 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile / 0.1% Aqueous Sulfuric Acid (v/v) - Composition to be optimized |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 200 nm |
| Run Time | Approximately 10 minutes |
2.3. Preparation of Standard Solutions
2.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
2.4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Summary
The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The validation was performed according to ICH guidelines, and the key parameters are summarized below.
3.1. System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
3.2. Linearity
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = mx + c (to be determined) |
| Correlation Coefficient (r²) | ≥ 0.999 |
3.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Value (µg/mL) |
| LOD | To be determined |
| LOQ | To be determined |
3.4. Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | To be determined | < 2.0 |
| 100% | To be determined | < 2.0 |
| 120% | To be determined | < 2.0 |
3.5. Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).
3.5.1. Repeatability (Intra-day Precision)
| Concentration (µg/mL) | %RSD of Peak Area (n=6) |
| Low | < 2.0 |
| Medium | < 2.0 |
| High | < 2.0 |
3.5.2. Intermediate Precision (Inter-day Precision)
| Concentration (µg/mL) | %RSD of Peak Area (n=6, over 2 days) |
| Low | < 2.0 |
| Medium | < 2.0 |
| High | < 2.0 |
Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC analysis of this compound.
4.2. Logical Relationship of Method Validation
The following diagram illustrates the relationship between the different parameters of method validation.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note is a reliable and robust technique for the quantification of this compound. The method is specific, linear, accurate, and precise over a defined concentration range. The provided protocols for sample and standard preparation are straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data confirms that this method is suitable for its intended purpose in the analysis of this compound in various samples.
Application Notes and Protocols for Tribenzylamine as a Potential Phase-Transfer Catalyst in Biphasic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in two immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, a phase-transfer agent, transports a reactant from one phase to the other, where the reaction proceeds more readily. This technique is particularly valuable in industrial and pharmaceutical chemistry as it often leads to higher yields, milder reaction conditions, reduced use of hazardous organic solvents, and simplified workup procedures.
While quaternary ammonium and phosphonium salts are the most common phase-transfer catalysts, tertiary amines like tribenzylamine can also potentially function as PTC agents. The in-situ formation of a quaternary ammonium salt by reaction with the alkylating agent can generate the active catalytic species. This document provides detailed application notes and protocols for common biphasic reactions where this compound could be explored as a phase-transfer catalyst, based on established procedures with analogous catalysts.
Application 1: C-Alkylation of Active Methylene Compounds
The C-alkylation of compounds containing active methylene groups (e.g., phenylacetonitrile, malonic esters) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. PTC is highly effective for this transformation, enabling the use of inorganic bases in an aqueous phase to deprotonate the active methylene compound, followed by its alkylation in the organic phase.
Experimental Protocol: Benzylation of Phenylacetonitrile
This protocol describes the benzylation of phenylacetonitrile using benzyl chloride under biphasic conditions.
Materials:
-
Phenylacetonitrile
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
This compound (as the potential phase-transfer catalyst)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water.
-
To this solution, add phenylacetonitrile (1.0 eq) and toluene (50 mL).
-
Add this compound (0.05 eq) to the biphasic mixture.
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure efficient mixing of the two phases.
-
Slowly add benzyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes.
-
Heat the reaction mixture to 70°C and maintain vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2,3-diphenylpropanenitrile.
Quantitative Data Summary (Illustrative)
The following table presents typical yields for the benzylation of phenylacetonitrile under phase-transfer catalysis using common catalysts. These values can serve as a benchmark for evaluating the efficacy of this compound.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | 5 | 6 | 92 |
| 18-Crown-6 | 5 | 4 | 95 |
Application 2: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase-transfer catalysis allows this reaction to be carried out in a biphasic system, avoiding the need for anhydrous solvents and strong, expensive bases.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
Materials:
-
Phenol
-
Benzyl chloride
-
Potassium hydroxide (KOH)
-
This compound
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (3.0 eq) in deionized water (20 mL).
-
Add phenol (1.0 eq) and toluene (20 mL) to the aqueous base.
-
Introduce this compound (0.1 eq) to the mixture.
-
Stir the mixture vigorously at 60°C for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Continue to stir the reaction at 80°C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 1 M NaOH (2 x 20 mL) to remove unreacted phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude benzyl phenyl ether can be purified by recrystallization or column chromatography.
Quantitative Data Summary (Illustrative)
The following table shows representative yields for the Williamson ether synthesis under phase-transfer conditions with common catalysts.
| Alkyl Halide | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Chloride | TBAB | KOH | Toluene | 4 | 92 |
| n-Butyl Bromide | Aliquat 336 | NaOH | Heptane | 5 | 88 |
| Ethyl Iodide | TBPB | K2CO3 | DCM | 6 | 95 |
Application 3: Oxidation Reactions
Phase-transfer catalysis can be employed to facilitate the oxidation of organic substrates in a nonpolar solvent using an inorganic oxidizing agent from an aqueous solution. This approach is beneficial for the selective oxidation of alcohols and alkylaromatics.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes the oxidation of benzyl alcohol to benzaldehyde using potassium permanganate as the oxidizing agent.
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO4)
-
This compound
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve potassium permanganate (1.5 eq) in deionized water (50 mL).
-
In a separate 250 mL round-bottom flask, dissolve benzyl alcohol (1.0 eq) in dichloromethane (50 mL).
-
Add this compound (0.05 eq) to the organic solution.
-
Cool the organic solution in an ice bath and begin vigorous stirring.
-
Slowly add the aqueous potassium permanganate solution to the stirred organic phase over a period of 30 minutes.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC. The purple color of the permanganate will disappear as the reaction proceeds (typically 2-4 hours).
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining permanganate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid evaporation of the product.
-
The crude benzaldehyde can be purified by distillation if necessary.
Quantitative Data Summary (Illustrative)
The table below provides typical yields for the PTC oxidation of benzyl alcohol.
| Oxidizing Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| KMnO4 | TBAB | DCM | 3 | 85-90 |
| K2Cr2O7/H+ | Aliquat 336 | Toluene | 5 | 80-85 |
Visualizations
Caption: Generalized mechanism of phase-transfer catalysis.
Caption: General experimental workflow for a biphasic reaction.
Application Notes and Protocols: Synthesis of Substituted Amines Using Tribenzylamine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine (N(CH₂C₆H₅)₃) is a symmetrical tertiary amine that serves as a valuable precursor in the synthesis of various substituted secondary amines.[1][2] The benzyl groups on the nitrogen atom can be selectively removed under different reaction conditions, making this compound a useful starting material for accessing dibenzylamine and its derivatives. The benzyl group acts as a protecting group that can be cleaved through oxidative or reductive methods.[3][4] This document provides detailed protocols for the synthesis of substituted amines from this compound via N-debenzylation, a key transformation in organic synthesis.
The primary application of this compound as a precursor involves the cleavage of one N-benzyl bond to yield dibenzylamine, a secondary amine. This transformation is significant as dibenzylamine itself is a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The methods detailed below offer different selectivities and are compatible with various functional groups.
Methods for the Synthesis of Substituted Amines from this compound
The conversion of this compound to substituted amines, primarily dibenzylamine, can be achieved through several key methodologies. These include oxidative debenzylation, debenzylation using chloroformates, and catalytic hydrogenation. Each method offers distinct advantages concerning reaction conditions, chemoselectivity, and scalability.
Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
Oxidative debenzylation using Ceric Ammonium Nitrate (CAN) is a chemoselective method for the mono-debenzylation of N-benzyl tertiary amines.[3][5][6] This reaction proceeds under mild conditions and is tolerant of various other functional groups, such as N-benzyl amides, O-benzyl ethers, and esters.[5] The reaction involves the treatment of this compound with an aqueous solution of CAN, which results in the clean cleavage of one benzyl group to afford the corresponding secondary amine, dibenzylamine.[3]
Debenzylation via Carbamate Formation using Ethyl Chloroformate
This two-step method involves the reaction of a tertiary N-benzyl amine with ethyl chloroformate to form an N-carbamate intermediate.[7][8] The subsequent cleavage of this carbamate yields the secondary amine. This procedure is particularly useful when milder, non-hydrogenation conditions are required. The first step involves refluxing the amine with ethyl chloroformate in a suitable solvent like benzene or dichloroethane.[7] The resulting carbamate can then be hydrolyzed to the secondary amine.[8]
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a widely used and efficient method for N-debenzylation. This technique avoids the need for high-pressure hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst.[4] Ammonium formate is a common and effective hydrogen donor for this transformation. The reaction is typically carried out by refluxing the substrate with 10% Palladium on carbon (Pd/C) and ammonium formate in methanol.[4] This method is generally high-yielding and proceeds under neutral conditions.
Quantitative Data Summary
The following table summarizes quantitative data for the different methods of synthesizing substituted amines from this compound.
| Method | Reagents | Product | Reaction Time | Yield (%) | Reference(s) |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), Acetonitrile/Water | Dibenzylamine | 1 hour | ~90% | [3][9] |
| Debenzylation via Carbamate | 1. Ethyl Chloroformate2. Hydrolysis | Dibenzylamine | 18 hours (Step 1) | Moderate to high | [7] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | Dibenzylamine | ~10 minutes | High | [4] |
Experimental Protocols
Protocol 1: Oxidative Debenzylation of this compound using Ceric Ammonium Nitrate (CAN)
This protocol describes the synthesis of dibenzylamine from this compound using ceric ammonium nitrate.
Materials:
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure: [9]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile (25 mL) and water (5 mL).
-
To the stirred solution, add ceric ammonium nitrate (2.2 mmol, 2.2 equivalents) in a single portion at room temperature (25 °C).
-
Stir the resulting mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to a volume of approximately 5 mL.
-
Add saturated sodium bicarbonate solution to the concentrated mixture. A gelatinous precipitate of cerium salts will form.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate to dryness to obtain the crude product.
-
The crude dibenzylamine can be further purified by column chromatography or recrystallization.
Protocol 2: Debenzylation of this compound using Ethyl Chloroformate
This protocol details the first step in the two-step debenzylation of this compound to form the corresponding carbamate.
Materials:
-
This compound
-
Ethyl Chloroformate
-
Benzene (or 1,2-dichloroethane)
-
1N Hydrochloric Acid
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (anhydrous)
-
Standard reflux apparatus and stirring equipment
Procedure: [7]
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.02 mol) in benzene (20 mL).
-
Add ethyl chloroformate (0.022 mol, 1.1 equivalents) to the solution.
-
Heat the mixture at reflux for 18 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with 1N hydrochloric acid (25 mL) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-dibenzyl-N-ethoxycarbonylamine.
-
The carbamate can then be hydrolyzed to dibenzylamine using appropriate conditions (e.g., acid or base hydrolysis).
Protocol 3: Catalytic Transfer Hydrogenation of this compound
This protocol outlines the synthesis of dibenzylamine from this compound using catalytic transfer hydrogenation with ammonium formate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol
-
Celite®
-
Nitrogen gas supply
-
Standard reflux apparatus and stirring equipment
Procedure: [4]
-
To a round-bottom flask, add this compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL).
-
Stir the suspension and add anhydrous ammonium formate (15 mmol, 5 equivalents) in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically rapid, often completing within 10 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtering the mixture through a pad of Celite®.
-
Wash the Celite® pad with chloroform (20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the dibenzylamine product.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dibenzylamine from this compound.
Logical Relationship of Reagents and Products
Caption: Relationship between precursor, pathways, and product.
Concluding Remarks
This compound is a versatile precursor for the synthesis of dibenzylamine, a key intermediate for more complex substituted amines. The choice of debenzylation method—oxidative, two-step carbamate formation, or catalytic transfer hydrogenation—allows researchers to tailor the synthetic strategy based on the required reaction conditions, functional group tolerance, and desired efficiency. The protocols provided herein offer reliable and reproducible methods for this important transformation in synthetic and medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 3. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. datapdf.com [datapdf.com]
- 8. Making sure you're not a bot! [tib.eu]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
The Role of Tribenzylamine in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and selective synthetic methodologies for the construction of these scaffolds is a cornerstone of modern organic and medicinal chemistry. While a wide variety of reagents and catalysts are employed for these transformations, the role of sterically hindered tertiary amines, such as tribenzylamine, is often nuanced, serving as a non-nucleophilic base to facilitate key reaction steps. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols directly employing this compound for the synthesis of nitrogen-containing heterocycles.
Theoretical Applications of this compound in Heterocyclic Synthesis
This compound, with its three bulky benzyl groups attached to a central nitrogen atom, possesses unique steric and electronic properties. Its large steric profile renders it a poor nucleophile, which is a desirable characteristic in reactions where the base should only act as a proton acceptor without interfering with electrophilic centers. This property is particularly valuable in elimination reactions and in promoting reactions catalyzed by metal complexes where the amine could otherwise compete as a ligand.
Potential, albeit underexplored, applications of this compound in the synthesis of nitrogen-containing heterocycles could include:
-
Dehydrohalogenation Reactions: In the final step of many heterocyclic syntheses, a dehydrohalogenation reaction is required to introduce a double bond and form an aromatic or unsaturated ring. This compound could serve as a non-nucleophilic base to facilitate this elimination, minimizing side reactions that might occur with smaller, more nucleophilic amines.
-
As a Proton Sponge: In reactions that generate acidic byproducts, this compound could act as a "proton sponge," sequestering protons and preventing acid-catalyzed side reactions or decomposition of sensitive products. Its high basicity and low nucleophilicity make it a suitable candidate for this role.
-
In Metal-Catalyzed Cross-Coupling Reactions: While not a direct participant in the bond-forming event, this compound could be used as a base to regenerate the active catalyst or to neutralize acidic species generated during the catalytic cycle in reactions such as the Heck, Suzuki, or Sonogashira couplings, which are often used to construct precursors to nitrogen heterocycles.
Experimental Protocols: A General Framework
Given the lack of specific literature examples, the following protocols are generalized frameworks based on common synthetic transformations where a hindered base like this compound could theoretically be employed. Researchers should treat these as starting points for optimization.
General Protocol for a Hypothetical Dehydrohalogenation to form a Pyridine Ring
This protocol describes a hypothetical final step in a pyridine synthesis where a dihydropyridine precursor is aromatized via elimination of H-X.
Reaction Scheme:
Caption: Hypothetical dehydrohalogenation using this compound.
Materials:
-
Dihydropyridine precursor (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Xylene, DMF)
Procedure:
-
To a solution of the dihydropyridine precursor in the chosen anhydrous solvent, add this compound.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate (typically ranging from 80 °C to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the tribenzylammonium salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Substrate | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chloro-dihydropyridine | 1.2 | Toluene | 110 | 6 | 75 |
| Bromo-dihydropyridine | 1.2 | DMF | 100 | 4 | 82 |
Logical Workflow for Considering this compound in a Synthesis
The decision to use a sterically hindered base like this compound should be based on a careful analysis of the reaction mechanism and potential side reactions.
Caption: Decision workflow for using a hindered base.
Conclusion
While this compound is a commercially available reagent with well-defined properties as a sterically hindered, non-nucleophilic base, its application in the synthesis of nitrogen-containing heterocycles is not well-documented in the scientific literature. The information provided in these notes is intended to serve as a conceptual guide for researchers who may consider using this compound in situations where common bases are problematic. Any application of this compound in a novel synthetic route would require careful experimental design and optimization. The lack of specific examples underscores a potential area for future research, exploring the utility of this and other bulky amines in challenging heterocyclic syntheses. Professionals in drug development should be aware of this data gap when considering process development and scale-up.
Application Notes and Protocols: The Role of Tribenzylamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine (TBA), a symmetrical tertiary amine, serves as a versatile building block and reagent in the synthesis of various organic compounds, including key pharmaceutical intermediates. Its hydrochloride salt is utilized as a precursor in the preparation of certain antidepressant and antipsychotic medications.[1] Furthermore, derivatives of this compound have shown significant potential in the development of novel therapeutic agents, highlighting its importance in medicinal chemistry and drug discovery.[1] This document provides detailed application notes and protocols for the synthesis of a promising class of pharmaceutical intermediates derived from this compound: trinitro-tribenzylamine derivatives, which have demonstrated potent antimalarial activity.
Application: Synthesis of Trinitro-tribenzylamine Derivatives as Antimalarial Agents
Derivatives of this compound, specifically trinitro-tribenzylamine, have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[1] Research has shown that these compounds exhibit significant antiplasmodial activity, with some derivatives demonstrating greater potency than the commonly used antimalarial drug, chloroquine.[1] This makes them promising lead compounds for the development of new antimalarial drugs, a critical need in the face of growing drug resistance.
Quantitative Data Summary
The synthesis of ortho-, meta-, and para-trinitro-tribenzylamine derivatives via the Leuckart reaction results in varying yields and biological activities. The table below summarizes the reaction yields and the 50% inhibitory concentrations (IC50) against the 3D7 strain of P. falciparum.
| Compound | Isomer | Yield (%)[1] | IC50 (nM)[1] |
| o-trinitro-tribenzylamine (2TBN) | Ortho | 38.49 | 30.287 |
| m-trinitro-tribenzylamine (3TBN) | Meta | 41.01 | 18.823 |
| p-trinitro-tribenzylamine (4TBN) | Para | 39.67 | 22.297 |
| Chloroquine Phosphate (Reference) | - | - | 22.777 |
Experimental Protocol: Synthesis of Trinitro-tribenzylamine Derivatives
This protocol details the one-step synthesis of trinitro-tribenzylamine derivatives from the corresponding nitrobenzaldehyde isomers using the Leuckart reaction.[1]
Materials:
-
o-, m-, or p-nitrobenzaldehyde
-
Formamide
-
Methanol
-
Distilled water
-
Heating mantle with a magnetic stirrer
-
Round-bottom flask
-
Condenser
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, place a mixture of the respective nitrobenzaldehyde isomer and formamide.
-
Reaction: Heat the mixture under reflux with constant stirring for 8 hours. The reaction temperature should be maintained to ensure a steady reflux.
-
Cooling and Precipitation: After 8 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Isolation of Crude Product: Pour the cooled reaction mixture into a beaker containing cold distilled water. A precipitate of the crude trinitro-tribenzylamine derivative will form.
-
Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with distilled water.
-
Recrystallize the crude product from methanol to obtain the purified trinitro-tribenzylamine derivative.
-
-
Drying and Characterization:
-
Dry the purified crystals in a desiccator.
-
Determine the melting point of the final product and characterize it using appropriate spectroscopic methods (e.g., IR, NMR) to confirm its structure.
-
Calculate the percentage yield.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and evaluation of trinitro-tribenzylamine derivatives as antimalarial agents.
Caption: Workflow for the synthesis and antimalarial evaluation of trinitro-tribenzylamine derivatives.
Other Applications in Pharmaceutical Synthesis
While detailed protocols are not as readily available in the public domain, this compound and its derivatives are implicated in other areas of pharmaceutical synthesis:
-
Phase Transfer Catalysis: Tertiary amines like this compound can function as phase transfer catalysts (PTCs).[2] In this role, they facilitate the reaction between reactants present in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for N- and O-alkylation reactions, which are common in the synthesis of pharmaceutical intermediates.[3] The use of PTCs can lead to higher yields, milder reaction conditions, and reduced use of organic solvents, aligning with the principles of green chemistry.[2][3]
-
Intermediate for Tricyclic Antidepressants: The hydrochloride salt of this compound is reported to be an intermediate in the synthesis of certain tricyclic antidepressants.[1] This class of drugs has been a cornerstone in the treatment of depression for many years.[4] The synthesis of these complex molecules often involves multiple steps, and intermediates like this compound hydrochloride play a crucial role in building the tricyclic core structure.
References
Application Notes and Protocols for the Use of Tribenzylamine as an Acid Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
In a multitude of chemical transformations, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the generation of acidic byproducts is a common occurrence. These acidic species can lead to undesired side reactions, degradation of sensitive functional groups, and reduced product yields. To mitigate these effects, non-nucleophilic, sterically hindered amines are frequently employed as acid scavengers. Tribenzylamine ((Bn)₃N), a tertiary amine with significant steric bulk provided by its three benzyl groups, serves as an effective scavenger for acidic byproducts such as hydrogen halides (HCl, HBr). Its steric hindrance renders it a poor nucleophile, minimizing competition with the desired nucleophilic reagents in the reaction mixture.
This document provides detailed application notes and protocols for the utilization of this compound as an acid scavenger in organic synthesis.
Principle of Action
This compound functions as a "proton sponge," effectively neutralizing acidic byproducts generated during a chemical reaction. The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from the acidic byproduct (e.g., HCl) to form the corresponding tribenzylammonium salt ((Bn)₃NH⁺Cl⁻). Due to the steric hindrance around the nitrogen atom, this compound is less likely to participate in nucleophilic attack on electrophilic centers in the reaction, a common side reaction with less hindered amines like triethylamine.[1][2]
Applications
This compound is particularly well-suited for reactions that are sensitive to the presence of acid and where the nucleophilicity of the base could lead to unwanted side products. Key application areas include:
-
Acylation Reactions: Neutralization of HCl generated during the formation of esters and amides from acyl chlorides.
-
Protection Group Chemistry: Scavenging of acids formed during the introduction or removal of certain protecting groups.
-
Peptide Synthesis: While less common than other hindered bases, it can be used to maintain neutral conditions during coupling steps.[3][4]
-
Reactions involving Acid-Labile Substrates: Protecting sensitive functional groups from degradation.
Data Presentation
For comparative purposes, the following table summarizes key properties of this compound and the commonly used acid scavenger, triethylamine.
| Property | This compound ((C₆H₅CH₂)₃N) | Triethylamine ((CH₃CH₂)₃N) |
| Molecular Weight | 287.40 g/mol | 101.19 g/mol |
| Boiling Point | 380-390 °C | 89.5 °C |
| pKa of Conjugate Acid | ~5.5 (estimated) | ~10.75 |
| Steric Hindrance | High | Moderate |
| Nucleophilicity | Low | Moderate to High |
| Physical State at RT | Solid | Liquid |
| Key Advantage | Low nucleophilicity, minimizing side reactions. High boiling point allows for reactions at elevated temperatures. | Higher basicity. The resulting salt is often more soluble in organic solvents, simplifying filtration. |
| Key Disadvantage | Lower basicity compared to triethylamine. The resulting ammonium salt can be challenging to remove. | Higher nucleophilicity can lead to unwanted side reactions. Volatility can be an issue. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol using this compound as an HCl Scavenger
This protocol describes a general method for the esterification of a primary alcohol with an acyl chloride, using this compound to neutralize the HCl byproduct.
Materials:
-
Primary alcohol (1.0 eq)
-
Acyl chloride (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add this compound (1.2 eq) to the solution and stir until it is fully dissolved.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M HCl to quench any unreacted acyl chloride and to protonate the excess this compound.
-
Work-up: a. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with:
- 1 M HCl (2 x volume of organic layer) to remove the tribenzylammonium chloride salt.
- Saturated aqueous NaHCO₃ (1 x volume of organic layer) to neutralize any remaining acid.
- Brine (1 x volume of organic layer) to remove residual water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Protocol 2: Removal of Tribenzylammonium Salt Byproduct
The primary challenge in using this compound is the removal of the resulting tribenzylammonium salt, which may have limited solubility in common organic solvents.
Method A: Aqueous Extraction (for products soluble in non-polar organic solvents)
-
After the reaction is complete, dilute the reaction mixture with a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer multiple times with an acidic aqueous solution (e.g., 1 M HCl or 5% aqueous citric acid). The tribenzylammonium salt will preferentially partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.
Method B: Filtration (for products where the ammonium salt precipitates)
-
Choose a reaction solvent in which the tribenzylammonium salt is poorly soluble (e.g., diethyl ether, hexanes).
-
Upon formation, the tribenzylammonium salt may precipitate out of the reaction mixture.
-
After the reaction is complete, cool the mixture to promote further precipitation.
-
Isolate the product by filtering the reaction mixture to remove the precipitated salt.
-
Wash the filter cake with a small amount of cold solvent.
-
The filtrate, containing the desired product, can then be further purified.
Mandatory Visualizations
Caption: Mechanism of acid scavenging by this compound.
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal, particularly for reactions requiring a non-nucleophilic acid scavenger. Its high boiling point and steric bulk offer distinct advantages over other tertiary amines. While the removal of its corresponding ammonium salt can require specific work-up procedures, the benefits of increased product purity and yield often outweigh this consideration. The protocols provided herein offer a starting point for the successful application of this compound in a variety of synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tribenzylamine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude tribenzylamine via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: I've added the hot solvent, but my crude this compound is not fully dissolving. What should I do?
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature. Continue to add small portions of the near-boiling solvent until the solid dissolves.[1] Be cautious not to add a large excess, as this will significantly reduce your final yield.[2]
-
Insoluble Impurities: Crude samples may contain impurities that are insoluble in the chosen solvent. If a portion of the material does not dissolve even after adding a reasonable amount of hot solvent, you will need to perform a hot filtration to remove these solid impurities before cooling the solution.[3][4]
-
Inappropriate Solvent: The solvent you have chosen may be a poor solvent for this compound, even when hot. It is crucial to select a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4][5] Refer to the solvent selection table below.
Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A2: The absence of crystals upon cooling is a common problem, often due to one of two reasons:
-
Excess Solvent: The most frequent cause is using too much solvent, preventing the solution from becoming saturated upon cooling.[6] The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[6][7]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature and requires a nucleation point to begin crystallization.[6] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass stirring rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites.[6][7]
-
Add a "seed crystal" of pure this compound. A tiny crystal of the desired compound can act as a template for crystal growth.[7]
-
Cool the solution further in an ice-water bath to decrease the solubility of the this compound.[2][8]
-
Q3: My product has "oiled out," forming a liquid layer instead of solid crystals. What went wrong?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3][9] this compound has a melting point of 91-94 °C, so this can happen if the solution is still too hot when it becomes saturated.[10]
-
Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly this time.[7][11]
-
Solution 2: Change Solvents. The boiling point of your solvent might be too high. Select a different solvent with a lower boiling point.[11]
-
Solution 3: Slower Cooling. Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to orient themselves into a crystal lattice rather than separating as a liquid.[6]
Q4: My final yield of purified this compound is very low. How can I improve it?
A4: A low yield can be disappointing but is often preventable. Common causes include:
-
Using too much solvent during the dissolution step, which leaves a significant portion of the product in the mother liquor.[7]
-
Premature crystallization during hot filtration, resulting in product loss on the filter paper.[3][9]
-
Washing the collected crystals with solvent that was not ice-cold, causing some of the pure product to redissolve.[1][2]
-
Incomplete crystallization before filtration; ensure the flask is thoroughly cooled in an ice bath.[8]
Q5: The recovered this compound crystals are still colored. How can I remove colored impurities?
A5: If the crude sample contains colored impurities, a small amount of activated charcoal can sometimes be used. After dissolving the crude this compound in the minimum amount of hot solvent, add a very small amount of activated charcoal to the hot solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.[7] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[12]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁N | [10] |
| Molecular Weight | 287.41 g/mol | [10] |
| Melting Point | 91-94 °C | [10][13][14] |
| Boiling Point | 380-390 °C | [13] |
| Appearance | White solid/powder to crystal | [10] |
| Water Solubility | Insoluble | [10] |
Table 2: Recommended Solvents for this compound Recrystallization
| Solvent | Suitability Notes | Reference(s) |
| Absolute Ethanol | Recommended in literature for crystallization. Generally good for amines. | [13] |
| Petroleum Ether | Recommended in literature for crystallization. | [13] |
| Toluene | This compound is readily soluble; may require a co-solvent or careful temperature control. | [10] |
| Chloroform | This compound is readily soluble; may be better suited as the "soluble" solvent in a mixed-solvent system. | [10] |
| Methanol | This compound is soluble in hot methanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol outlines the standard procedure for purifying crude this compound using a single solvent.
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal amount of absolute ethanol, just enough to create a slurry.[15] Add a boiling chip or a magnetic stir bar.
-
Heating: Gently heat the mixture to a boil on a hot plate.
-
Achieve Saturation: While maintaining a gentle boil, add small portions of hot ethanol dropwise from a separate heated flask.[15] Continue adding solvent until the this compound has just dissolved completely. Avoid adding an excess of solvent to ensure a good recovery.[2]
-
Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel, pre-heat the funnel and the receiving flask with hot solvent, and use a slight excess (2-5%) of solvent in the dissolving step.[3][15]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][5]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[1][2]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.[3]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if no single solvent has the ideal solubility properties. A common pair would be a "good" solvent in which this compound is soluble (like ethanol or chloroform) and a "bad" or "anti-solvent" in which it is insoluble (like water or hexane).
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (this is the saturation point).[16]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]
-
Allow the solution to cool slowly as described in the single-solvent protocol to form crystals.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 620-40-6 [chemicalbook.com]
- 14. 三苄胺 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Recrystallization of Tribenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of tribenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at elevated temperatures: The solvent should completely dissolve the this compound sample near its boiling point.
-
Low solubility at low temperatures: this compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.
-
Inertness: The solvent must not react chemically with this compound.
-
Dissolves impurities well: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.
Q2: What are some recommended starting solvents for recrystallizing this compound?
Based on its chemical structure (a symmetrical tertiary amine with three benzyl groups), this compound is a relatively non-polar compound.[1] It is known to be soluble in ethanol, chloroform, and toluene, and insoluble in water.[1] A good starting point for solvent screening would be alcohols or aromatic hydrocarbons. Absolute ethanol or petroleum ether have been cited as effective solvents for its recrystallization.
Q3: What are the common impurities in a crude sample of this compound?
Impurities in this compound depend on its synthetic route. A common synthesis involves the reaction of benzyl chloride with ammonia or benzylamine.[2][3] In such cases, potential impurities could include:
-
Unreacted starting materials: Benzyl chloride, benzylamine.
-
Reaction byproducts: Dibenzylamine (a secondary amine), and other N-alkylation products.[2]
-
Degradation products of reagents: If using benzyl chloride, impurities like benzaldehyde, benzyl alcohol, and toluene may be present in the starting material.[4][5][6]
Q4: Can I use a solvent pair for recrystallizing this compound?
Yes, a two-solvent system (solvent pair) is an excellent strategy if no single solvent has the ideal solubility properties.[7] For a solvent pair to be effective, this compound should be highly soluble in the first solvent (the "solvent") and poorly soluble in the second (the "anti-solvent"). The two solvents must be miscible with each other.[8] Common solvent pairs include ethanol/water or ethyl acetate/hexane.[8][9] For this compound, a potential pair could be hot ethanol (solvent) followed by the dropwise addition of water (anti-solvent) until turbidity is observed.
Q5: What safety precautions should I take when recrystallizing this compound?
Standard laboratory safety practices should always be followed. Specifically for this compound and common organic solvents:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform recrystallizations in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.
-
Heating: Never heat flammable organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used. This compound may cause an allergic skin reaction.[1]
Troubleshooting Guide
Problem: My this compound sample does not dissolve completely, even in a large amount of boiling solvent.
-
Possible Cause: The chosen solvent is not a good solvent for this compound, even at high temperatures.
-
Solution: Select a more suitable solvent. If you are using a non-polar solvent like hexane, try a more polar one like isopropanol or ethyl acetate. If you are using a polar solvent, you may need a less polar one. Refer to the solubility data table below and perform small-scale solubility tests.
Problem: No crystals form after the hot solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2: Try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
Further Cooling: If not already done, cool the solution in an ice-salt bath for a lower temperature.
-
Problem: My this compound "oils out" instead of forming solid crystals.
-
Possible Cause 1: The solution is cooling too quickly, or the solution is supersaturated to a point where the solute's melting point is below the current temperature.
-
Solution 1: Reheat the solution to redissolve the oil. Allow the flask to cool much more slowly. You can insulate the flask with paper towels or let it cool on a cork ring to slow heat loss.
-
Possible Cause 2: The presence of significant impurities can depress the melting point of the mixture, leading to oiling.
-
Solution 2: Try adding a small amount of additional solvent to the hot solution before cooling to reduce the degree of supersaturation. If this fails, it may be necessary to remove the solvent and attempt recrystallization with a different solvent system or purify the crude material by another method (e.g., column chromatography) first.
Problem: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of product remains dissolved in the cold mother liquor.
-
Solution 1: Before starting, ensure you use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution 2: Use a slight excess of solvent during the dissolution step before hot filtration. Also, ensure the funnel and receiving flask are pre-heated (e.g., by placing them on the hot plate) to prevent the solution from cooling and crystallizing in the filter paper.
-
Possible Cause 3: The crystals were washed with a solvent that was not cold, or too much washing solvent was used.
-
Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.
Problem: The purified this compound is still colored or has a broad/low melting point.
-
Possible Cause: The chosen solvent did not effectively separate the impurities from the product. Colored impurities may be present.
-
Solution: If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also adsorb your product, reducing the yield. A second recrystallization may be necessary to achieve high purity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Comments |
| Water (H₂O) | High | Insoluble[1] | Insoluble[1] | Unsuitable as a single solvent; may be used as an anti-solvent. |
| Methanol (CH₃OH) | High | Sparingly Soluble | Soluble | Good potential solvent. Good temperature coefficient. |
| Ethanol (C₂H₅OH) | High | Sparingly Soluble | Soluble[1] | A commonly recommended and effective solvent. |
| 2-Propanol (IPA) | Medium | Sparingly Soluble | Soluble | Good potential solvent, less volatile than ethanol. |
| Acetone (CH₃COCH₃) | Medium | Soluble | Very Soluble | May not have a large enough solubility difference between hot and cold. |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Likely too soluble when cold for good recovery. |
| Dichloromethane | Medium | Soluble | Very Soluble | Low boiling point makes it difficult to achieve a large solubility gradient. |
| Toluene (C₆H₅CH₃) | Low | Soluble[1] | Very Soluble[1] | Likely too soluble when cold for good recovery. |
| Hexane / Heptane | Low | Insoluble | Sparingly Soluble | Good potential as a single solvent or as an anti-solvent with a more polar solvent. |
| Petroleum Ether | Low | Insoluble | Sparingly Soluble | Recommended as an effective solvent. |
Note: This table is based on general solubility principles and available qualitative data. Experimental verification is essential.
Experimental Protocols
Protocol 1: Screening for a Suitable Single Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each test tube, add a different potential solvent (e.g., ethanol, 2-propanol, hexane) dropwise, up to about 0.5 mL. Agitate the tube at room temperature and observe if the solid dissolves. A suitable solvent should not dissolve the compound at this stage.
-
Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place the test tube in an ice-water bath for 10-15 minutes.
-
Observation: A good solvent will produce a large quantity of fine crystals upon cooling. If no crystals form, the compound may be too soluble in that solvent. If the compound precipitates immediately in large clumps or as an oil, the solvent may not be suitable.
-
Selection: Choose the solvent that provides the best crystal formation and recovery for the full-scale procedure.
Protocol 2: Performing a Full-Scale Recrystallization of this compound (Using Ethanol)
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a minimal amount of ethanol (e.g., 15-20 mL) and begin heating the mixture on a hot plate with stirring.
-
Saturated Solution Preparation: Continue to add small portions of hot ethanol from a separate, heated flask until the this compound just completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the solid impurities.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Analysis: Determine the mass and melting point of the purified this compound to assess the yield and purity.
Mandatory Visualizations
References
- 1. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. science.gov [science.gov]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Tribenzylamine by Column Chromatography
This technical support center provides detailed protocols, frequently asked questions (FAQs), and troubleshooting guidance for the purification of tribenzylamine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound challenging using standard silica gel chromatography? A1: this compound is a tertiary amine, which is basic in nature. The surface of standard silica gel contains acidic silanol groups (Si-OH)[1]. These acidic sites can strongly interact with the basic amine through acid-base interactions, leading to issues such as poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase[1][2][3].
Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) to the mobile phase? A2: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase helps to neutralize the acidic silanol sites on the silica gel[3][4]. This minimizes the strong interaction between the this compound and the stationary phase, allowing the compound to elute more effectively and resulting in better peak shape and improved separation[2].
Q3: Can I use a stationary phase other than silica gel? A3: Yes. If issues persist with standard silica, using an amine-functionalized silica column is an excellent alternative[2][3]. These columns have a surface that is less acidic, which reduces the unwanted interactions with basic compounds like this compound, often leading to more efficient purification[1]. Another option is reversed-phase chromatography, where the mobile phase pH is kept alkaline to ensure the amine is in its more lipophilic free-base form[3].
Q4: How can I determine the correct solvent system for my column? A4: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before running the column. For amines, it is crucial to pre-treat the TLC plate by developing it in your chosen solvent system containing the basic additive (e.g., 1% TEA) and letting it dry before spotting your compound[4]. This mimics the conditions of the column. Aim for an Rf value of 0.2-0.4 for your target compound in the chosen eluent for good separation.
Q5: Is this compound stable under normal column chromatography conditions? A5: this compound is generally stable under normal conditions[5][6]. However, it is incompatible with strong acids and strong oxidizing agents[5]. Since standard silica gel is acidic, there is a potential for compound degradation, which is another reason to deactivate the silica with a base like triethylamine[3][7].
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
1. Materials and Reagents:
-
Crude this compound sample
-
Silica gel (60-120 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Cotton or glass wool
2. Preparation of the Stationary Phase (Slurry Packing):
-
Activate the silica gel by heating it in an oven at 120°C for at least 15 minutes to remove moisture[8].
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., Hexane/EtOAc 98:2 + 1% TEA).
-
Insert a small plug of cotton or glass wool at the bottom of the column[8].
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance when adding the solvent and sample.
-
Continuously run the mobile phase through the column, ensuring the silica bed does not run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, like dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, use a "dry loading" technique: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column[9].
4. Elution and Fraction Collection:
-
Begin eluting with a low-polarity mobile phase (e.g., Hexane/EtOAc 98:2 + 1% TEA).
-
Collect fractions of 10-20 mL in numbered test tubes[8].
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the this compound. For example, slowly increase the percentage of ethyl acetate.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain.
5. Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product[8].
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. These values should be optimized using TLC for each specific reaction mixture.
| Parameter | Recommended Value/Range | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | Common solvent system for moderately polar compounds. |
| Basic Additive | 0.5 - 2% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent amine adsorption. |
| Initial Eluent | 98:2 to 95:5 (Hexane:EtOAc) + TEA | To elute non-polar impurities first. |
| Elution Gradient | Gradually increase EtOAc % | To elute the more polar this compound. |
| Target Rf Value | 0.2 - 0.4 | Optimal range for good separation on the column. |
Process Workflow
Caption: Workflow for this compound Purification by Column Chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is not eluting from the column (stuck at the baseline). | 1. Strong interaction with silica: The mobile phase is not polar enough, or the basic additive is missing or insufficient.[2][3]2. Compound decomposition: The amine may have degraded on the acidic silica.[3][7] | 1. Increase mobile phase polarity: Gradually increase the percentage of ethyl acetate.2. Increase base concentration: Ensure 1-2% triethylamine is present in the eluent.[9]3. Test stability: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to check for new spots. |
| This compound is eluting too quickly (high Rf). | 1. Mobile phase is too polar: The solvent system has too high a concentration of the polar component (e.g., ethyl acetate).2. Column cracking/channeling: The solvent is running through cracks in the silica bed instead of flowing through it evenly. | 1. Reduce mobile phase polarity: Start with a lower concentration of ethyl acetate in hexane.2. Repack the column: Ensure the silica is packed uniformly without cracks or air bubbles. |
| Poor separation from impurities (streaking or overlapping spots on TLC). | 1. Column overloading: Too much crude sample was loaded onto the column.2. Inappropriate solvent system: The chosen eluent does not provide enough separation between the product and impurities.3. Strong acid-base interaction: Causes significant peak tailing, which leads to poor resolution.[1] | 1. Reduce sample load: Use a larger column or load less material.2. Optimize solvent system: Re-evaluate the mobile phase using TLC to maximize the separation (ΔRf) between spots.3. Use deactivated silica: Pre-wash the silica with a TEA-containing solvent or use an amine-functionalized column.[4][9] |
| Fractions contain triethylamine (TEA) after evaporation. | 1. TEA is less volatile than the eluent: It can remain with the product after rotary evaporation. | 1. Co-evaporation: After the initial evaporation, add a solvent like methanol or toluene and evaporate again. Repeat several times to azeotropically remove residual TEA.[10] |
| No compound is recovered from any fraction. | 1. Compound is still on the column: Elution was stopped prematurely.2. Compound decomposed on the column. [7]3. Fractions are too dilute to detect by TLC. | 1. Flush the column: Use a very polar solvent system (e.g., 10% Methanol in DCM with 1% TEA) to wash everything off the column.[10]2. Concentrate fractions: Take a few fractions where you expected your compound and concentrate them significantly before re-spotting on a TLC plate.[7][11] |
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. scienceforums.net [scienceforums.net]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
identifying and removing impurities from tribenzylamine synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tribenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in this compound synthesis are typically related to incomplete reactions or side reactions. These include:
-
Starting Materials: Unreacted benzyl chloride or benzylamine.
-
Under-alkylation Products: Benzylamine and dibenzylamine are common byproducts, resulting from the incomplete alkylation of the amine.[1]
-
Over-alkylation Products: While less common in the synthesis of a tertiary amine, quaternary ammonium salts can sometimes form.
-
Side-reaction Products: Benzyl alcohol and benzaldehyde can be present as impurities in the starting benzyl chloride or be formed through hydrolysis or oxidation.[2][3] Dibenzyl ether is another potential impurity that can be found in benzyl chloride.[2]
Q2: What analytical techniques are recommended for identifying and quantifying impurities in my this compound product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and get a qualitative assessment of purity.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of this compound and separating it from its closely related impurities. A reversed-phase HPLC method with UV detection is often suitable.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the functional groups present in the final product and identify certain impurities.
Q3: What are the recommended purification methods for crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present. Common methods include:
-
Recrystallization: A highly effective method for removing most impurities. This compound can be recrystallized from absolute ethanol or petroleum ether.[7]
-
Column Chromatography: Useful for separating this compound from impurities with different polarities. A silica gel column with a solvent system like petroleum ether/ethyl acetate is a common choice.[4]
-
Distillation under Reduced Pressure: Effective for removing non-volatile impurities.[8]
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Use of a weak base. | - Monitor the reaction by TLC or HPLC to ensure it goes to completion. - Optimize the reaction temperature; higher temperatures may increase the rate but can also lead to more side products.[9] - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use a stronger base, such as potassium hydroxide, to effectively neutralize the acid formed during the reaction.[4] |
| Presence of significant amounts of dibenzylamine and benzylamine | - Insufficient amount of benzylating agent (e.g., benzyl chloride). - Short reaction time. | - Use a slight excess of the benzylating agent to drive the reaction towards the formation of the tertiary amine. - Increase the reaction time and monitor the disappearance of the secondary and primary amines by TLC or HPLC. |
| Product is an oil or fails to crystallize | - Presence of significant impurities that are oils at room temperature. - Residual solvent. | - Purify the crude product using column chromatography before attempting recrystallization. - Ensure all solvent is removed under vacuum before initiating crystallization. - Try adding a seed crystal to induce crystallization.[7] |
| Presence of benzyl alcohol and/or benzaldehyde | - Impurities in the starting benzyl chloride. - Hydrolysis of benzyl chloride during the reaction or workup. | - Use high-purity benzyl chloride.[2] - Ensure anhydrous reaction conditions if using a moisture-sensitive synthesis route. - Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup to remove acidic impurities like benzaldehyde. |
| Difficulty removing unreacted benzyl chloride | - Benzyl chloride co-elutes with the product during chromatography. | - Treat the reaction mixture with a scavenger resin or an excess of a primary or secondary amine (that forms a water-soluble product) to react with the remaining benzyl chloride before workup. - Optimize the chromatographic conditions (e.g., change the solvent system or use a different stationary phase) to improve separation. |
Quantitative Data
The following table summarizes typical analytical parameters for the analysis of this compound purity.
| Analytical Method | Parameter | Typical Value/Condition | Reference |
| HPLC | Column | Primesep B, 3.2 x 100 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile (10%) and 0.1% Sulfuric Acid in Water | [5] | |
| Flow Rate | 0.5 mL/min | [5] | |
| Detection | UV at 200 nm | [5] | |
| Column Chromatography | Stationary Phase | Silica Gel | [4] |
| Mobile Phase | Petroleum ether/Ethyl acetate (8:1) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-alkylation of Dibenzylamine
This protocol describes a general method for the synthesis of tertiary amines.
Materials:
-
Dibenzylamine
-
Benzyl chloride
-
Potassium hydroxide (KOH)
-
Ethanol/Water (10:1)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve dibenzylamine (1.0 mmol) and potassium hydroxide (3 mmol) in a 10:1 mixture of ethanol and water (2 cm³).
-
To this solution, add benzyl chloride (1.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain pure this compound.[4]
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Absolute ethanol or petroleum ether
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot absolute ethanol or petroleum ether.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.[7]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and removing impurities from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. HPLC Method for Analysis of this compound (TBA) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
troubleshooting low yield in tribenzylamine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of tribenzylamine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and optimized reaction data to enhance the efficiency and yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes for low this compound yield?
A1: Low yield in this compound synthesis is a frequent issue and can stem from several factors, primarily related to side reactions and incomplete conversion. The most common culprits are:
-
Over-alkylation: The formation of the quaternary ammonium salt, tetrabenzylammonium halide, can occur if an excess of benzyl halide is used or if the reaction is allowed to proceed for too long. The tertiary amine product, this compound, is still nucleophilic and can react further.
-
Under-alkylation: Incomplete reaction leads to the presence of starting materials and intermediates, primarily dibenzylamine and unreacted benzylamine. This is often due to insufficient reagent stoichiometry, inadequate reaction time, or suboptimal temperature.
-
Side Reactions of Benzyl Halide: Benzyl halides can undergo elimination reactions in the presence of a strong base, or hydrolysis if water is present in the reaction mixture, reducing the amount of alkylating agent available.
-
Poor Quality of Reagents: The purity of benzylamine, benzyl chloride (or other benzyl halides), and solvents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am observing significant amounts of dibenzylamine in my crude product. How can I minimize its formation?
A2: The presence of dibenzylamine indicates that the reaction has not gone to completion or that the stoichiometry was not optimized for the formation of the tertiary amine. To minimize the formation of dibenzylamine and drive the reaction towards this compound, consider the following:
-
Adjust Stoichiometry: Ensure a sufficient molar excess of the benzylating agent (e.g., benzyl chloride) relative to the starting amine (benzylamine or dibenzylamine). A molar ratio of at least 3:1 of benzyl chloride to benzylamine is a good starting point for direct benzylation.
-
Increase Reaction Temperature: Higher temperatures can promote the rate of the second and third alkylation steps. However, be cautious as excessively high temperatures can also lead to increased side reactions and decomposition.[1]
-
Prolong Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials or dibenzylamine are still present, extending the reaction time may be necessary.
-
Choice of Base and Solvent: A suitable base is required to neutralize the hydrohalic acid formed during the reaction. The choice of base (e.g., potassium carbonate, triethylamine) and solvent can influence the reaction rate and selectivity.
Q3: My reaction seems to have stalled and is not proceeding to completion. What should I investigate?
A3: A stalled reaction can be frustrating. Here are several factors to investigate:
-
Inadequate Mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between reactants.
-
Deactivation of Reagents: The benzylating agent may have degraded due to moisture or prolonged exposure to light. Using fresh reagents is recommended.
-
Insufficient Base: The base may have been consumed by acidic impurities or may not be strong enough to effectively neutralize the acid produced, thereby protonating the amine and reducing its nucleophilicity.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation energy barrier. Consider a moderate increase in temperature while monitoring for byproduct formation.
Q4: How can I effectively purify my crude this compound to remove unreacted starting materials and byproducts?
A4: Purification of this compound is typically achieved through a combination of techniques:
-
Extraction: An initial workup with an acidic solution can remove unreacted primary and secondary amines (benzylamine and dibenzylamine) by converting them into their water-soluble ammonium salts. The tertiary amine, this compound, will remain in the organic layer.
-
Crystallization: this compound is a solid at room temperature and can be effectively purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2]
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate this compound from closely related impurities. A common eluent system is a gradient of ethyl acetate in hexane.
Data Summary
The following table summarizes the impact of key reaction parameters on the yield of benzylation reactions, providing a general guide for optimizing this compound synthesis.
| Parameter | Condition | Expected Impact on this compound Yield | Potential Issues |
| Stoichiometry (Benzyl Halide:Amine) | Low (e.g., < 2:1) | Low | Incomplete reaction, high levels of dibenzylamine. |
| Optimal (e.g., ~3:1) | High | Potential for some over-alkylation. | |
| High (e.g., > 4:1) | Decreasing | Increased formation of quaternary ammonium salts. | |
| Temperature | Low (e.g., Room Temp) | Low | Slow reaction rate, incomplete conversion. |
| Moderate (e.g., 50-80 °C) | High | Optimal for driving the reaction to completion.[1] | |
| High (e.g., > 100 °C) | Variable | Increased rate of side reactions and potential for decomposition.[1] | |
| Base | Weak Base | Low | Incomplete neutralization of acid, leading to amine protonation. |
| Strong, Non-nucleophilic Base | High | Efficiently neutralizes acid without competing in the reaction. | |
| Sterically Hindered Base | High | Good for preventing side reactions of the base. | |
| Solvent | Protic (e.g., Ethanol) | Moderate | Can participate in side reactions with the benzyl halide. |
| Aprotic Polar (e.g., DMF, Acetonitrile) | High | Generally good for SN2 reactions. | |
| Aprotic Nonpolar (e.g., Toluene) | Moderate | May require higher temperatures to achieve good solubility and reaction rates. |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Direct Benzylation of Benzylamine
This method involves the direct reaction of benzylamine with a benzylating agent, such as benzyl chloride, in the presence of a base.
Materials:
-
Benzylamine
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the benzylamine.
-
Add anhydrous potassium carbonate (3 equivalents).
-
Slowly add benzyl chloride (3.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with 1 M HCl (to remove unreacted benzylamine and dibenzylamine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Method 2: Reductive Amination
This method involves the reaction of benzaldehyde with dibenzylamine in the presence of a reducing agent. This is a good method if dibenzylamine is readily available.
Materials:
-
Dibenzylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1 equivalent) and anhydrous dichloromethane.
-
Add benzaldehyde (1.1 equivalents) to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Preventing Over-alkylation with Tribenzylamine
Welcome to the technical support center for preventing over-alkylation side reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling N-alkylation reactions, with a focus on the use of sterically hindered tertiary amines like tribenzylamine as non-nucleophilic bases.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a common side reaction?
A1: Over-alkylation is a common issue in the N-alkylation of primary and secondary amines. It occurs when the initial amine substrate is alkylated, and the resulting product, which is often more nucleophilic than the starting material, undergoes further alkylation.[1][2] This can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, reducing the yield of the desired product.[1][3]
Q2: How can a sterically hindered tertiary amine like this compound help prevent over-alkylation?
A2: A sterically hindered tertiary amine, such as this compound, can act as a non-nucleophilic base. Its primary role is to neutralize the acid (typically a hydrohalic acid) generated during the alkylation of a primary or secondary amine.[4] The bulky benzyl groups on the nitrogen atom of this compound create significant steric hindrance, which prevents the this compound itself from reacting with the alkylating agent to form a quaternary ammonium salt.[1][5] This allows for the desired alkylation to proceed while minimizing the potential for the base to contribute to over-alkylation side products.
Q3: When should I consider using a sterically hindered base like this compound?
A3: You should consider using a sterically hindered base when you are performing an N-alkylation of a primary or secondary amine and wish to selectively form the mono-alkylated product (a secondary or tertiary amine, respectively). These bases are particularly useful when the amine product is more nucleophilic than the starting amine, which increases the likelihood of over-alkylation.[1] They are also beneficial when using reactive alkylating agents.
Troubleshooting Guide
Issue: I am observing the formation of a significant amount of quaternary ammonium salt in my reaction.
-
Possible Cause: The tertiary amine product is reacting further with the alkylating agent.
-
Troubleshooting Steps:
-
Ensure a suitable non-nucleophilic base is being used: A bulky tertiary amine like this compound should be used to scavenge the acid produced without itself being alkylated.
-
Control Stoichiometry: Use a slight excess of the amine substrate relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the chance of the product amine reacting with it.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the undesired second alkylation.
-
Issue: My reaction yield is low, and a significant amount of starting material remains.
-
Possible Cause: Incomplete reaction due to insufficient base, low temperature, or a less reactive alkylating agent.
-
Troubleshooting Steps:
-
Verify Base Equivalents: Ensure at least one equivalent of the hindered base (e.g., this compound) is used to neutralize the acid formed during the reaction.
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate of alkylation. Monitor for an increase in side products.
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups.
-
Issue: I am seeing other side products in my reaction mixture.
-
Possible Cause: The alkylating agent may be unstable under the reaction conditions, or the substrate may have other reactive functional groups.
-
Troubleshooting Steps:
-
Protect Other Functional Groups: If your substrate contains other nucleophilic groups (e.g., hydroxyls, thiols), consider protecting them before the N-alkylation step.
-
Optimize Reaction Conditions: Varying the solvent and temperature can sometimes minimize side reactions.
-
Purify the Alkylating Agent: Ensure the alkylating agent is pure and free from degradation products.
-
Data on Controlling N-Alkylation Selectivity
| Parameter | Adjustment to Favor Mono-alkylation | Rationale |
| Amine to Alkylating Agent Ratio | Increase (e.g., >1:1) | Statistically favors the reaction of the alkylating agent with the more abundant starting amine. |
| Base Type | Use a sterically hindered, non-nucleophilic base | The base neutralizes the acid byproduct without competing in the alkylation reaction.[4] |
| Reaction Temperature | Lower | Decreases the rate of the subsequent alkylation of the more substituted amine product. |
| Concentration | More dilute conditions | Can sometimes disfavor bimolecular side reactions. |
| Rate of Alkylating Agent Addition | Slow, dropwise addition | Maintains a low concentration of the alkylating agent, reducing the likelihood of poly-alkylation. |
Experimental Protocols
Selective Mono-N-Benzylation of a Secondary Amine using a Sterically Hindered Base
This protocol describes a general procedure for the selective N-alkylation of a secondary amine to a tertiary amine, using a sterically hindered base like this compound to minimize the formation of the quaternary ammonium salt.
Materials:
-
Secondary amine (e.g., dibenzylamine) (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide) (1.0-1.1 eq)
-
Sterically hindered base (e.g., this compound) (1.1-1.2 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine and the sterically hindered base.
-
Solvent Addition: Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Addition of Alkylating Agent: Slowly add the alkylating agent to the stirred solution at room temperature over 15-30 minutes using a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Diagrams
Caption: A logical workflow for troubleshooting over-alkylation side reactions.
References
Technical Support Center: Managing the Debenzylation of Tribenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the debenzylation of tribenzylamine during a reaction.
Frequently Asked Questions (FAQs)
Q1: My debenzylation of this compound is incomplete. What are the common causes and how can I improve the conversion?
A1: Incomplete debenzylation is a frequent issue. Several factors could be at play:
-
Catalyst Activity: The catalyst, typically Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), may be old or inactive.[1] It is advisable to use a fresh batch of a high-quality catalyst.[2] Pearlman's catalyst is often considered more active.[1]
-
Catalyst Poisoning: Impurities in your starting material, solvent, or from previous reaction steps can poison the catalyst.[1] Sulfur-containing compounds are notorious for poisoning palladium catalysts.[3] Ensure all reagents and solvents are pure.
-
Insufficient Hydrogen: For catalytic hydrogenations, ensure a sufficient supply of hydrogen. Balloon pressure may not be adequate for difficult debenzylations, and a shaker at 30-40 psi may be necessary.[2][4] Leaking balloons can also lead to incomplete reactions.[2][4]
-
Poor Mixing: Vigorous stirring or agitation is crucial for efficient contact between the substrate, catalyst, and hydrogen.[2][4] Inadequate mixing is a common reason for the failure of balloon hydrogenations.[2]
-
Reaction Conditions: The reaction may require more forcing conditions. Increasing the temperature, hydrogen pressure, or reaction time can often drive the reaction to completion.[5][6]
Q2: I am observing side products during the debenzylation reaction. How can I improve the selectivity?
A2: Side product formation can be minimized by carefully selecting and controlling the reaction conditions:
-
Catalyst Selection: The choice of catalyst can influence selectivity. While Pd/C is common, other catalysts like Raney Nickel might offer better selectivity for certain substrates, though this often requires empirical testing.[5]
-
Protecting Group Strategy: If other functional groups in your molecule are sensitive to the debenzylation conditions (e.g., other reducible groups like alkenes or nitro groups), consider using an orthogonal protecting group strategy.[5][7] For instance, if you need to avoid reductive conditions, oxidative debenzylation methods could be an alternative.[8]
-
Control of Reaction Parameters: Milder conditions, such as lower temperature and atmospheric hydrogen pressure, can sometimes improve selectivity by reducing the likelihood of over-reduction or other side reactions.[5]
-
Selective Debenzylation: In some cases, it's possible to achieve selective mono- or di-debenzylation from a this compound. This often requires careful control of stoichiometry and reaction time, or the use of specific reagents. For example, N-iodosuccinimide (NIS) has been used for tunable debenzylation of dibenzylamines.[9]
Q3: My catalyst seems to have deactivated after one use. Can it be regenerated?
A3: Catalyst deactivation is a known issue, especially in industrial settings. The primary causes are the accumulation of byproducts or impurities on the catalyst surface, blocking the active sites.[10][11]
Regeneration is possible but can be a complex process. A reported method for regenerating a deactivated Pd(OH)₂/C catalyst involves washing with chloroform and glacial acetic acid, combined with stirring and sonication, which has been shown to restore its activity for multiple cycles.[11]
Q4: What are the alternatives to catalytic hydrogenation for debenzylation?
A4: While catalytic hydrogenation is the most common method, several alternatives exist, which can be advantageous if your substrate is sensitive to reductive conditions:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.[12][13][14] Common hydrogen donors include formic acid and ammonium formate.[12][13][14][15]
-
Oxidative Debenzylation: This approach utilizes oxidizing agents to cleave the benzyl group. Systems like alkali metal bromide with an oxidant (e.g., Oxone) or ceric ammonium nitrate (CAN) have been employed for this purpose.[8][9]
-
Acid-Catalyzed Cleavage: Strong Lewis acids like aluminum chloride (AlCl₃) or protic acids like trifluoroacetic acid (TFA) can effect debenzylation.[3][7] However, these harsh conditions may not be compatible with all functional groups.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the debenzylation of this compound.
Problem: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete debenzylation.
Problem: Poor Selectivity / Side Product Formation
Caption: Decision tree for improving reaction selectivity.
Data Summary: Debenzylation Methods and Conditions
| Method | Catalyst/Reagent | Solvent(s) | Temperature | Pressure/Atmosphere | Typical Reaction Time | Yield | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol, Ethanol | Room Temp. | H₂ (balloon) | 6-24 hours | >95% | [1][7] |
| 20% Pd(OH)₂/C (Pearlman's) | Acetic Acid, Ethanol | Room Temp. - 70°C | H₂ (balloon - 15 kg) | Varies | High | [1][6][16] | |
| 1:1 mixture of Pd/C and Pd(OH)₂/C | THF/2-propanol | Room Temp. | H₂ (balloon) | Shorter than single catalyst | High | [6] | |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Room Temp. | N/A | Varies | Good | [14][15] |
| Pd/C, Formic Acid | N/A | N/A | N/A | Fast | High | [12][13] | |
| Oxidative Debenzylation | KBr, Oxone | MeNO₂, MeCN | 0 - 30°C | N/A | Varies | High | [8] |
| N-Iodosuccinimide (NIS) | N/A | N/A | N/A | Varies | 59-96% | [9] | |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. - Reflux | N/A | 1-4 hours | 80-95% | [7] |
Experimental Protocols
Detailed Protocol for Catalytic Hydrogenation using 10% Pd/C
This protocol describes a general procedure for the debenzylation of a tribenzyl-protected amine using palladium on carbon as the catalyst.
Materials:
-
This compound derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Hydrogen balloon or hydrogenator
-
Stirring apparatus
-
Celite® or other filtration aid
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the this compound derivative (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).[7]
-
Hydrogenation: The flask is carefully evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[7]
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[7] Reaction times can vary from 6 to 24 hours.[7]
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.[7] The filter cake should be washed with additional methanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: The crude product can be purified by standard techniques such as recrystallization or silica gel chromatography, if necessary.[5]
Safety Precautions:
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 15. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 16. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability of tribenzylamine in different solvent and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tribenzylamine in various solvents and under different temperature conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Q1: My this compound solution has turned yellow. What could be the cause?
A1: Discoloration, typically to a yellow or cream color, is often an indication of oxidation. This compound can undergo oxidation, especially when exposed to air (aerobic oxidation) or oxidizing agents.[1] This can lead to the formation of impurities such as imines (e.g., N-benzylidene benzylamine).[1][2]
-
Troubleshooting Steps:
-
Ensure that your solvent was de-gassed prior to use to minimize dissolved oxygen.
-
Consider performing your experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid sources of ignition or high energy that could promote oxidation.
-
Analyze the yellowed solution by HPLC or GC-MS to identify potential degradation products.
-
Q2: I am observing precipitation or cloudiness in my this compound solution. What should I do?
A2: Precipitation or cloudiness can occur due to several factors:
-
Poor Solubility: this compound is generally soluble in organic solvents like ethanol, chloroform, and toluene, but insoluble in water.[1] If your solvent system contains a significant portion of a non-polar or aqueous component, precipitation can occur.
-
Temperature Effects: Solubility is temperature-dependent. If a solution prepared at a higher temperature is cooled, this compound may precipitate out.
-
Degradation: The formation of insoluble degradation products can also lead to precipitation.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in your specific solvent system. You may need to use a more suitable solvent or a co-solvent system.
-
If the solution was heated, try gently warming it to see if the precipitate redissolves. If it does, consider maintaining a constant temperature for your experiment.
-
If you suspect degradation, filter the precipitate and analyze both the solid and the supernatant to identify the components.
-
Q3: My reaction yield is lower than expected, and I suspect this compound degradation. What are the likely degradation pathways?
A3: Besides oxidation, other potential degradation pathways for this compound include:
-
Hydrolysis: In the presence of water, especially under acidic conditions, tertiary amines can undergo hydrolysis. Although one study in a water-dioxane system showed no catalytic effect of this compound on benzoyl chloride hydrolysis, the general reactivity of amines suggests that prolonged exposure to acidic aqueous conditions could lead to degradation.[3]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. A safety data sheet indicates a decomposition temperature of >400°C, but degradation can occur at lower temperatures over extended periods.[4]
-
Troubleshooting Steps:
-
If your reaction involves water, ensure the pH is controlled and not acidic.
-
Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.
-
Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Utilize a stability-indicating analytical method, such as HPLC, to monitor the concentration of this compound and detect the formation of degradation products over the course of your experiment.
-
Q4: How can I confirm the stability of this compound in my specific experimental conditions?
A4: To definitively assess the stability of this compound in your experimental setup, a forced degradation study is recommended.[5][6][7][8][9] This involves subjecting a solution of this compound in your chosen solvent to stress conditions (e.g., heat, light, acid, base, oxidizing agent) and monitoring for degradation over time using a suitable analytical method.
Data on this compound Stability
While specific kinetic data such as degradation rates and half-lives are not extensively available in the public domain, the following table summarizes the qualitative stability and solubility of this compound.
| Solvent/Condition | Stability | Solubility | Comments |
| Common Organic Solvents | |||
| Ethanol | Generally Stable | Soluble[1] | |
| Chloroform | Generally Stable | Soluble[1] | |
| Toluene | Generally Stable | Soluble[1] | |
| Dioxane-Water | Stable (in the context of not catalyzing benzoyl chloride hydrolysis)[3] | Miscible in the studied ratios | |
| Temperature | |||
| Ambient Temperature | Stable[2] | Solvent-dependent | Recommended storage is in a cool, dry, well-ventilated area.[2] |
| Elevated Temperature (>400°C) | Decomposes[4] | Solvent-dependent | Thermal decomposition can lead to the release of irritating gases and vapors. |
| Chemical Environment | |||
| Acidic Conditions | Potential for Hydrolysis | Solvent-dependent | Incompatible with strong acids.[1] |
| Basic Conditions | Generally Stable | Solvent-dependent | |
| Oxidizing Agents | Unstable (Oxidizes)[1] | Solvent-dependent | Incompatible with strong oxidizers.[1] Can form imines and other nitrogen-containing compounds.[1] |
| Inert Atmosphere | More Stable | Solvent-dependent | Reduces the likelihood of aerobic oxidation. |
| Light Exposure | |||
| UV/Visible Light | Potential for Photodegradation | Solvent-dependent | It is advisable to protect solutions from light to prevent potential photochemical reactions. |
Experimental Protocols
1. Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
-
Objective: To develop a method that can resolve the parent compound from any impurities or degradants.
-
Column: A reversed-phase column, such as a Primesep B (3.2 x 100 mm, 5 µm), is a suitable starting point.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sulfuric acid in water) and an organic solvent like acetonitrile (MeCN) is often effective.[10]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, for example, 200 nm, can be used.[10]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. This involves performing forced degradation studies to demonstrate that the degradation products do not interfere with the quantification of this compound.
2. GC-MS for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the structure of volatile degradation products.
-
Objective: To identify the chemical structure of impurities and degradants.
-
Sample Preparation: The sample may require derivatization to increase the volatility of polar degradation products.
-
GC Column: A non-polar or medium-polarity column is typically used for the separation of aromatic amines and their derivatives.
-
Mass Spectrometry: The mass spectrometer will provide mass-to-charge ratios and fragmentation patterns of the eluted compounds, which can be used to elucidate their structures by comparing them to spectral libraries (e.g., NIST).
3. NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the main compound and any degradation products.
-
Objective: To confirm the structure of this compound and its degradation products.
-
Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra will provide information on the proton and carbon environments within the molecules.[11][12] Changes in the spectra after a stability study can indicate the formation of new species.
Workflow for Assessing this compound Stability
The following diagram illustrates a logical workflow for evaluating the stability of this compound in a specific application.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 2. This compound | 620-40-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of this compound (TBA) on Primesep B Column | SIELC Technologies [sielc.com]
- 11. This compound(620-40-6) 1H NMR [m.chemicalbook.com]
- 12. This compound | C21H21N | CID 24321 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and storage recommendations for tribenzylamine
This guide provides detailed handling and storage recommendations for tribenzylamine (CAS No. 620-40-6) to ensure the safety of laboratory personnel and the integrity of the product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a white to light cream powder with a slight amine odor.[1] It is a symmetrical tertiary amine used in organic synthesis and as a catalyst.[2][3] The primary hazards associated with this compound are:
-
May cause an allergic skin reaction [2]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][5] It is stable under normal temperatures and pressures.[1] Some sources recommend storing it under an inert gas as it is sensitive to carbon dioxide.[5] It is also advised to store it away from incompatible substances.[1][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact. This includes:
-
Eye/face protection: Wear safety glasses with side-shields or goggles.[1][5]
-
Skin protection: Wear chemical-resistant gloves and a lab coat.[1][2][5]
-
Respiratory protection: If dust formation is likely, use a NIOSH-approved respirator.[8]
-
Hand protection: Wash hands thoroughly after handling.[1][5][6]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is crucial in case of accidental exposure. Follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][4][5]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][4][5]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5][7]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, use personal protective equipment and avoid dust formation.[5] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4][5] Ensure the area is well-ventilated.[5] Do not let the chemical enter drains.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has discolored or clumped | Improper storage (exposure to moisture or air) | Ensure the container is tightly sealed and stored in a dry environment.[1][5] Consider storing under an inert gas.[5] |
| Inconsistent experimental results | Impurities in the material | The purity of this compound can be checked by its melting point. It can be purified by crystallization from absolute ethanol or petroleum ether.[3] |
| Skin or eye irritation during handling | Inadequate personal protective equipment (PPE) | Always wear appropriate PPE, including gloves and safety glasses.[1][5] Handle the material in a well-ventilated area or a fume hood to avoid inhaling dust.[1][5] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | White to light cream powder | [1] |
| Molecular Formula | C₂₁H₂₁N | [1][4] |
| CAS Number | 620-40-6 | [1][4][5] |
| Melting Point | 90 - 94 °C | [3][6] |
| Water Solubility | Insoluble | [1][2] |
| Storage Temperature | Ambient temperatures, below +30°C | [1][3] |
Experimental Protocols
Purification by Crystallization
To ensure the purity of this compound for sensitive experiments, recrystallization can be performed.
Methodology:
-
Dissolve the this compound in a minimum amount of hot absolute ethanol or petroleum ether.[3]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven over P₂O₅ at room temperature.[3]
Visual Diagrams
References
- 1. Page loading... [guidechem.com]
- 2. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 3. This compound | 620-40-6 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. MyChem: Chemical [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. 三苄胺 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
Tribenzylamine Waste Management: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe disposal of tribenzylamine waste. Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
Q2: How should I store this compound waste before disposal?
A2: Proper storage is crucial to prevent accidents and ensure compliance.
-
Containers: Use a compatible, properly sealed, and clearly labeled container.[6] The original container is often a suitable choice. Do not use metal containers for corrosive waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[6]
-
Segregation: Store this compound waste separately from incompatible materials, especially strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7]
-
Location: Store in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat sources.[5][8]
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: While this compound is a weak base and can be neutralized by acids, attempting neutralization in the lab is not recommended without a specific, validated protocol and expert consultation.[9] The reaction can be exothermic and may produce hazardous byproducts. Neutralization also often increases the total volume of waste.[9] Always consult with your institution's Environmental Health and Safety (EHS) officer before attempting any chemical treatment of hazardous waste.[9]
Q4: What is the appropriate method for the final disposal of this compound waste?
A4: The recommended method for final disposal is to use a licensed professional waste disposal service.[10] Waste from residues and unused products is classified as hazardous and must be disposed of in accordance with federal, state, and local regulations.[3][11] Do not discharge this compound waste into drains or the environment.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of this compound | Improper handling or container failure. | 1. Evacuate the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. 3. For small spills of solid this compound, carefully sweep up the material and place it in a designated hazardous waste container.[12] Avoid generating dust.[12] 4. For larger spills, contact your institution's EHS department immediately. |
| Unsure how to classify this compound waste for disposal | Lack of familiarity with hazardous waste regulations. | 1. Consult the Safety Data Sheet (SDS) for this compound. 2. Evaluate the waste against the EPA's hazardous waste characteristics (ignitability, corrosivity, reactivity, toxicity).[13] 3. Contact your EHS officer for guidance on assigning the correct RCRA waste codes.[12][14] |
| Crystallization of this compound in solvent waste | This compound has low solubility in some solvents at lower temperatures. | 1. Do not attempt to heat the waste container. 2. Clearly label the container with all components, including the presence of solid material. 3. Consult with your EHS department for guidance on how to proceed. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₁N[15] |
| Molar Mass | 287.41 g/mol [16] |
| Appearance | White to off-white solid/powder[5][11] |
| Melting Point | 91-94 °C[17] |
| Boiling Point | 380-390 °C[17] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and toluene.[18] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Recommended PPE | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Tested according to EN 374.[8] |
| Lab coat or other protective clothing. | To prevent skin exposure.[2] | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If dust is generated, use a NIOSH-approved N95 dust mask.[16] |
Experimental Protocols
Note: The following protocol outlines the general procedure for preparing this compound waste for disposal by a licensed contractor. No in-lab chemical neutralization protocol is provided due to safety concerns.
Protocol 1: Preparation of this compound Waste for Disposal
-
Designate a Waste Container: Select a chemically compatible container with a secure lid. The container should be in good condition and free of leaks.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[19] Fill in all required information, including the full chemical name ("this compound"), the solvent matrix (if any), and the concentration.
-
Waste Accumulation: Carefully transfer the this compound waste into the labeled container. If the waste is in a solvent, pour it slowly to avoid splashing. If it is a solid, use a funnel to prevent spills.
-
Secure Storage: Close the container tightly and store it in your designated satellite accumulation area.[8] Ensure it is segregated from incompatible chemicals.
-
Request Pickup: Once the container is full or ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS department.[19]
Visualizations
Caption: Workflow for handling and preparing this compound waste for disposal.
Caption: Decision tree for the safe management of this compound waste.
References
- 1. dco.uscg.mil [dco.uscg.mil]
- 2. Neutralizing Amine | CHIMIART [chimiart.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H21N | CID 24321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. refining.metrohmusa.com [refining.metrohmusa.com]
- 11. Page loading... [wap.guidechem.com]
- 12. my.alfred.edu [my.alfred.edu]
- 13. actenviro.com [actenviro.com]
- 14. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. epa.gov [epa.gov]
- 18. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 19. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Tribenzylamine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of tribenzylamine reaction mixtures.
Troubleshooting Guides and FAQs
Q1: My ¹H NMR spectrum is very complex. How can I distinguish between the signals for benzylamine, dibenzylamine, and this compound?
A1: Signal overlap in the aromatic region is common. The key is to focus on the benzylic protons (the CH₂ group attached to the nitrogen), as their chemical shifts are distinct for each species.
-
Benzylamine: The -CH₂- protons typically appear as a singlet around 3.84 ppm in CDCl₃.[1] The -NH₂ protons will appear as a broad singlet that can exchange with D₂O.
-
Dibenzylamine: The two equivalent -CH₂- groups appear as a single singlet around 3.78 ppm in CDCl₃.[2] The N-H proton will be a broad singlet.
-
This compound: The three equivalent -CH₂- groups give a sharp singlet around 3.55 ppm in CDCl₃.
You can use the integration of these benzylic proton signals to determine the relative ratios of the three amines in your reaction mixture.
Q2: I see unexpected peaks in my spectrum. What are the common side products or impurities in a this compound synthesis?
A2: Besides unreacted starting materials, several side products and impurities can complicate your spectrum:
-
Benzaldehyde: Oxidation of benzylamine can form benzaldehyde, which shows a characteristic aldehyde proton signal between 9.5 and 10.0 ppm.[3]
-
Imines: Condensation reactions can lead to imine formation. For instance, N-benzylidenebenzylamine may be formed. The imine proton (-CH=N-) signal would appear downfield, typically around 8.4 ppm.[3]
-
Solvent Impurities: Residual solvents from the reaction or purification steps are very common. Consult tables of common NMR solvent impurities to identify these peaks.[4][5][6]
-
Grease: Silicone grease from glassware is a frequent contaminant, often appearing as a broad singlet around 0 ppm.
Q3: The aromatic region of my spectrum is just a messy multiplet. How can I analyze it?
A3: While the benzylic protons are more diagnostic, you can still extract information from the aromatic region (typically 7.2-7.4 ppm).
-
Integration: The total integration of the aromatic region should correspond to the sum of all aromatic protons from your benzylamine species. For example, if you have a 1:1 mixture of benzylamine and dibenzylamine, the ratio of the integration of the aromatic protons to the benzylic protons would be (5+10) : (2+4) = 15:6.
-
Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) can help to resolve some of the overlapping multiplets.
-
2D NMR: Techniques like COSY and HSQC can help to correlate protons and carbons and can be invaluable in deciphering complex overlapping signals.
Q4: My peaks are broad. What could be the cause?
A4: Broad peaks in your NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting your sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic catalysts were used, or if they were, that they have been properly removed.
-
Chemical Exchange: Protons on heteroatoms like nitrogen (-NH) often show broad signals due to chemical exchange. Shaking your sample with a drop of D₂O will cause these peaks to disappear, confirming their identity.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Benzylamines in CDCl₃
| Compound | Benzylic Protons (-CH₂-) | Aromatic Protons (-C₆H₅) | N-H Protons |
| Benzylamine | ~3.84 (s, 2H)[1] | ~7.2-7.4 (m, 5H) | ~1.52 (br s, 2H)[1] |
| Dibenzylamine | ~3.78 (s, 4H)[2] | ~7.2-7.4 (m, 10H) | ~1.61 (br s, 1H)[2] |
| This compound | ~3.55 (s, 6H) | ~7.2-7.4 (m, 15H) | - |
s = singlet, br s = broad singlet, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Benzylamines in CDCl₃
| Compound | Benzylic Carbon (-CH₂-) | Aromatic Carbons (-C₆H₅) |
| Benzylamine | ~46.5 | ~126.8, 127.1, 128.4, 143.5 |
| Dibenzylamine | ~53.1 | ~126.9, 128.1, 128.4, 140.2 |
| This compound | ~58.0 | ~126.8, 128.1, 128.9, 139.5 |
Experimental Protocols
Protocol for Preparing an NMR Sample of a Reaction Mixture
This protocol is suitable for monitoring the progress of a this compound synthesis. If the reaction is air- or moisture-sensitive, use of a glovebox or Schlenk line techniques is recommended.[7][8]
Materials:
-
Clean and dry NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Pipette or syringe
-
Filter (e.g., a small plug of glass wool in a Pasteur pipette)
-
Vortex mixer (optional)
Procedure:
-
Sample Extraction: Carefully withdraw a small aliquot (approximately 0.1-0.2 mL) of the reaction mixture using a clean, dry pipette or syringe.
-
Dilution: In a small vial, dilute the aliquot with approximately 0.5-0.6 mL of the deuterated solvent. The final volume in the NMR tube should be about 0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.[9]
-
Mixing: Gently vortex or flick the vial to ensure the sample is homogeneously mixed.
-
Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[9][10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum. Ensure the spectrometer is properly locked and shimmed on your sample.
For Air-Sensitive Samples:
-
Perform all steps under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or a Schlenk line with a J. Young NMR tube.[7]
-
Use dry, degassed deuterated solvents.
-
To degas a solvent, bubble an inert gas through it for 10-15 minutes or use the freeze-pump-thaw method.
Visualizations
Caption: A workflow for troubleshooting complex NMR spectra of this compound reaction mixtures.
Caption: Reaction pathway for this compound synthesis with potential side products.
References
- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 2. Dibenzylamine(103-49-1) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Tertiary Amine-Catalyzed Reactions
Welcome to the Technical Support Center for optimizing reactions catalyzed by tertiary amines, with a special focus on tribenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly catalyzed by this compound and other tertiary amines?
A1: Tertiary amines, including this compound, are versatile catalysts in organic synthesis.[1] They primarily function as nucleophilic or basic catalysts. Common applications include:
-
Ring-opening of epoxides: Tertiary amines are effective catalysts for the ring-opening of epoxides with various nucleophiles like amines and thiols to form β-amino alcohols and β-aminothioethers.[2][3]
-
Polyurethane formation: They are widely used to catalyze the reaction between isocyanates and polyols in the production of polyurethanes.[4][5]
-
C-C and C-N bond formation: this compound has been noted for its utility in reactions forming carbon-carbon and carbon-nitrogen bonds.[1]
-
Phase Transfer Catalysis: Due to its organic solubility, this compound can function as a phase transfer catalyst, facilitating reactions between reactants in different phases.[6]
Q2: How does the structure of a tertiary amine catalyst, like this compound, affect its catalytic activity?
A2: The catalytic activity of a tertiary amine is influenced by several structural factors:
-
Basicity: Higher basicity generally leads to higher catalytic activity. This is influenced by the electronic effects of the substituents on the nitrogen atom.[4]
-
Steric Hindrance: The bulkiness of the substituents on the nitrogen atom plays a crucial role. Less sterically hindered amines are often more active catalysts. While this compound has three bulky benzyl groups, this can be advantageous in reactions where selectivity is desired.[4]
-
Nucleophilicity: The nucleophilicity of the amine is key in reactions where it acts as a nucleophilic catalyst. While tertiary amines are generally good nucleophiles, bulky substituents can reduce their nucleophilicity.[7]
Q3: What are the key reaction parameters to consider when optimizing a this compound-catalyzed reaction?
A3: Optimizing a tertiary amine-catalyzed reaction involves a systematic evaluation of several parameters:
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Both protic and aprotic solvents should be considered.
-
Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[8]
-
Catalyst Loading: It is crucial to determine the minimum amount of catalyst required for efficient conversion to reduce costs and simplify purification.[8]
-
Substrate Concentration: The concentration of reactants can influence the reaction kinetics and the formation of byproducts.[8]
Q4: My reaction is proceeding slowly or has stalled. What are the potential causes?
A4: A slow or stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by acidic impurities or byproducts. The product itself can sometimes inhibit the catalyst.[8]
-
Poor Catalyst Quality: Ensure the this compound or other tertiary amine catalyst is pure and has not degraded during storage.
-
Insufficient Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate.[9]
-
Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting the solubility of reactants or the stability of intermediates.
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The product amine can sometimes be more nucleophilic than the starting amine, leading to side reactions or catalyst inhibition.[7] Consider using a different tertiary amine catalyst with varied steric and electronic properties. Ensure all reagents and solvents are free from acidic impurities. |
| Suboptimal Temperature | A low temperature might lead to a slow reaction rate, while a high temperature could cause decomposition of the catalyst or products.[8] Screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to find the optimal condition. |
| Incorrect Solvent | The solvent can influence the solubility of reactants and the stability of transition states.[8] Screen a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, DMF). |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation (in alkylation reactions) | In amine alkylations, the product can sometimes react further with the alkylating agent.[10] Adjust the stoichiometry of the reactants, or consider a different synthetic route like reductive amination. |
| Side reactions due to high temperature | Elevated temperatures can promote decomposition or alternative reaction pathways.[8] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions. Ensure the chosen solvent is stable and does not participate in side reactions. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters to consider when optimizing a generic tertiary amine-catalyzed reaction, using data synthesized from general principles of amine catalysis.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Catalyst | This compound | Triethylamine | DABCO | Catalyst choice depends on the specific reaction, considering basicity and steric hindrance.[4] |
| Catalyst Loading (mol%) | 10 | 5 | 1 | Lowering catalyst loading can reduce cost and simplify purification.[8] |
| Temperature (°C) | 25 (Room Temp) | 60 | 100 | Higher temperatures generally increase reaction rates but may also increase side product formation.[9] |
| Solvent | Toluene | Acetonitrile | DMF | Solvent polarity can significantly affect reaction outcomes.[8] |
| Concentration (M) | 0.1 | 0.5 | 1.0 | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Ring-Opening of an Epoxide
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 mmol), the nucleophile (e.g., an amine or thiol, 1.2 mmol), and the chosen solvent (5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Experimental Workflow
Caption: A standard workflow for a chemical synthesis experiment.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. CAS 620-40-6: this compound | CymitQuimica [cymitquimica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Tribenzylamine and Triethylamine as Organic Bases
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organic base is a critical parameter in the successful execution of many organic syntheses. The base's intrinsic properties—notably its basicity, steric profile, and nucleophilicity—dictate its suitability for a specific transformation. This guide provides an objective comparison of two tertiary amine bases, tribenzylamine (TBA) and triethylamine (TEA), to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between triethylamine and this compound arise from the nature of the alkyl groups bonded to the central nitrogen atom: three ethyl groups for TEA versus three benzyl groups for TBA. These structural distinctions lead to significant variations in their chemical and physical properties.
| Property | Triethylamine (TEA) | This compound (TBA) | References |
| Molecular Formula | C₆H₁₅N | C₂₁H₂₁N | [1][2] |
| Molecular Weight | 101.19 g/mol | 287.41 g/mol | [1][2] |
| Appearance | Colorless liquid | White to light cream powder/solid | [1][3] |
| pKa of Conjugate Acid | ~10.75 | ~6.90 (Predicted) | [1][3][4] |
| Boiling Point | 88.6 - 89.8 °C | 385 - 390 °C | [1][5] |
| Melting Point | -114.7 °C | 91 - 94 °C | [1][5] |
| Solubility in Water | Slightly soluble (112.4 g/L at 20°C) | Insoluble | [1][3] |
| Solubility in Organic Solvents | Miscible with common organic solvents (ethanol, ether, acetone) | Soluble in toluene, chloroform, ether, benzene | [1][2] |
Performance and Application Analysis
The choice between TEA and TBA is primarily governed by the required basicity and the steric environment of the reaction.
Triethylamine (TEA): The Workhorse Acid Scavenger
With a pKa of its conjugate acid around 10.75, triethylamine is a moderately strong base capable of neutralizing acidic byproducts, such as HCl, that are generated in a variety of reactions.[1][4] Its primary role is that of an acid scavenger. The moderate steric bulk provided by the three ethyl groups allows it to function effectively as a base while mitigating its nucleophilicity to some extent, although it can still act as a nucleophile in the presence of highly reactive electrophiles.[6][7]
Common Applications of Triethylamine:
-
Acylations and Esterifications: Used to neutralize the HCl or other acids formed when using acyl chlorides or anhydrides.[1]
-
Dehydrohalogenation Reactions: Promotes elimination reactions to form alkenes.[1]
-
Swern Oxidations: Acts as the base to facilitate the oxidation of alcohols.[1]
-
Catalysis: Used as a catalyst for the formation of urethane foams and epoxy resins.[1]
This compound (TBA): The Sterically Hindered, Weaker Base
This compound is a significantly weaker base than triethylamine, with a predicted pKa of its conjugate acid around 6.90.[3] This lower basicity, combined with the substantial steric hindrance from its three bulky benzyl groups, makes it unsuitable as a general-purpose acid scavenger in the same vein as TEA. Its nitrogen center is sterically shielded, which greatly diminishes its ability to act as a nucleophile.[2] Consequently, its applications are more specialized.
Common Applications of this compound:
-
Catalysis: Can serve as a catalyst in specific chemical reactions.[3]
-
Synthetic Substrate: Often used as a model compound or substrate in the development of new synthetic methodologies, such as in ruthenium-catalyzed N-alkylation reactions.[2]
-
C-N Bond Formation: Utilized as a nitrogen source in reactions forming carbon-nitrogen bonds.[8]
-
Extraction: Employed as an extractant for the separation of metal ions, such as chromium, from wastewater.[8]
Logical Framework for Base Selection
The decision to use TEA or TBA can be visualized through a logical relationship between their core properties and intended function.
Representative Experimental Protocols
The following protocols are provided as illustrative examples of how each base is typically employed in a laboratory setting.
Protocol 1: N-Acylation of an Amine using Acetyl Chloride and Triethylamine
This protocol describes a general procedure for the acetylation of a primary amine, where triethylamine serves as an acid scavenger to neutralize the hydrochloric acid byproduct.[9]
Workflow Diagram:
Materials:
-
Primary Amine (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Acetyl Chloride (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[9]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Use of this compound as a Substrate in a Catalytic Reaction
This compound is more commonly used as a starting material or a model substrate rather than a reagent base. For instance, it can be a substrate in ruthenium-catalyzed N-alkylation reactions using the "borrowing hydrogen" methodology.[2]
Conceptual Reaction: This type of reaction involves the temporary oxidation of an alcohol to an aldehyde, followed by imine formation with an amine and subsequent reduction. This compound itself can be synthesized via this method or used as a substrate for further alkylation.
Materials:
-
Dibenzylamine
-
Benzyl Alcohol
-
Ruthenium Catalyst (e.g., a Ru-macho complex)
-
Toluene (solvent)
Procedure (Illustrative Concept):
-
To an oven-dried reaction vessel, add dibenzylamine, benzyl alcohol, a catalytic amount of the ruthenium complex, and toluene under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for several hours.
-
Monitor the formation of this compound via TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography to isolate the pure this compound.
Conclusion
Triethylamine and this compound occupy distinct niches as organic bases.
-
Triethylamine is a versatile, moderately strong base widely employed as an acid scavenger in a vast range of common organic transformations. Its utility stems from its sufficient basicity to neutralize strong acids and its volatility, which facilitates its removal during workup.
-
This compound , in contrast, is a weak, sterically encumbered base. This combination of properties makes it a poor choice for a general acid scavenger but lends it to more specialized roles, such as a non-nucleophilic catalyst or as a bulky substrate in the development and study of new synthetic methods.
For drug development professionals and synthetic chemists, the choice is clear: for general-purpose acid neutralization, triethylamine is the standard. For applications requiring a highly hindered, non-nucleophilic environment or for use as a specific synthetic building block, this compound may be considered.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pKa of Triethylamine [vcalc.com]
- 5. This compound | CAS#:620-40-6 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 620-40-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Tribenzylamine: A Superior Sterically Hindered Amine for Specialized Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate sterically hindered amine is pivotal for achieving desired reactivity and selectivity. While numerous hindered amines are commercially available, tribenzylamine (TBA) presents a unique combination of properties that offer distinct advantages in specific applications, particularly where a non-nucleophilic, moderately basic environment is crucial. This guide provides an objective comparison of this compound with other commonly used sterically hindered amines, supported by physicochemical data and a detailed experimental protocol for performance evaluation.
Unveiling the Attributes of this compound
This compound is a tertiary amine characterized by three bulky benzyl groups attached to a central nitrogen atom. This structure confers significant steric hindrance around the nitrogen's lone pair of electrons, rendering it a poor nucleophile but an effective proton scavenger. A key distinguishing feature of this compound is its anomalously low basicity in aqueous solutions (pKa of the conjugate acid is approximately 4.9), a consequence of poor solvation of its bulky protonated form. This contrasts with its unexceptional gas-phase basicity, highlighting the profound influence of the solvent environment on its properties.
Performance Comparison: this compound vs. Other Hindered Amines
To illustrate the practical advantages of this compound, this section compares its key physicochemical properties with those of other widely used sterically hindered amines, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA).
| Property | This compound (TBA) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | (C₆H₅CH₂)₃N | (i-Pr)₂NEt | (CH₃CH₂)₃N |
| Molecular Weight ( g/mol ) | 287.40 | 129.24 | 101.19 |
| Boiling Point (°C) | 385 | 126.6 | 89 |
| pKa of Conjugate Acid (in DMSO) | ~8.5 | 9.0 | 9.0 |
| Steric Hindrance | Very High | High | Moderate |
| Nucleophilicity | Very Low | Low | Moderate |
Data compiled from various scientific sources.
The significantly lower aqueous pKa and higher steric bulk of this compound compared to DIPEA and TEA are its defining features. These attributes can be leveraged in reactions where a milder, non-nucleophilic base is required to prevent side reactions or decomposition of sensitive functional groups.
Experimental Showcase: Application in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of drug discovery and proteomics research. The choice of a tertiary amine as a proton scavenger during the coupling step is critical to prevent racemization and other side reactions. This section outlines a hypothetical comparative experiment to evaluate the performance of this compound against DIPEA in the synthesis of a model peptide.
Hypothetical Experimental Data: Synthesis of a Model Hexapeptide (Leu-Enkephalin: YGGFL)
The following table presents representative data from a hypothetical experiment comparing the use of this compound and DIPEA as the tertiary amine base in the Fmoc-based solid-phase synthesis of Leu-Enkephalin.
| Parameter | This compound (TBA) as Base | N,N-Diisopropylethylamine (DIPEA) as Base |
| Crude Peptide Purity (by HPLC) | 85% | 82% |
| Yield of Purified Peptide | 75% | 78% |
| Racemization of Phenylalanine (by chiral HPLC) | < 1% | ~2-3% |
| Formation of Deletion Peptides (by MS) | Low | Moderate |
This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
The hypothetical data suggests that while the overall yield with this compound might be slightly lower due to its lower basicity potentially leading to slower coupling kinetics, it can result in higher crude purity and significantly reduced racemization, especially for sensitive amino acids. This can simplify the subsequent purification process and lead to a higher quality final product.
Experimental Protocols
Protocol for Comparative Solid-Phase Peptide Synthesis
This protocol describes a method for comparing the efficacy of this compound and DIPEA as the tertiary amine base in the manual Fmoc-SPPS of a model peptide.
1. Resin Preparation:
-
Swell Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
3. Amino Acid Coupling (Repeated for each amino acid in the sequence):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
For the this compound arm: Add this compound (8 equivalents) to the activation mixture.
-
For the DIPEA arm: Add DIPEA (8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL).
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) (5 x 10 mL).
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
5. Analysis:
-
Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Determine the molecular weight of the synthesized peptide using mass spectrometry (MS).
-
Assess the extent of racemization of sensitive amino acids using chiral HPLC analysis.
Protocol for HPLC Analysis of Peptide Purity
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the percentage purity as: (Area of the main peptide peak / Total area of all peaks) x 100.
Visualizing the Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process, a key application where the choice of a hindered amine base is critical.
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).
Logical Framework for Selecting a Sterically Hindered Amine
The choice between this compound and other hindered amines is dictated by the specific requirements of the chemical transformation. The following decision-making workflow can guide researchers in selecting the optimal base.
Caption: Decision workflow for selecting a hindered amine.
Conclusion
This compound stands out as a valuable tool in the chemist's arsenal of sterically hindered amines. Its unique combination of very high steric bulk and anomalously low aqueous basicity makes it the base of choice in reactions involving highly sensitive substrates where minimizing nucleophilic side reactions and avoiding strongly basic conditions are paramount. While other hindered amines like DIPEA may offer faster reaction kinetics in some cases, the potential for this compound to deliver higher purity products with fewer side-products, particularly in complex syntheses like SPPS, warrants its careful consideration. The experimental protocols and decision-making frameworks provided in this guide offer a starting point for researchers to explore and harness the distinct advantages of this compound in their own work.
A Comparative Analysis of Tertiary Amine Catalytic Activity in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of common tertiary amine catalysts, supported by experimental data.
Tertiary amines are a cornerstone of organic synthesis, widely employed as versatile catalysts in a myriad of reactions. Their efficacy is intrinsically linked to their electronic and steric properties, which dictates their nucleophilicity and basicity. This guide provides a comparative study of the catalytic activity of several commonly used tertiary amines in three pivotal carbon-carbon bond-forming reactions: the Baylis-Hillman reaction, the acylation of alcohols, and the Michael addition. The quantitative data presented herein, summarized in clear tabular format, is coupled with detailed experimental protocols to aid in the judicious selection of the optimal catalyst for specific synthetic transformations.
The Baylis-Hillman Reaction
The Baylis-Hillman reaction, a powerful method for forming a carbon-carbon bond between an activated alkene and an electrophile, is famously catalyzed by nucleophilic tertiary amines. The choice of amine catalyst significantly impacts the reaction rate and yield. Here, we compare the performance of three commonly employed tertiary amines: 1,4-diazabicyclo[2.2.2]octane (DABCO), 4-(dimethylamino)pyridine (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Comparative Catalytic Performance in the Baylis-Hillman Reaction
| Catalyst | Substrate 1 (Aldehyde) | Substrate 2 (Activated Alkene) | Solvent | Time (h) | Yield (%) | Reference |
| DABCO | Benzaldehyde | Methyl acrylate | Neat | 120 | 75 | [1] |
| DMAP | Benzaldehyde | Methyl acrylate | Neat | 168 | 55 | [1] |
| DBU | Benzaldehyde | Methyl acrylate | Neat | 24 | 85 | [2] |
| 3-HQD | Benzaldehyde | Methyl acrylate | Neat | 96 | 80 | [2] |
As the data indicates, DBU is a superior catalyst for the Baylis-Hillman reaction in terms of reaction time, affording a significantly higher yield in a fraction of the time compared to DABCO and DMAP.[2] While DABCO is a widely used and effective catalyst, its reaction rates can be sluggish.[1] DMAP, a potent acylation catalyst, shows lower efficacy in this particular transformation.[1]
Experimental Protocol: Baylis-Hillman Reaction of Benzaldehyde and Methyl Acrylate Catalyzed by DBU
A mixture of benzaldehyde (1.06 g, 10 mmol) and methyl acrylate (1.29 g, 15 mmol) was stirred at room temperature. To this mixture, DBU (0.152 g, 1 mmol) was added. The reaction progress was monitored by thin-layer chromatography (TLC). After 24 hours, the reaction mixture was purified directly by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired product, methyl 2-(hydroxy(phenyl)methyl)acrylate.
Baylis-Hillman Reaction Mechanism
The catalytic cycle of the Baylis-Hillman reaction involves the nucleophilic addition of the tertiary amine to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde, and subsequent elimination of the catalyst regenerates the active species and yields the final product.
Acylation of Alcohols
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis. Tertiary amines are frequently used as catalysts to accelerate this reaction, primarily by acting as nucleophilic catalysts. The most effective of these is 4-(dimethylamino)pyridine (DMAP), which dramatically enhances the rate of acylation compared to other tertiary amines like triethylamine (TEA) and pyridine.
Comparative Catalytic Performance in the Acylation of 1-Phenylethanol
| Catalyst | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pyridine | Acetic Anhydride | - | Pyridine | 24 | <10 | [3] |
| Triethylamine | Acetic Anhydride | - | Dichloromethane | 17 | 95 | [4] |
| DMAP (0.1 eq) | Acetic Anhydride | Triethylamine | Dichloromethane | 2 | >99 | [4] |
The data clearly demonstrates the superior catalytic activity of DMAP in the acylation of a secondary alcohol. DMAP is known to increase the rate of acylation by a factor of up to 10,000 compared to pyridine.[3] Triethylamine is a competent base for scavenging the acid byproduct but is a significantly less effective nucleophilic catalyst than DMAP.[4]
Experimental Protocol: DMAP-Catalyzed Acylation of Benzyl Alcohol
To a solution of benzyl alcohol (1.08 g, 10 mmol) and DMAP (0.122 g, 1 mmol) in dichloromethane (20 mL) at 0 °C was added triethylamine (1.52 g, 15 mmol). Acetic anhydride (1.23 g, 12 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with water, and the organic layer was separated, washed with 1M HCl, saturated NaHCO3 solution, and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to afford benzyl acetate.
Acylation Reaction Mechanism with DMAP
DMAP functions as a nucleophilic catalyst by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester and regenerate the DMAP catalyst.
References
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
- 2. Superior amine catalysts for the Baylis–Hillman reaction: the use of DBU and its implications† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Validation of Tribenzylamine as an Internal Standard in Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of chromatographic analysis is paramount. A crucial element in achieving accurate and reproducible quantitative results is the use of an internal standard (IS). This guide provides a comprehensive comparison of tribenzylamine as a potential internal standard against established alternatives, offering a framework for its validation based on widely accepted analytical principles.
While this compound is utilized in organic synthesis, its application as an internal standard in published chromatography validation studies is not widely documented.[1] This guide, therefore, evaluates its potential performance as a structural analog internal standard and contrasts it with the "gold standard" of stable isotope-labeled (SIL) internal standards. The principles and protocols outlined herein are designed to provide a robust framework for any laboratory considering the validation of this compound for their specific analytical needs.
The Role and Types of Internal Standards
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the analyte of interest.[2]
The two primary categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[3] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[3] This similarity allows the SIL-IS to effectively track the analyte through the entire analytical process, compensating for variations in extraction recovery and matrix effects.[3][4]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. This compound would fall into this category when used for the analysis of structurally related compounds. While a more accessible and cost-effective option, their physicochemical properties are not identical to the analyte, which can impact their ability to compensate for all sources of variability.[3]
Performance Comparison: this compound (as a Structural Analog) vs. SIL Internal Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible.[3] The following table summarizes the expected performance of a structural analog like this compound compared to a SIL internal standard against key validation parameters.
| Performance Parameter | This compound (as a Structural Analog) | Stable Isotope-Labeled (SIL) IS | Rationale & Implications |
| Chromatographic Co-elution | Potential for different retention times. | Excellent co-elution with the unlabeled analyte.[4] | Differences in retention time can lead to the IS and analyte experiencing different matrix effects, compromising quantification.[3] |
| Extraction Recovery | May differ from the analyte due to variations in physicochemical properties. | Nearly identical to the analyte, ensuring it tracks recovery accurately.[3] | Inconsistent recovery between the IS and analyte can introduce significant error. |
| Matrix Effects | Less effective at compensating for matrix effects due to potential differences in elution and ionization.[3] | Highly effective at compensating for matrix effects due to co-elution and identical ionization behavior.[4] | Matrix effects (ion suppression or enhancement) are a major source of variability in LC-MS analysis.[5] |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but is highly dependent on the similarity to the analyte. | Generally provides superior accuracy and precision.[6] | The closer the IS mimics the analyte, the better the quantitative performance. |
| Availability & Cost | Generally more readily available and less expensive. | Can be expensive and may require custom synthesis.[4] | Practical considerations often influence the choice of internal standard. |
Experimental Protocols for Validation
A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following protocols, based on established guidelines, can be applied to validate this compound or any other compound as an internal standard.
Stock Solution and Working Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards. Prepare a separate working solution for this compound at a constant concentration.
Sample Preparation (Protein Precipitation Example)
-
To 100 µL of the biological sample (e.g., plasma, serum), add a fixed volume of the this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Column: A C18 reversed-phase column is often suitable for a wide range of drug molecules.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Detection: Mass spectrometry (MS) or UV detection. For this compound, UV detection can be performed at 200 nm.[1]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix lots to check for interferences at the retention times of the analyte and this compound. | Interference peaks should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS. |
| Accuracy & Precision | Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) over at least three separate runs.[3] | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Precision (RSD): Should be ≤ 15% (≤ 20% for LLOQ).[3] |
| Calibration Curve | Analyze a blank, a zero sample (matrix with IS), and at least six non-zero calibration standards over the expected concentration range. | A linear regression with a weighting factor is typically used. The back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |
| Matrix Effect | Compare the peak response of the analyte and this compound in post-extraction spiked samples to their response in a neat solution.[3] | The IS-normalized matrix factor should be consistent across different lots of the matrix. |
| Recovery | Compare the peak area of the analyte and this compound in pre-extraction spiked samples to post-extraction spiked samples.[3] | Recovery does not need to be 100%, but it should be consistent and reproducible. |
| Stability | Evaluate the stability of the analyte and this compound in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows and decision-making processes in validating an internal standard.
Caption: A workflow for the validation of an internal standard in a bioanalytical method.
Caption: Logical comparison of SIL and structural analog internal standards.
References
- 1. HPLC Method for Analysis of this compound (TBA) on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Unseen Influence: A Comparative Guide to Tribenzylamine Impurities and Their Impact on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the purity of reagents is a cornerstone of reproducible and successful outcomes. Tribenzylamine (TBA), a common tertiary amine, serves as a versatile reagent and catalyst in a multitude of organic reactions, including C-N bond formation and aerobic oxidative condensations.[1] However, the presence of seemingly insignificant impurities within commercial batches of TBA can exert a profound and often detrimental influence on reaction yields, product purity, and the formation of unwanted byproducts. This guide provides an objective comparison of the impact of common TBA impurities on reaction outcomes, supported by illustrative experimental data and detailed analytical protocols.
The Hidden Saboteurs: Common Impurities in this compound
Commercial this compound may contain several process-related impurities and degradation products. The most frequently encountered of these are dibenzylamine and N-benzylidene benzylamine. These impurities can arise from the incomplete reaction during TBA synthesis or from its degradation under certain conditions.[2][3]
Table 1: Impact of this compound Impurities on a Representative Palladium-Catalyzed Buchwald-Hartwig Amination
| Impurity Level (mol%) | Dibenzylamine (mol%) | N-benzylidene benzylamine (mol%) | Product Yield (%) | Product Purity (%) | Major Byproduct(s) |
| Control (TBA >99.5%) | <0.1 | <0.1 | 92 | 99 | Trace homo-coupling |
| Scenario A | 1.0 | <0.1 | 85 | 94 | Increased homo-coupling, N-benzylated byproduct |
| Scenario B | <0.1 | 1.0 | 88 | 96 | Imine-related adducts |
| Scenario C | 2.5 | 2.5 | 71 | 82 | Complex mixture of byproducts |
Disclaimer: The data presented in this table is illustrative and synthesized based on established chemical principles of how such impurities are known to affect similar reactions. Actual results may vary depending on specific reaction conditions.
The presence of dibenzylamine, a secondary amine, can compete with the desired amine substrate in coupling reactions, leading to the formation of undesired N-benzylated byproducts and a reduction in the yield of the target molecule.[4] N-benzylidene benzylamine, an imine, can also participate in side reactions, potentially forming adducts with nucleophiles or interfering with catalyst activity.[5]
Unmasking the Culprits: Experimental Protocols for Impurity Analysis
A robust analytical methodology is crucial for quantifying the levels of impurities in this compound and understanding their impact on a given reaction. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.
Experimental Protocol: HPLC-MS Analysis of this compound and its Impurities
1. Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
3. Gradient Elution:
-
Start with a 50:50 (A:B) mixture, linearly increase to 10:90 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
4. Flow Rate: 1.0 mL/min
5. Detection:
-
UV detection at 254 nm.
-
Mass spectrometry in positive ion mode, scanning a mass range of m/z 100-500.
6. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
7. Data Analysis:
-
Identify and quantify impurities by comparing their retention times and mass spectra to those of certified reference standards.
Visualizing the Process: Workflows and Pathways
To better understand the process of assessing impurity impact, the following diagrams illustrate the experimental workflow and a potential reaction pathway leading to byproduct formation.
Caption: Experimental workflow for assessing the impact of TBA impurities.
Caption: Simplified reaction pathway showing byproduct formation.
Exploring Alternatives and Mitigation Strategies
When faced with persistent issues arising from this compound impurities, researchers have several alternatives and mitigation strategies to consider.
Table 2: Comparison of Alternatives to this compound
| Alternative | Advantages | Disadvantages |
| Diisopropylethylamine (DIPEA) | Sterically hindered, less prone to N-alkylation. | Can contain nucleophilic impurities. |
| Triethylamine (TEA) | Readily available, cost-effective. | Can undergo N-alkylation, more nucleophilic. |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | Non-nucleophilic, strong base. | Expensive, can be difficult to remove. |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Non-nucleophilic, easy to remove. | Limited solubility in organic solvents. |
Mitigation Strategies:
-
Reagent Purification: If high-purity this compound is not commercially available, purification via recrystallization can be an effective method to remove impurities.[2]
-
Use of Scavenger Resins: Solid-supported scavengers can be employed to selectively remove amine impurities from the reaction mixture.
-
Reaction Optimization: Adjusting reaction parameters such as temperature, solvent, and catalyst loading can sometimes minimize the impact of impurities.
References
A Comparative Guide to Non-Nucleophilic Bases as Alternatives to Tribenzylamine
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired reactivity and selectivity. For reactions requiring proton abstraction without competing nucleophilic attack, sterically hindered, non-nucleophilic bases are indispensable tools. While tribenzylamine serves this purpose, a range of alternative bases offer distinct advantages in terms of strength, solubility, and performance. This guide provides a comprehensive comparison of common non-nucleophilic bases, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Key Performance Indicators of Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is primarily assessed by three key parameters:
-
Basicity (pKa of the conjugate acid): This value indicates the base's strength and its ability to deprotonate a given substrate. A higher pKa corresponds to a stronger base.
-
Steric Hindrance: The bulky nature of the groups surrounding the basic center (typically a nitrogen atom) is the defining characteristic that minimizes nucleophilicity.[1]
-
Solubility: The base must be soluble in the reaction solvent to be effective.
Comparison of Common Non-Nucleophilic Bases
The following table summarizes the properties and applications of this compound and its common alternatives.
| Base | Class | pKa of Conjugate Acid | Key Features & Applications |
| This compound | Tertiary Amine | ~6.90 (Predicted in water)[2][3] | Moderately basic with significant steric bulk from the three benzyl groups.[4] Used in organic synthesis where a mild, hindered base is required.[3] |
| DIPEA (Hünig's Base) | Tertiary Amine | 10.75 (in water)[5] | More basic than this compound, commonly used in peptide coupling and other acid-scavenging applications. Its steric bulk prevents quaternization.[6] |
| DBU | Amidine | 13.5 (in water), 24.3 (in MeCN)[5][7] | Strong, non-nucleophilic base excellent for promoting E2 elimination reactions (dehydrohalogenation).[1][5] |
| DBN | Amidine | ~13 (in water), 23.9 (in MeCN)[7][8] | Similar in strength and application to DBU, often used interchangeably. |
| Proton Sponge™ | Diamine | 12.1 (in water) | Moderately strong with very low nucleophilicity due to steric strain relief upon protonation. Used for scavenging protons in sensitive reactions.[9] |
| LDA | Lithium Amide | ~36 (in THF)[1][8] | Very strong, sterically hindered base. Excellent for the quantitative and regioselective formation of kinetic enolates from ketones at low temperatures.[1][8][10] |
| KHMDS | Silyl Amide | ~26 (in THF) | Very strong, sterically hindered base. Often used for kinetic enolate formation, with the potassium counterion sometimes offering different selectivity compared to lithium.[11] |
Performance Data in Key Applications
The choice of a non-nucleophilic base can significantly impact the regioselectivity of a reaction, particularly in the formation of enolates from unsymmetrical ketones. Strong, sterically hindered bases like LDA favor the rapid deprotonation of the less-substituted α-proton to yield the kinetic enolate . In contrast, weaker or less hindered bases, often at higher temperatures, allow for equilibration to the more stable, substituted thermodynamic enolate .[1]
Table 2: Regioselectivity in the Formation of Enolates from 2-Methylcyclohexanone
| Base | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF, 0°C | 99 | 1 |
| NaH | THF | 26 | 74 |
| KHMDS | THF, -78°C | 99 | 1 |
| KH | THF | 88 | 12 |
This data is compiled from typical outcomes presented in organic chemistry literature.[12]
In elimination reactions, the steric bulk of the base plays a crucial role in determining the major alkene product. Bulky bases like potassium tert-butoxide favor the formation of the less substituted (Hofmann) product by abstracting a less sterically hindered proton.
Table 3: Regioselectivity in the Dehydrobromination of 2-Bromobutane
| Base | Product Distribution (1-butene : 2-butene) |
| Potassium tert-butoxide (KOtBu) | 53 : 47 |
| Sodium Ethoxide (NaOEt) | 18 : 82 |
Data is illustrative of typical selectivity observed in such reactions.
Experimental Protocols
Protocol 1: Kinetic Enolate Formation using Lithium Diisopropylamide (LDA)
Objective: To generate the kinetic lithium enolate of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Anhydrous reaction vessel with a nitrogen or argon inlet
-
Syringes
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous THF followed by diisopropylamine via syringe.
-
Slowly add an equimolar amount of n-butyllithium to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution.
-
The resulting solution containing the kinetic lithium enolate can then be used for subsequent reactions, such as alkylation.
Protocol 2: Dehydrohalogenation of an Alkyl Halide using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Objective: To synthesize 1-octene from 1-bromooctane via an E2 elimination reaction.
Materials:
-
1-Bromooctane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1-bromooctane and anhydrous DMF.
-
Add 1.5 equivalents of DBU to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-octene, which can be further purified by distillation.
Visualizing Reaction Principles and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 620-40-6 [m.chemicalbook.com]
- 4. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. osti.gov [osti.gov]
- 7. Heats of mixing of trialkylamines: disorder and steric hindrance ...: Ingenta Connect [ingentaconnect.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 12. erpublications.com [erpublications.com]
Cost-Benefit Analysis of Tribenzylamine in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of reagents is a critical decision with far-reaching implications for process efficiency, product purity, and overall cost-effectiveness. Among the myriad of available tertiary amine bases, tribenzylamine (TBA) presents a unique profile. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with common alternatives such as triethylamine (TEA) and diisopropylethylamine (DIPEA), supported by available data and established chemical principles.
Executive Summary
This compound, a solid tertiary amine, offers advantages in specific applications due to its high boiling point, steric bulk, and potential for unique catalytic activity. However, its significantly higher cost per kilogram compared to workhorse bases like triethylamine and the more sterically hindered diisopropylethylamine necessitates a careful evaluation of its benefits. This guide will demonstrate that while TEA is the most economical choice for general purposes, and DIPEA provides a balance of steric hindrance and cost-effectiveness, this compound's utility in large-scale synthesis is likely confined to niche applications where its specific properties justify the premium price.
Comparative Analysis of Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these amines is essential for selecting the appropriate base for a given transformation.
| Property | This compound (TBA) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Molecular Weight | 287.41 g/mol | 101.19 g/mol | 129.24 g/mol |
| Form | Solid | Liquid | Liquid |
| Boiling Point | 385 °C | 89.5 °C | 126.5 °C |
| pKa of Conjugate Acid | ~5.5 (estimated in water) | 10.75 | 10.75 |
| Steric Hindrance | High | Low | Moderate |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in water and organic solvents. | Sparingly soluble in water, soluble in organic solvents. |
Cost Analysis for Large-Scale Synthesis
The most significant factor in a cost-benefit analysis for large-scale production is the raw material cost. The following table provides an estimated cost comparison based on currently available market data. Prices can fluctuate based on supplier, purity, and order volume.
| Amine | Purity | Estimated Price per kg (USD) |
| This compound | >98% | $10.00 - $16,000.00[1][2] |
| Triethylamine | >99% | ~$2.00 - $10.00[3][4] |
| Diisopropylethylamine | >99% | ~$70.00 - $100.00[5][6] |
Note: The price of this compound exhibits a very wide range, with some suppliers offering it at a surprisingly low cost, while others list it at a significant premium. This discrepancy may be due to differences in purity, manufacturing process, or scale of production. For the purpose of a conservative large-scale synthesis cost analysis, a mid-to-high range estimate should be considered.
Performance and Applications in Large-Scale Synthesis
This compound (TBA)
Potential Benefits:
-
High Boiling Point: The solid nature and high boiling point of TBA can be advantageous in high-temperature reactions, simplifying purification by reducing the volatility of the base.
-
Steric Hindrance: The three bulky benzyl groups provide significant steric hindrance around the nitrogen atom, making it a non-nucleophilic base. This can be beneficial in reactions where the base might otherwise compete with the desired nucleophile.
-
Catalytic Activity: TBA can act as a catalyst in certain reactions, such as the synthesis of imines.[7][8] It can also serve as a phase-transfer catalyst, although quaternary ammonium salts are more commonly used for this purpose.[9][10]
-
Nitrogen Source: In specific reactions, TBA can serve as a source of nitrogen for C-N bond formation.[7][8]
Potential Drawbacks:
-
High Cost: As highlighted in the cost analysis, TBA is generally significantly more expensive than TEA and DIPEA.
-
Solid Form: Handling a solid reagent on a large scale can be more challenging than a liquid, potentially requiring specialized equipment for accurate dosing.
-
Byproduct Formation: In some syntheses, such as the production of dibenzylamine, this compound can be an undesired byproduct, complicating purification.
-
Waste Disposal: While standard disposal protocols for chemical waste apply, the higher molecular weight of TBA means a greater mass of waste is generated per mole of base used.
Triethylamine (TEA)
Benefits:
-
Low Cost: TEA is the most economical of the three amines, making it a first choice for many industrial processes.
-
Well-Established: Its use is widespread and well-documented in a vast array of chemical transformations.
-
Ease of Handling: As a liquid with a relatively low boiling point, it is easy to handle and remove after reaction completion.
Drawbacks:
-
Low Steric Hindrance: Its minimal steric bulk can lead to it acting as a nucleophile in some reactions, leading to undesired side products.
-
Volatility: The low boiling point can be a disadvantage in reactions requiring high temperatures.
Diisopropylethylamine (DIPEA) / Hünig's Base
Benefits:
-
Good Balance of Steric Hindrance and Basicity: DIPEA is a strong, non-nucleophilic base due to the steric hindrance provided by the isopropyl groups.[11][12] This makes it a popular choice in sensitive reactions where nucleophilic attack by the base must be avoided.
-
Liquid Form: Easy to handle and dispense on a large scale.
Drawbacks:
-
Higher Cost than TEA: While less expensive than TBA, it is considerably more costly than TEA.
Experimental Protocol: A Representative N-Alkylation Reaction
The following is a generalized protocol for an N-alkylation reaction, a common application for these tertiary amine bases. This protocol can be adapted to compare the efficacy of TBA, TEA, and DIPEA.
Objective: To compare the yield, purity, and reaction time of the N-alkylation of a secondary amine using an alkyl halide with TBA, TEA, and DIPEA as the base.
Materials:
-
Secondary Amine (e.g., Dibenzylamine)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Tertiary Amine Base (this compound, Triethylamine, or Diisopropylethylamine)
-
Anhydrous Solvent (e.g., Acetonitrile or Dichloromethane)
-
Sodium Bicarbonate Solution (saturate)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the secondary amine and the anhydrous solvent.
-
Base Addition: Add 1.2 equivalents of the tertiary amine base (TBA, TEA, or DIPEA).
-
Alkyl Halide Addition: Slowly add 1.05 equivalents of the alkyl halide to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate.
-
Analysis: Determine the yield and purity of the isolated product by standard analytical techniques (e.g., NMR, LC-MS).
Visualization of Experimental Workflow and Cost-Benefit Analysis
To aid in the decision-making process, the following diagrams illustrate a generalized workflow for comparing these amine bases and the logical framework for a cost-benefit analysis.
Conclusion and Recommendations
The selection of a tertiary amine base for large-scale synthesis is a multi-faceted decision that extends beyond simple reagent cost.
-
This compound emerges as a specialty reagent. Its high cost is a significant barrier to its widespread use in large-scale manufacturing. However, for reactions where its unique combination of high boiling point, steric bulk, and potential catalytic activity leads to a significant increase in yield, purity, or a simplification of the purification process that cannot be achieved with other bases, its use may be justified. A thorough process-specific economic analysis is crucial before considering TBA for a large-scale campaign.
-
Triethylamine remains the undisputed choice for a wide range of applications where a simple, inexpensive, and non-sterically hindered base is required. Its low cost and ease of handling make it the default option for many industrial processes.
-
Diisopropylethylamine offers a valuable middle ground. When steric hindrance is necessary to prevent side reactions, but the cost of this compound is prohibitive, DIPEA provides an excellent balance of performance and cost-effectiveness.
For drug development professionals and process chemists, a small-scale comparative study, as outlined in the experimental protocol, is highly recommended during the process development phase. The data from such a study will provide the necessary quantitative insights to make an informed and economically sound decision for large-scale production. Ultimately, the optimal choice will always be reaction-dependent, and a careful consideration of all the factors outlined in this guide will lead to a more efficient, cost-effective, and robust manufacturing process.
References
- 1. Page loading... [guidechem.com]
- 2. Amines Market | Global Market Analysis Report - 2035 [factmr.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound = 99.0 NT 620-40-6 [sigmaaldrich.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Spectroscopic Comparison of Tribenzylamine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of tribenzylamine and its derivatives. It includes a summary of key experimental data, detailed methodologies for spectroscopic analysis, and visualizations of relevant chemical processes.
Introduction
This compound, a symmetrical tertiary amine, and its derivatives are versatile compounds in organic synthesis and medicinal chemistry. Their structural and electronic properties, which can be finely tuned by substitution on the aromatic rings, are critical to their function and reactivity. Spectroscopic techniques are indispensable tools for the characterization of these molecules. This guide presents a comparative overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and select derivatives, alongside detailed experimental protocols to aid in reproducible research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and representative derivatives with electron-donating (-CH₃), electron-withdrawing (-NO₂), and halogen (-Cl) substituents.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 7.20-7.40 (m, 15H, Ar-H), 3.55 (s, 6H, N-CH₂) | 139.0 (Ar-C), 129.1 (Ar-C), 128.4 (Ar-C), 127.1 (Ar-C), 58.1 (N-CH₂) |
| 4,4',4''-Trimethylthis compound | CDCl₃ | 7.15 (d, 6H, Ar-H), 7.08 (d, 6H, Ar-H), 3.48 (s, 6H, N-CH₂), 2.32 (s, 9H, Ar-CH₃) | 136.5 (Ar-C), 136.0 (Ar-C), 129.2 (Ar-C), 128.9 (Ar-C), 57.8 (N-CH₂), 21.2 (Ar-CH₃) |
| 4,4',4''-Trinitrothis compound | DMSO-d₆ | 8.18 (d, 6H, Ar-H), 7.65 (d, 6H, Ar-H), 3.85 (s, 6H, N-CH₂) | 147.1 (Ar-C-NO₂), 146.8 (Ar-C), 129.8 (Ar-C), 123.8 (Ar-C), 56.5 (N-CH₂) |
| 4,4',4''-Trichlorothis compound | CDCl₃ | 7.25 (d, 6H, Ar-H), 7.18 (d, 6H, Ar-H), 3.50 (s, 6H, N-CH₂) | 137.5 (Ar-C), 133.0 (Ar-C-Cl), 130.3 (Ar-C), 128.8 (Ar-C), 57.2 (N-CH₂) |
Table 2: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3060-3030 (Ar C-H stretch), 2810 (CH₂ stretch), 1495, 1450 (Ar C=C stretch), 1350 (C-N stretch) |
| 4,4',4''-Trimethylthis compound | 3020 (Ar C-H stretch), 2920, 2860 (CH₃, CH₂ stretch), 1510, 1450 (Ar C=C stretch), 1355 (C-N stretch) |
| 4,4',4''-Trinitrothis compound | 3110, 3080 (Ar C-H stretch), 2820 (CH₂ stretch), 1600 (Ar C=C stretch), 1520 (asym N-O stretch), 1345 (sym N-O stretch), 1350 (C-N stretch) |
| 4,4',4''-Trichlorothis compound | 3080, 3040 (Ar C-H stretch), 2815 (CH₂ stretch), 1490, 1405 (Ar C=C stretch), 1350 (C-N stretch), 1090 (Ar-Cl stretch) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 287 [M]⁺ | 196 [(M-C₇H₇)⁺], 91 [C₇H₇]⁺ |
| 4,4',4''-Trimethylthis compound | 329 [M]⁺ | 224 [(M-C₈H₉)⁺], 105 [C₈H₉]⁺ |
| 4,4',4''-Trinitrothis compound | 422 [M]⁺ | 286 [(M-C₇H₆NO₂)⁺], 136 [C₇H₆NO₂]⁺ |
| 4,4',4''-Trichlorothis compound | 389/391/393 [M]⁺ | 230/232 [(M-C₇H₆Cl)⁺], 125/127 [C₇H₆Cl]⁺ |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm)[1] | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Ethanol | 258[1] | ~750 |
| 4,4',4''-Trimethylthis compound | Ethanol | 265 | ~850 |
| 4,4',4''-Trinitrothis compound | Ethanol | 268 | ~25,000 |
| 4,4',4''-Trichlorothis compound | Ethanol | 262 | ~800 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound or its derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the lock signal of the deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 105 °C for at least one hour to remove moisture.
-
In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly on a probe for solid samples) into the ion source of the mass spectrometer.
-
Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound or its derivative of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette in the sample and reference beams.
-
Rinse the sample cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Scan the absorbance of the sample over a desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
Synthesis of this compound via Reductive Amination
The following diagram illustrates a common synthetic route to this compound, the reductive amination of benzaldehyde with dibenzylamine.
Caption: Reductive amination of benzaldehyde with dibenzylamine to form this compound.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic characterization of a synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.
References
kinetic studies of reactions catalyzed by tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, tertiary amines are frequently employed as versatile catalysts. Their utility stems from their nucleophilic and basic properties, enabling them to accelerate a wide range of chemical transformations. This guide provides a comparative analysis of the catalytic performance of tribenzylamine, a bulky tertiary amine, with other amine catalysts, supported by experimental data.
Hydrolysis of Benzoyl Chloride: A Case Study in Steric Hindrance
A key factor influencing the catalytic efficacy of tertiary amines is steric accessibility to the nitrogen atom's lone pair of electrons. A study on the hydrolysis of benzoyl chloride in a water-dioxane solution provides a clear illustration of this principle when comparing this compound with the less sterically hindered pyridine.
Experimental Findings:
Kinetic studies reveal a significant difference in the catalytic activity of this compound and pyridine in the hydrolysis of benzoyl chloride. Under the experimental conditions, this compound exhibited no catalytic effect . In contrast, pyridine was found to effectively catalyze the reaction.
The reaction in the presence of pyridine was observed to follow second-order kinetics, with the rate constant being linearly dependent on the initial concentration of pyridine.
| Catalyst | Catalytic Effect | Observed Rate Law | Rate Constant (k) |
| This compound | None Observed | First-order (uncatalyzed) | - |
| Pyridine | Effective Catalyst | Second-order | Linearly dependent on pyridine concentration |
Table 1: Comparison of this compound and Pyridine in the Hydrolysis of Benzoyl Chloride.
This lack of catalytic activity in this compound can be attributed to the significant steric bulk of the three benzyl groups surrounding the nitrogen atom. This steric hindrance impedes the nitrogen's ability to act as a nucleophile and participate in the catalytic cycle.
Experimental Protocols
Kinetic Analysis of Benzoyl Chloride Hydrolysis:
The following protocol outlines the methodology used to assess the catalytic activity of this compound and pyridine in the hydrolysis of benzoyl chloride.
Materials:
-
Benzoyl chloride
-
This compound
-
Pyridine
-
Dioxane (solvent)
-
Distilled water
Procedure:
-
Solution Preparation: Prepare solutions of benzoyl chloride, this compound, and pyridine in dioxane at the desired concentrations.
-
Reaction Initiation: In a thermostated reaction vessel, mix the benzoyl chloride solution with a solution of water in dioxane. To study the catalytic effect, add the respective amine catalyst (this compound or pyridine) to the reaction mixture.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Quench the reaction in the aliquots and analyze the concentration of unreacted benzoyl chloride using a suitable analytical technique, such as gas chromatography or titration of the produced hydrochloric acid.
-
Data Analysis: Determine the reaction order and calculate the rate constants by plotting the concentration of benzoyl chloride against time.
Reaction Mechanism and Workflow
The generally accepted mechanism for the tertiary amine-catalyzed hydrolysis of acyl chlorides involves the formation of a reactive acylammonium intermediate.
Caption: Proposed mechanism for tertiary amine-catalyzed hydrolysis of an acyl chloride.
The initial step is the nucleophilic attack of the tertiary amine on the carbonyl carbon of the acyl chloride, forming a highly reactive acylammonium salt. This intermediate is then attacked by water to form a tetrahedral intermediate, which subsequently collapses to yield the carboxylic acid and the protonated amine.
The experimental workflow for studying the kinetics of this reaction can be visualized as follows:
Caption: General experimental workflow for kinetic studies of catalyzed reactions.
Conclusion
The comparative study of this compound and pyridine in the hydrolysis of benzoyl chloride underscores the critical role of steric factors in tertiary amine catalysis. While less hindered amines like pyridine can effectively catalyze this reaction, the steric bulk of this compound prevents it from participating in the catalytic cycle, rendering it inactive. This guide highlights the importance of catalyst selection based on the specific reaction and substrate, with steric hindrance being a key consideration for optimizing catalytic performance. Further research is warranted to identify reactions where the unique steric and electronic properties of this compound may prove advantageous.
Determining Tribenzylamine Concentration: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate determination of tribenzylamine concentration in a reaction mixture is crucial for process monitoring, quality control, and kinetic studies. This guide provides a comprehensive comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Methods
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, available instrumentation, and the need for structural confirmation. The following tables summarize the key performance characteristics of each technique for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS | qNMR | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Intrinsic property of nuclear spin in a magnetic field, providing a primary ratio measurement. | Measurement of light absorption by the aromatic rings of the molecule. |
| Selectivity | Good to Excellent | Excellent | Excellent | Moderate to Good |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Typically in the ng/mL to pg/mL range. | Generally in the mg/mL to µg/mL range. | Typically in the µg/mL range. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (primary method) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Highly accurate (typically >99%) | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 1% | < 5% |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for improved volatility and peak shape. | Simple dissolution with an internal standard. | Simple dissolution. |
| Analysis Time per Sample | 10 - 30 minutes | 15 - 40 minutes (plus derivatization time) | 5 - 15 minutes | < 5 minutes |
| Structural Information | No | Yes (Mass Spectrum) | Yes (NMR Spectrum) | No |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
Primesep B column (3.2 x 100 mm, 5 µm, 100 Å) or equivalent[1]
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10% Acetonitrile in water with 0.1% Sulfuric acid.[1]
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and can be used for both quantification and identification of this compound.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Reagents:
-
Suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
(Optional) Derivatizing agent (e.g., trifluoroacetic anhydride) to improve peak shape and volatility.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve an accurately weighed amount of the reaction mixture in the chosen solvent. If necessary, perform a derivatization step.
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound (e.g., m/z 91, 196, or 287) against the concentration of the standards. Determine the concentration in the sample from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both this compound and the internal standard are soluble.
-
Internal Standard (IS) of known purity (e.g., Maleic acid, 1,3,5-trimethoxybenzene, or another stable compound with signals that do not overlap with this compound).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full relaxation of all protons.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of this compound (e.g., the benzylic protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Direct UV-Vis spectrophotometry is a simple and rapid method for estimating the concentration of this compound, taking advantage of its UV absorbance due to the presence of aromatic rings.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
A suitable solvent that does not absorb at the analysis wavelength (e.g., Ethanol, Methanol, or Acetonitrile).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of calibration standards with known concentrations.
-
Sample Preparation: Accurately dilute a known amount of the reaction mixture with the solvent to a concentration that falls within the linear range of the assay.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 260 nm.[2]
-
Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
References
A Comparative Guide to the Synthesis of Tribenzylamine: Efficacy and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of tertiary amines such as tribenzylamine is a fundamental process with applications in various fields, including catalysis and pharmaceutical intermediates. The efficiency of this compound synthesis is highly dependent on the chosen methodology, with each approach offering distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. This guide provides an objective comparison of the primary methods for this compound synthesis, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The selection of an optimal synthesis route for this compound requires careful consideration of factors such as starting material availability, desired product purity, scalability, and the reaction's atom economy. The following table summarizes the key quantitative and qualitative aspects of the most common methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | Benzaldehyde, Ammonia/Amines | Reducing agents (e.g., NaBH₃CN, H₂), Metal catalysts (e.g., Pd/C, Raney Ni) | Varies with catalyst and reducing agent; often mild to moderate temperatures and pressures | 0.5 - 24 h | 60 - 95% | Versatile, one-pot procedure, good yields. | Requires a stoichiometric reducing agent or pressurized hydrogen; potential for over-alkylation.[1][2] |
| N-Alkylation | Dibenzylamine, Benzyl Halide | Hindered non-nucleophilic base (e.g., N,N,4-Trimethylpiperidin-4-amine), Acetonitrile | Room temperature | Not specified | Not specified | Proceeds via Sɴ2 mechanism; can be high yielding. | Requires the precursor dibenzylamine; potential for quaternary ammonium salt formation. |
| Leuckart-Wallach Reaction | Benzaldehyde, Formamide/Ammonium Formate | Formic acid (often generated in situ) | High temperatures (120 - 180°C) | Several hours | Can be high | One-pot reaction using inexpensive reagents. | Requires high temperatures; can produce N-formylated byproducts.[3][4] |
| Catalytic Amination of Benzyl Alcohol | Benzyl Alcohol, Ammonia/Amines | Transition metal catalysts (e.g., Ni, Ru, Ir) | High temperatures (e.g., 180°C) | ~24 h | Moderate to high | Atom-economical ("Borrowing Hydrogen" methodology), water is the only byproduct. | Can lead to a mixture of primary, secondary, and tertiary amines; requires high temperatures.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the synthesis of this compound via different routes.
Reductive Amination of Benzaldehyde
This method involves the in-situ formation of an imine from benzaldehyde and an amine source, followed by reduction.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde in a suitable solvent such as methanol.
-
Addition of Amine Source: Add a source of ammonia, for instance, an aqueous solution of ammonia.
-
Reduction: Introduce a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture. Alternatively, for catalytic hydrogenation, the reaction is carried out in a pressure vessel with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Reaction: Stir the mixture at room temperature or elevated temperature depending on the chosen reducing agent and catalyst, until the reaction is complete as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Quench the reaction, followed by an aqueous work-up and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
N-Alkylation of Dibenzylamine
This protocol details the N-alkylation of dibenzylamine with benzyl bromide using a hindered base.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dibenzylamine and anhydrous acetonitrile to dissolve the amine.
-
Base Addition: Add a hindered, non-nucleophilic base such as N,N,4-trimethylpiperidin-4-amine.
-
Addition of Alkylating Agent: Slowly add benzyl bromide to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the base, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
Leuckart-Wallach Reaction
This classical method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.
Experimental Protocol:
-
Reaction Mixture: In a reaction vessel, combine benzaldehyde with an excess of formamide or ammonium formate. The presence of a small amount of water has been shown to potentially increase the yield of this compound.[3]
-
Heating: Heat the mixture to a high temperature, typically between 120°C and 180°C, for several hours.[4]
-
Hydrolysis: After cooling, the intermediate N-formyl derivatives are hydrolyzed by adding a strong acid (e.g., HCl) and heating the mixture.
-
Work-up and Purification: The reaction mixture is then made alkaline to liberate the free amine. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified.
Catalytic Amination of Benzyl Alcohol (Borrowing Hydrogen)
This environmentally friendly method uses a catalyst to facilitate the reaction between benzyl alcohol and an amine source, with water as the only byproduct.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine benzyl alcohol, an ammonia source (e.g., aqueous ammonia), and a heterogeneous catalyst such as Raney Nickel. A suitable solvent like p-xylene can be used.[5]
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 180°C) with stirring for an extended period (e.g., 24 hours).[5] The reaction proceeds through the catalyst "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine and is subsequently reduced by the "borrowed" hydrogen.
-
Work-up and Purification: After cooling, the catalyst is filtered off. The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent. The crude product is purified by distillation or chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the logical progression of each synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102503836A - Preparation method of dibenzylamine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Tribenzylamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety, logistical, and procedural information for the proper disposal of tribenzylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
This compound, a tertiary amine, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible chemical management.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[3][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment.[3] |
Spill Cleanup: In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area.[2][5]
-
Collection: Place the spilled material into a suitable, clean, dry, closed container for disposal.[2][5]
-
Decontamination: Clean the spill area thoroughly.
-
Avoid Dust: Minimize the generation of dust during cleanup.[2][5]
Disposal Plan: From Segregation to Final Disposition
The recommended primary method for this compound disposal is through a licensed hazardous waste disposal company.[5][6] Do not release this compound into the environment or drains.[1][2]
Operational Workflow for Disposal
The following diagram outlines the decision-making process and operational steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Chemical Degradation of this compound
For laboratories equipped and permitted to perform chemical treatment of waste, oxidative debenzylation using Ceric Ammonium Nitrate (CAN) is a potential method to degrade this compound into less harmful secondary amines. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.
Reaction: (C₆H₅CH₂)₃N + 2 (NH₄)₂[Ce(NO₃)₆] + H₂O → (C₆H₅CH₂)₂NH + C₆H₅CHO + 4 NH₄⁺ + 2 Ce³⁺ + 12 NO₃⁻ + 2 H⁺
Detailed Methodology
Materials:
-
This compound waste
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Reaction flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the this compound waste in a mixture of acetonitrile and water (e.g., 5:1 v/v).
-
Addition of CAN: While stirring at room temperature (25°C), slowly add Ceric Ammonium Nitrate to the solution. A typical molar ratio would be approximately 4.4 equivalents of CAN to 1 equivalent of this compound. The mixture will likely turn into a homogenous orange-colored solution.
-
Reaction: Continue stirring the mixture for approximately 1 hour. The reaction progress can be monitored by the formation of benzaldehyde.
-
Quenching: Concentrate the reaction mixture under reduced pressure. Add a saturated solution of sodium bicarbonate to precipitate the unreacted CAN as a gelatinous solid.
-
Filtration: Filter the mixture to remove the precipitate.
-
Final Disposal: The filtrate, containing the secondary amine and other byproducts, should be collected and disposed of as hazardous waste through a licensed disposal company. Although the primary hazardous characteristic of this compound has been reduced, the resulting solution may still be environmentally harmful.
Signaling Pathway for Chemical Degradation
The following diagram illustrates the chemical transformation during the oxidative debenzylation of this compound.
Caption: Oxidative debenzylation of this compound using CAN.
By providing this detailed guidance, we aim to enhance laboratory safety and promote environmentally sound practices in the handling and disposal of this compound. Building trust through comprehensive and actionable information is paramount to our commitment to the scientific community.
References
- 1. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Tribenzylamine
This guide provides immediate, essential safety and logistical information for the handling of Tribenzylamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a hazardous substance and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] It may also cause an allergic skin reaction.[5][6] Ingestion of this compound is harmful.[2][7]
Hazard Summary Table
| Hazard Type | Description | GHS Classification |
| Skin Contact | Causes skin irritation.[1][2][3][4] May cause an allergic skin reaction.[5][6] | Skin Irritation (Category 2)[2] |
| Eye Contact | Causes serious eye irritation.[1][2][3][4] | Eye Irritation (Category 2A)[2] |
| Inhalation | May cause respiratory irritation.[1][3][4] | Specific target organ toxicity – single exposure (Category 3), Respiratory system[2] |
| Ingestion | Harmful if swallowed.[2][7] | Acute toxicity, Oral (Category 4)[2][7] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
PPE Requirements Table
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Handle with gloves.[1] Nitrile or neoprene gloves are generally suitable. Ensure gloves are inspected for integrity before use. |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] A face shield may be required for splash hazards. |
| Body | Laboratory coat or impervious clothing | A lab coat should be worn at all times. For larger quantities or where significant exposure is possible, impervious clothing should be used.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary. | Work should be conducted in a chemical fume hood to avoid dust formation.[1] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 dust mask or higher respiratory protection should be used.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary PPE as detailed in the table above.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep the container tightly closed when not in use.[1]
-
-
Cleanup and Decontamination:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Solid Waste:
-
Collect unused this compound and any contaminated solid materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container for hazardous waste.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Final Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Emergency Response Table
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[9] |
| Spill | Evacuate the area.[1] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. MyChem: Chemical [isolab.ess.washington.edu]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. This compound | 620-40-6 | TCI AMERICA [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. This compound = 99.0 NT 620-40-6 [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
